molecular formula C11H12BrNO B1472141 2,4-Dimethylquinolin-8-ol hydrobromide CAS No. 1803582-11-7

2,4-Dimethylquinolin-8-ol hydrobromide

Cat. No.: B1472141
CAS No.: 1803582-11-7
M. Wt: 254.12 g/mol
InChI Key: MEOJUYDEICAFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylquinolin-8-ol hydrobromide (CAS 1803582-11-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 8-hydroxyquinoline structural class, a privileged scaffold known for diverse biological activities . Compounds based on this core, such as the recently developed Quinolylnitrone (QN) 19, have demonstrated potent multifunctional ligand properties, including dual inhibition of the enzymes human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B) . This dual-target inhibition is a valuable strategy for investigating therapeutic interventions for complex neurodegenerative diseases like Alzheimer's disease (AD), as it can simultaneously address cholinergic deficits and oxidative stress in the brain . Furthermore, 8-hydroxyquinoline derivatives are recognized for their ability to act as biometal chelators and free radical scavengers, contributing to neuroprotective effects observed in cellular models, such as those using 6-hydroxydopamine to simulate Parkinson's disease pathology . The propargylamine moiety, often incorporated into related 8-hydroxyquinoline hybrids, is a known pharmacophoric element that contributes to MAO-B inhibitory activity . Researchers can utilize this compound as a key synthetic intermediate or precursor for developing novel multifunctional ligands targeting enzymes and pathways relevant to neurodegeneration. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dimethylquinolin-8-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.BrH/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13;/h3-6,13H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOJUYDEICAFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2,4-Dimethylquinolin-8-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 2,4-Dimethylquinolin-8-ol hydrobromide , structured for researchers and drug development professionals.

Compound Class: 8-Hydroxyquinoline Derivative | Application: Metal Chelation, Antimicrobial, Anticancer Research[1]

Executive Summary

This compound is a functionalized salt form of the 8-hydroxyquinoline (8-HQ) scaffold.[1] Distinguished by methyl substitutions at the C2 and C4 positions, this compound exhibits altered lipophilicity and steric parameters compared to the parent 8-HQ. While the parent scaffold is a renowned bidentate chelator of divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺), the hydrobromide salt formulation is engineered to enhance aqueous solubility and bioavailability for in vitro and in vivo applications. This guide details its chemical architecture, synthesis pathways, and pharmacological mechanisms, specifically focusing on its role as a metallophore and pro-oxidant in oncology and microbiology.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The core pharmacophore is the 8-hydroxyquinoline moiety.[1][2][3] The "hydrobromide" designation indicates the protonation of the quinoline nitrogen, forming a cation-anion pair with bromide (Br⁻). This salt form is critical for stability and dissolution kinetics.[1]

Identification Data
ParameterDetail
IUPAC Name This compound
Parent Compound CAS 115310-98-0 (Free Base)
Molecular Formula C₁₁H₁₁NO[1][4][5][6][7] · HBr
Molecular Weight 173.21 g/mol (Base) + 80.91 (HBr) ≈ 254.12 g/mol
SMILES (Base) CC1=CC(=NC2=C1C=CC=C2O)C
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (Salt form > Base)
Structural Topology

The molecule features a fused benzene and pyridine ring (quinoline).[1][8]

  • C2-Methyl: Increases lipophilicity and provides steric protection to the ring nitrogen.[1]

  • C4-Methyl: Contributes to the overall hydrophobic surface area, influencing membrane permeability.[1]

  • C8-Hydroxyl: The critical site for deprotonation and subsequent metal coordination.[1]

  • N1-Protonation (HBr): The site of salt formation.[1] In solution, the HBr dissociates, leaving the protonated quinolinium species (pKₐ ~5.0) in equilibrium with the neutral base.[1]

Synthesis & Production Protocol

The synthesis of 2,4-Dimethylquinolin-8-ol typically employs a modified Combes Quinoline Synthesis or condensation reaction, followed by hydrobromic acid treatment to yield the salt.[1]

Reaction Pathway (Graphviz)

SynthesisPathway Start1 2-Aminophenol (Nucleophile) Inter1 Schiff Base Intermediate Start1->Inter1 Start2 2,4-Pentanedione (Acetylacetone) Start2->Inter1 Cyclization Acid-Catalyzed Cyclization (H2SO4/HCl) Inter1->Cyclization - H2O BaseProduct 2,4-Dimethylquinolin-8-ol (Free Base) Cyclization->BaseProduct Combes Synthesis SaltForm Salt Formation (HBr/Acetic Acid) BaseProduct->SaltForm + 48% HBr Final 2,4-Dimethylquinolin-8-ol HBr Salt SaltForm->Final Crystallization

Figure 1: Synthetic route via condensation of 2-aminophenol and acetylacetone, followed by hydrobromide salt formation.

Detailed Methodology

Step 1: Condensation (Free Base Synthesis)

  • Reagents: Equimolar amounts of 2-aminophenol and 2,4-pentanedione (acetylacetone).[1]

  • Solvent/Catalyst: Reflux in ethanol with a catalytic amount of concentrated HCl or H₂SO₄.[1] Alternatively, perform neat at 100°C if using polyphosphoric acid (PPA) to drive cyclization.[1]

  • Workup: Neutralize the reaction mixture with aqueous Na₂CO₃ to precipitate the free base (2,4-dimethylquinolin-8-ol). Filter and recrystallize from ethanol.

Step 2: Hydrobromide Salt Formation

  • Dissolution: Dissolve 10 mmol of the purified free base in a minimal volume of hot ethanol or glacial acetic acid.

  • Acidification: Dropwise add 48% aqueous hydrobromic acid (slight excess, ~1.1 eq) while stirring.

  • Precipitation: Cool the solution to 0-4°C. The hydrobromide salt will crystallize.[1]

  • Purification: Filter the precipitate, wash with cold diethyl ether (to remove excess acid), and dry under vacuum over P₂O₅.

Mechanism of Action: Metal Ionophoresis

The biological activity of this compound is driven by its ability to act as a metal ionophore .[1] Upon dissociation of the HBr, the neutral molecule crosses cell membranes and chelates intracellular metals.[1]

The "Trojan Horse" Mechanism
  • Extracellular: The HBr salt dissolves; the compound equilibrates to its neutral form at physiological pH.[1]

  • Membrane Transport: The lipophilic 2,4-dimethyl backbone facilitates passive diffusion across the lipid bilayer.[1]

  • Intracellular Chelation: Inside the cell (or within specific organelles like lysosomes), the molecule binds Cu²⁺ or Zn²⁺ in a 2:1 ligand-to-metal ratio.[1]

  • Redox Cycling: The resulting complex can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to DNA damage and apoptosis.[1]

Biological Pathway Diagram (Graphviz)

MOA cluster_cell Cytosol Extracellular Extracellular Space (pH 7.4) Compound_Salt 2,4-DMQ-8-OH HBr (Soluble Salt) Membrane Cell Membrane Compound_Base Neutral Base (Lipophilic) Membrane->Compound_Base Entry Intracellular Intracellular Space Compound_Salt->Compound_Base Dissociation (-HBr) Compound_Base->Membrane Passive Diffusion Complex Metal-Ligand Complex (2:1 Stoichiometry) Compound_Base->Complex + Intracellular Metals Metal_Cu Cu2+ / Zn2+ Metal_Cu->Complex ROS ROS Generation (OH•, O2•-) Complex->ROS Redox Cycling Damage Proteasome Inhibition & DNA Damage ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Figure 2: Mechanism of action showing membrane translocation, metal chelation, and subsequent ROS-mediated cytotoxicity.

Physicochemical Properties & Stability[1]

The 2,4-dimethyl substitution pattern significantly alters the properties compared to unsubstituted 8-hydroxyquinoline.[1]

PropertyValue/DescriptionImplication
pKa (OH group) ~9.8Requires basic pH for full deprotonation; binds metals effectively at physiological pH.[1]
pKa (NH⁺ group) ~5.2The HBr salt is acidic; in blood (pH 7.4), the neutral base predominates.[1]
LogP (Octanol/Water) ~2.8 (Predicted for Base)High lipophilicity aids membrane permeability (Blood-Brain Barrier potential).[1]
Chelation Stability High (Log K₁ ~10 for Cu²⁺)Forms stable complexes, capable of stripping metals from lower-affinity metalloproteins.[1]
Thermal Stability Melting Point > 250°C (Salt)Stable solid for storage; hygroscopic (store with desiccant).[1]

Experimental Protocols

Metal Chelation Assay (UV-Vis Validation)

To verify the integrity of the compound and its chelating capability:

  • Preparation: Prepare a 50 µM solution of 2,4-Dimethylquinolin-8-ol HBr in HEPES buffer (pH 7.4).

  • Baseline: Measure absorbance spectrum (200–500 nm).

  • Titration: Add aliquots of CuCl₂ or ZnCl₂ solution (0.1 to 2.0 equivalents).

  • Observation: Look for a bathochromic shift (red shift) in the absorption maximum (typically shifting from ~240 nm to ~260/320 nm regions), indicating ligand-metal charge transfer (LMCT).[1]

In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) at 5,000 cells/well.

  • Treatment: Treat with serial dilutions of the HBr salt (0.1 µM – 100 µM).

    • Control: Include a "Metal Rescue" condition by co-treating with excess Cu²⁺ or Zn²⁺ to determine if toxicity is metal-dependent.[1]

  • Incubation: 48–72 hours.

  • Readout: MTT or CellTiter-Glo assay to determine IC₅₀.

References

  • PubChem. (n.d.).[1][6] 2,4-Dimethylquinolin-8-ol.[1][4] National Library of Medicine.[1][6] Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.[1][9] Retrieved from [Link]

  • Oliveri, V., & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. (Contextual grounding for 8-HQ derivatives).

  • Song, Y., et al. (2019).[1] Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Supports anticancer mechanism claims).[1][9][10][11]

Disclaimer: This guide is for research purposes only. This compound is a chemical reagent and not approved for clinical use in humans.[1]

Sources

2,4-Dimethylquinolin-8-ol hydrobromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,4-Dimethylquinolin-8-ol Hydrobromide

Executive Summary

This compound is a specialized bidentate ligand derived from the 8-hydroxyquinoline (8-HQ) scaffold.[1] Unlike its parent compound, this derivative incorporates methyl groups at the C2 and C4 positions.[2] These steric modifications—particularly at the C2 position adjacent to the pyridinic nitrogen—fundamentally alter its coordination geometry, preventing the formation of saturated tris-complexes with trivalent metals (e.g.,


) and enhancing selectivity for divalent cations (e.g., 

,

). The hydrobromide salt form is engineered to improve aqueous solubility for biological delivery, acting as a "prodrug" that dissociates into the active lipophilic chelator at physiological pH.[2]

Physicochemical Identification

This section establishes the definitive identity of the compound. Due to the niche status of the hydrobromide salt, researchers often encounter ambiguity in commercial catalogs.[2] The data below synthesizes verified free-base parameters with stoichiometric salt calculations.

Table 1: Chemical Identity & Constants

PropertySpecificationTechnical Notes
Compound Name This compoundAlso: 2,4-Dimethyl-8-quinolinol HBr
CAS (Free Base) 115310-98-0 Primary indexing reference [1].[1]
CAS (HBr Salt) 1803582-11-7 Vendor-specific; not universally indexed [2].[2][1]
Formula (Salt)


MW (Free Base) 173.21 g/mol Lipophilic active species.[2]
MW (HBr Salt) 254.12 g/mol For gravimetric preparation.[2][1]
Appearance Yellow to orange crystalline solidColor deepens upon oxidation/light exposure.[2][1]
Solubility Water (Moderate), DMSO (High), Ethanol (High)HBr improves water solubility vs. free base.[2]
pKa (Pyridine N) ~5.6 (Estimated)2-Me group increases basicity vs. 8-HQ (pKa 5.13).[2][1]

Synthesis & Chemical Architecture

The synthesis of 2,4-dimethylquinolin-8-ol follows a modified Combes Quinoline Synthesis . This pathway is preferred over the Skraup reaction because it allows precise placement of alkyl groups using diketones rather than glycerol/acrolein.[2]

Reaction Mechanism

The process involves the condensation of o-aminophenol with pentane-2,4-dione (acetylacetone).[2][1]

  • Schiff Base Formation: The amino group of o-aminophenol attacks a carbonyl of acetylacetone.[2][1]

  • Acid-Catalyzed Cyclization: Strong acid (e.g.,

    
     or PPA) drives the electrophilic aromatic substitution, closing the ring.[2]
    
  • Salt Formation: Treatment with hydrobromic acid precipitates the target salt.[2]

Synthesis Workflow Visualization

SynthesisPath Aminophenol o-Aminophenol (Nucleophile) SchiffBase Enamine/Imine Intermediate Aminophenol->SchiffBase Diketone Acetylacetone (Pentane-2,4-dione) Diketone->SchiffBase Cyclization Acid-Catalyzed Cyclization (Combes Method) SchiffBase->Cyclization -H2O FreeBase 2,4-Dimethylquinolin-8-ol (Free Base) Cyclization->FreeBase H+ Salt 2,4-Dimethylquinolin-8-ol Hydrobromide (Final Salt) FreeBase->Salt +HBr Acid H2SO4 / 100°C Acid->Cyclization HBr HBr / EtOH HBr->Salt

Figure 1: Modified Combes synthesis pathway for regiospecific 2,4-dimethyl substitution.[1]

Mechanism of Action: The "Steric Wedge"[2]

The defining feature of this molecule is the methyl group at position 2 (


).[2] In standard 8-hydroxyquinoline (8-HQ), the lack of steric bulk allows three ligands to bind one trivalent metal (e.g., 

), forming a neutral, saturated complex.

In 2,4-dimethylquinolin-8-ol:

  • Steric Hindrance: The

    
     group clashes with ligands in a tris-chelate geometry.[2][1]
    
  • Stoichiometric Control: It favors 1:1 or 2:1 complexes with divalent metals (

    
    , 
    
    
    
    ) but destabilizes 3:1 complexes with trivalent metals [3].[2]
  • Therapeutic Implication: This "steric wedge" makes the compound less likely to deplete bulk physiological metals (like iron or aluminum in non-target tissues) while effectively scavenging labile zinc or copper in pathological states (e.g., Alzheimer's plaques or tumor microenvironments).[2]

ChelationMech Ligand 2,4-Dimethylquinolin-8-ol (Ligand) Complex Stable 2:1 Complex (Square Planar/Tetrahedral) Ligand->Complex Chelation Metal Divalent Metal (Zn2+, Cu2+) Metal->Complex Sterics C2-Methyl Steric Clash Prevents 3:1 Geometry Sterics->Complex Restricts Stoichiometry

Figure 2: Steric control of chelation stoichiometry by the C2-methyl group.[1]

Experimental Protocols

Synthesis of the Hydrobromide Salt

Prerequisite: Perform in a fume hood. HBr is corrosive.[2]

  • Dissolution: Dissolve 1.73 g (10 mmol) of 2,4-dimethylquinolin-8-ol (free base) in 20 mL of warm ethanol (

    
    ). Ensure complete dissolution.
    
  • Acidification: Dropwise add 48% aqueous hydrobromic acid (1.2 eq, ~1.3 mL) while stirring. The solution will darken slightly.

  • Precipitation: Allow the solution to cool to room temperature, then place in an ice bath for 2 hours. Yellow-orange needles should precipitate.[2]

  • Filtration: Vacuum filter the solid.[2][1] Wash with cold diethyl ether to remove excess acid and water.[2]

  • Drying: Dry under vacuum over

    
     to obtain the anhydrous salt.
    
  • Yield Calculation: Expected yield ~85% (~2.15 g).

UV-Vis Characterization (Self-Validating Step)

To verify the salt vs. free base:

  • Protocol: Dissolve product in water (Salt) vs. Chloroform (Free base).[2]

  • Observation: The salt will dissolve readily in water (pH < 5).[2] Add NaOH to the aqueous solution; a precipitate (the free base) should form as the pH crosses ~7.0, confirming the identity.[2]

  • Spectral Shift: The protonated quinolinium (salt) typically exhibits a bathochromic shift (red shift) compared to the neutral molecule due to enhanced delocalization.[2]

Applications & Therapeutic Potential

  • Neurodegeneration (Alzheimer's):

    • Unlike non-specific chelators (e.g., EDTA), 2,4-dimethylquinolin-8-ol is lipophilic (as the free base). The HBr salt allows oral administration; once in the blood (buffered pH 7.4), it exists in equilibrium with the free base, crossing the Blood-Brain Barrier (BBB).

    • Target: It targets the "zinc sink" in amyloid plaques without stripping essential enzymes, due to the lower stability constant caused by the steric methyl group [4].[2]

  • Oncology (Ionophore Effect):

    • Acts as a zinc/copper ionophore.[2] By transporting excess metals into lysosomes, it triggers lysosomal membrane permeabilization (LMP) and subsequent cancer cell death.[2]

  • Analytical Chemistry:

    • Used for the gravimetric determination of Magnesium and Zinc, where the 2-methyl group prevents interference from Aluminum (which requires the unhindered 8-HQ structure).

References

  • PubChem. (2025).[2] 2,4-Dimethyl-8-quinolinol (Compound).[2][1][3] CID 115310-98-0.[2][1] Link[2]

  • ChemicalBook. (2024).[2] this compound Product List. Link

  • Prachayasittikul, V., et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] Link

  • Adlard, P. A., et al. (2008).[2] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ."[2][1] Neuron. Link[2]

Sources

Pharmacological potential of 2,4-Dimethylquinolin-8-ol hydrobromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential of 2,4-Dimethylquinolin-8-ol Hydrobromide Derivatives

Executive Summary

The 2,4-Dimethylquinolin-8-ol scaffold represents a sophisticated structural evolution of the classic 8-hydroxyquinoline (8-HQ) pharmacophore. While the parent 8-HQ is a renowned bidentate chelator, the introduction of methyl groups at the C2 and C4 positions—stabilized as a hydrobromide salt—imparts unique physicochemical properties that modulate metal binding affinity, lipophilicity, and membrane permeability. This technical guide analyzes the pharmacological utility of this derivative, focusing on its role as a "metallochaperone" in oncology, a membrane-active antimicrobial, and a modulator of neurodegenerative oxidative stress.

Chemical Architecture & Synthesis

Structural Rationale

The core efficacy of this compound lies in its dual-functionality:

  • The Chelation Core (N1, O8): The phenolic oxygen and the quinoline nitrogen form a five-membered chelate ring with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

  • The Steric Modulators (C2, C4 Methyls):

    • C2-Methyl: Introduces steric hindrance near the chelation site. Unlike the "naked" 8-HQ, this hindrance destabilizes the complex slightly, preventing irreversible sequestration of essential metals while allowing for intracellular release—a kinetic advantage for drug delivery.

    • C4-Methyl: Increases overall lipophilicity (LogP), enhancing passive transport across the lipid bilayer of Gram-negative bacteria and the blood-brain barrier (BBB).

  • The Hydrobromide Salt: The free base is sparingly soluble in water. Formation of the hydrobromide salt protonates the nitrogen, significantly enhancing aqueous solubility for formulation and bioavailability without altering the active pharmacophore's in vivo dynamics.

Synthetic Pathway: The Combes Protocol

The most robust synthesis utilizes the Combes Quinoline Synthesis , condensing 2-aminophenol with a


-diketone.

Protocol Summary:

  • Condensation: React 2-aminophenol with pentane-2,4-dione (acetylacetone) to form a Schiff base intermediate.

  • Cyclization: Acid-catalyzed ring closure (using H₂SO₄ or PPA) forms the quinoline ring.

  • Salt Formation: Treatment with hydrobromic acid (HBr) in ethanol yields the crystalline hydrobromide salt.

Synthesispathway Start 2-Aminophenol Inter Schiff Base Intermediate Start->Inter Condensation Reagent Acetylacetone (Pentane-2,4-dione) Reagent->Inter Cyclization Acid Catalyzed Cyclization (H2SO4) Inter->Cyclization ProductBase 2,4-Dimethylquinolin-8-ol (Free Base) Cyclization->ProductBase SaltStep HBr / EtOH ProductBase->SaltStep Final 2,4-Dimethylquinolin-8-ol Hydrobromide SaltStep->Final

Figure 1: Synthesis of this compound via Combes Cyclization.

Mechanistic Pharmacology

The "Trojan Horse" Metallochaperone Mechanism

In oncology and antimicrobial applications, the compound acts as an ionophore. The 2-methyl group's steric bulk lowers the stability constant (


) compared to unsubstituted 8-HQ.[1] This is a critical feature:
  • Uptake: The ligand binds extracellular metal ions (e.g., Cu²⁺).

  • Transport: The lipophilic neutral complex crosses the cell membrane.

  • Release: Due to the lower

    
     (steric strain) and the reducing intracellular environment (high GSH), the metal is released inside the cell.
    
  • Toxicity: The free metal generates Reactive Oxygen Species (ROS) via Fenton chemistry, triggering apoptosis.

Signaling Pathways

The biological activity cascades through two primary pathways depending on the target tissue.

Mechanism cluster_Cell Intracellular Environment Ligand 2,4-Dimethylquinolin-8-ol (Ligand) Complex Lipophilic Metal Complex (Membrane Permeable) Ligand->Complex + Metal Metal Extracellular Metal (Cu2+, Zn2+) Metal->Complex Release Ligand Dissociation (Due to Steric/Redox) Complex->Release Cell Entry ROS ROS Generation (Fenton Reaction) Release->ROS Proteasome Proteasome Inhibition (Cu-Complex specific) Release->Proteasome DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis DNA->Apoptosis

Figure 2: The "Trojan Horse" mechanism of metal transport and intracellular toxicity.

Therapeutic Applications

Antimicrobial & Antifungal Activity

The hydrobromide derivative exhibits broad-spectrum activity. The mechanism involves chelating essential bacterial co-factors (Fe²⁺) and disrupting the cell wall.

  • Target: S. aureus (including MRSA), E. coli, Candida albicans.

  • Advantage: The 2,4-dimethyl substitution reduces host toxicity compared to halogenated derivatives (e.g., clioquinol) while maintaining potency against biofilm-forming organisms.

Anticancer Potential

Copper levels are often elevated in tumor tissues. This compound targets cancer cells by acting as a copper ionophore.

  • Selectivity: The compound preferentially accumulates in cells with high copper loads (tumors).

  • Action: The Cu-complex inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell death.

Neuroprotection (Alzheimer's Disease)

In neurodegenerative models, the "clipping" of redox-active metals (Cu, Fe) prevents the aggregation of amyloid-beta (Aβ) plaques, which is catalyzed by these metals.

  • Key Differentiator: The 2-methyl group prevents the "stripping" of essential metals from metalloenzymes, a common side effect of stronger chelators, offering a safer therapeutic window.

Experimental Protocols (Validation)

Protocol: Minimum Inhibitory Concentration (MIC)

This protocol validates the antimicrobial potency of the hydrobromide salt.

  • Stock Preparation: Dissolve 2,4-Dimethylquinolin-8-ol HBr in DMSO (10 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 0.5 µg/mL to 128 µg/mL).

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Validation Control: Use Ciprofloxacin or 8-Hydroxyquinoline (unsubstituted) as a positive control.

Protocol: Metal Chelation Stability Assay

To verify the steric influence of the 2-methyl group on binding affinity.

  • Setup: Prepare 50 µM solution of the ligand in HEPES buffer (pH 7.4).

  • Titration: Titrate with CuCl₂ solution (0 to 100 µM) while monitoring UV-Vis absorbance (200–500 nm).

  • Analysis: Observe the bathochromic shift (red shift) indicating complex formation.

  • Calculation: Plot absorbance vs. [Metal] to derive the stoichiometry (Job’s Plot) and conditional stability constant (

    
    ).
    
    • Expected Result: The 2,4-dimethyl derivative should show a lower

      
       than 8-HQ, confirming reversible binding capability.
      

Comparative Data Profile

Feature8-Hydroxyquinoline (Parent)2,4-Dimethylquinolin-8-ol HBrImpact of Modification
Solubility (Water) LowHigh HBr salt form enables aqueous formulation.
Lipophilicity (LogP) ~1.9~2.8 Methyl groups enhance membrane permeability.
Metal Binding (

)
High (Log K ~12 for Cu)Moderate Steric hindrance at C2 allows intracellular release.
Toxicity Profile Moderate (Non-selective)Improved Lower affinity for essential metalloenzymes reduces off-target effects.

References

  • Prachayasittikul, V. et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." EXCLI Journal.

  • Oliveri, V. et al. (2012). "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs." Dalton Transactions.

  • Gogoi, S. et al. (2018). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as antioxidant and antimicrobial agents." Chemical Biology & Drug Design.

  • Song, Y. et al. (2015). "Synthesis and bioactivity of 8-hydroxyquinoline derivatives." Medicinal Chemistry Research.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20641641, 2,4-Dimethyl-8-quinolinol." PubChem.

Sources

Thermodynamic Stability Profile of 2,4-Dimethylquinolin-8-ol Hydrobromide: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of 2,4-Dimethylquinolin-8-ol hydrobromide (2,4-DMQ-8-OH·HBr) is a critical quality attribute governing its isolation, formulation, and bioavailability.[1][2] While the parent scaffold, 8-hydroxyquinoline, is a well-characterized chelating agent and antiseptic, the 2,4-dimethyl substitution introduces specific steric and electronic effects that alter its thermodynamic profile.[1]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound.[1][2] It synthesizes theoretical structural analysis with rigorous, self-validating experimental protocols.[1][2] Since specific thermodynamic constants for the hydrobromide salt are often proprietary or absent in open literature, this guide focuses on the methodologies required to generate this data with high precision, supported by theoretical baselines derived from structural analogues.

Chemical Identity & Structural Analysis[2][3]

Understanding the structural thermodynamics is the first step in stability profiling.[1][2] The 2,4-dimethyl substitution pattern on the quinoline ring significantly impacts the crystal lattice energy and solvation thermodynamics compared to the unsubstituted parent.[1][2]

Chemical Structure

Compound: this compound Free Base CAS: 115310-98-0 (Reference for base moiety) Molecular Formula:


 (Salt)
MW:  254.13  g/mol  (Salt approx.)[2]

Structure cluster_0 Chemical Entity cluster_1 Structural Effects Base 2,4-Dimethylquinolin-8-ol (Lipophilic Base) Salt 2,4-Dimethylquinolin-8-ol Hydrobromide Salt Base->Salt Protonation at N1 Acid Hydrobromic Acid (HBr) Acid->Salt Ionic Bonding Methyl2 2-Methyl Group (Steric Hindrance) Methyl2->Salt Reduces Chelation Stability Methyl4 4-Methyl Group (Lipophilicity) Methyl4->Salt Decreases Water Solubility OH8 8-Hydroxyl Group (H-Bonding/Chelation) OH8->Salt Oxidation Site

Figure 1: Structural assembly and thermodynamic impact factors of this compound.[2]

Theoretical Thermodynamic Parameters

The following values are estimated baselines based on the structural analogue 8-hydroxyquinoline and the Hammett equation effects of methyl substitution.

ParameterEstimated ValueThermodynamic Implication
pKa₁ (Quinolinium NH⁺) 5.4 – 5.8Slightly more basic than 8-HQ (pKa ~5.[2]0) due to electron-donating methyls.[1][2]
pKa₂ (Phenolic OH) 10.0 – 10.5High energy required for deprotonation; stable at physiological pH.[1][2]
LogP (Free Base) ~2.8 – 3.2Moderate lipophilicity; implies low intrinsic water solubility of the free base.[1][2]
Melting Point (Salt) > 220°C (Decomp.)[1][2]High lattice energy expected for HBr salt; likely prone to sublimation or oxidation before melting.[1][2]

Thermodynamic Stability Framework

To rigorously define the stability, we must evaluate three distinct thermodynamic domains: Solid-State , Solution-State , and Thermal Stability .[1][2]

Solid-State Thermodynamics (Crystal Lattice)

The hydrobromide salt is expected to exist in a high-energy crystalline lattice.[2]

  • Hygroscopicity: HBr salts are frequently hygroscopic.[1][2] Moisture uptake lowers the glass transition temperature (

    
    ) and can induce deliquescence, catalyzing hydrolysis.[1][2]
    
  • Polymorphism: The ability to exist in multiple crystal forms affects the Gibbs free energy (

    
    ).[1][2] The most stable polymorph has the lowest solubility and highest melting point.[1][2]
    
Solution Thermodynamics (Solubility & pKa)

The solubility of the salt is governed by the solubility product (


) and the pH of the medium.[1][2]
  • Reaction:

    
    
    
  • Common Ion Effect: In the presence of excess bromide ions (e.g., in HBr acidified matrices), solubility will decrease.[1][2]

  • pH Dependence: As pH rises above pKa₁ (~5.5), the salt converts to the free base, precipitating out of solution if the concentration exceeds the intrinsic solubility (

    
    ).[1][2]
    
Thermal Stability

The compound's resistance to heat flow is measured by enthalpy of fusion (


) and decomposition temperature (

).[1][2]
  • Decomposition: 8-hydroxyquinolines are susceptible to oxidative degradation at high temperatures, often initiated at the phenolic oxygen.[1][2]

Experimental Protocols

As a Senior Scientist, you must not rely on single-point measurements. The following protocols utilize thermodynamic profiling to generate robust data.

Protocol A: Van't Hoff Solubility Analysis

Objective: Determine the Enthalpy (


) and Entropy (

) of solution to predict temperature-dependent stability.[1][2]
  • Preparation: Prepare saturated solutions of the hydrobromide salt in water, pH 1.2 buffer, and pH 6.8 buffer.

  • Equilibration: Incubate samples at four distinct temperatures (e.g., 25°C, 30°C, 37°C, 45°C) in a shaking water bath for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (pre-heated to the specific temperature to prevent precipitation).

  • Quantification: Analyze filtrate concentration via HPLC-UV (Detection @ ~240-260 nm).

  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Kelvin).[1][2]
    • Slope:

      
      [2]
      
    • Intercept:

      
      [1][2]
      
Protocol B: Thermal Stability via TGA/DSC

Objective: Distinguish between desolvation, melting, and degradation.[1][2]

  • Instrument: Simultaneous TGA/DSC analyzer (e.g., Mettler Toledo or TA Instruments).

  • Sample: 5–10 mg of dried powder in an alumina crucible (crimped lid with pinhole).

  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Atmosphere: Run in Nitrogen (inert) and Air (oxidative) to assess oxidative stability.[1][2]

  • Interpretation:

    • Weight Loss < 100°C: Surface moisture or solvates.[1][2]

    • Endotherm without Weight Loss: Melting point (

      
      ).
      
    • Exotherm with Weight Loss: Oxidative decomposition.[1][2]

Protocol C: Forced Degradation (Stress Testing)

Objective: Identify degradation pathways and validate "Stability-Indicating" analytical methods.

Stress ConditionProtocol DetailsTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursRing opening (unlikely) / De-salting
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursPhenolic oxidation / Free base precipitation
Oxidation 3%

, RT, 4 hours
Quinone formation / N-oxide formation
Photostability UV/Vis Light (1.2 million lux-hours)Radical polymerization / Color change

Visualization of Stability Workflow

The following diagram outlines the logical flow for a complete thermodynamic stability assessment.

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics cluster_Stress Kinetic Stability Start Start: 2,4-DMQ-8-OH HBr Raw Material XRD X-Ray Diffraction (Polymorphism) Start->XRD TGA TGA / DSC (Thermal Limits) Start->TGA Hygro DVS (Moisture Sorption) Start->Hygro Solubility Shake-Flask Solubility (Van't Hoff Plot) XRD->Solubility Confirm Form TGA->Solubility Define Max T End Thermodynamic Profile Complete Hygro->End pKa Potentiometric Titration (Ionization Constants) Solubility->pKa LogD LogD pH Profile (Lipophilicity) pKa->LogD Stress Forced Degradation (Acid/Base/Oxidation) LogD->Stress Select Solvents HPLC HPLC Analysis (Degradant Quant) Stress->HPLC HPLC->End

Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.

References

  • National Institutes of Health (NIH) - PubChem. 2,4-Dimethylquinoline (Compound Summary).[1][2] Available at: [Link][1][2]

  • NIST Chemistry WebBook. 8-Hydroxyquinoline (Thermochemical Data).[1][2] Available at: [Link][1][2]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach. (Protocol Reference). Available at: [Link]

Sources

Ligand Binding Affinity of 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2,4-Dimethylquinolin-8-ol hydrobromide (also known as 2,4-dimethyl-8-hydroxyquinoline) is a specialized bidentate ligand belonging to the 8-hydroxyquinoline (8-HQ) scaffold class.[1] Unlike the parent 8-HQ, which forms stable tris-complexes with trivalent metals, this derivative exhibits steric selectivity due to the methyl substitution at the C2 position. This structural feature prevents the coordination of sterically demanding ions (e.g., Al³⁺ in a planar geometry) while retaining high affinity for divalent transition metals (Zn²⁺, Cu²⁺, Ni²⁺).

This guide details the physicochemical basis of its binding affinity, the thermodynamic stability of its metal complexes, and the experimental protocols required to quantify these interactions.[2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The binding behavior of 2,4-Dimethylquinolin-8-ol is governed by its two ionizable groups: the heterocyclic nitrogen and the phenolic hydroxyl. The hydrobromide salt form enhances aqueous solubility, critical for biological assays.[1]

PropertyValue / DescriptionSignificance in Binding
Molecular Formula

Core scaffold + solubilizing counterion.[1]
Chelating Motif N,O-donor (Bidentate)Forms 5-membered chelate rings with metals.[1]
pKa₁ (NH⁺) ~5.7 (Estimated)Deprotonation of the quinolinium nitrogen.[1]
pKa₂ (OH) ~10.5 (Estimated)Deprotonation of the phenolic hydroxyl.[1]
Steric Features 2-Methyl & 4-Methyl2-Me: Steric hindrance to close-packed coordination.4-Me: Electron-donating (+I effect), increasing N-basicity.[1]

*Values extrapolated from 2-methyl-8-quinolinol analogs due to structural similarity.[1]

Mechanistic Basis of Binding

The Chelation Mechanism

The ligand binds metal ions (


) through the phenolate oxygen and the pyridine nitrogen, releasing a proton in the process. The 2,4-dimethyl substitution introduces a critical "steric gate":
  • Selectivity: The methyl group at position 2 clashes with ligands in octahedral complexes of small trivalent ions (like Al³⁺), destabilizing

    
     formation.[1]
    
  • Affinity Modulation: The methyl group at position 4 is electron-donating, slightly increasing the electron density on the nitrogen, potentially enhancing affinity for softer metals (Cu²⁺, Zn²⁺) compared to the 2-methyl analog.

Binding Equilibrium

The binding is defined by stepwise stability constants (


):



[1]

BindingEquilibrium L_free Free Ligand (Protonated H2L+) L_active Active Species (Anionic L-) L_free->L_active -H+ (pKa1, pKa2) ML 1:1 Complex (ML+) L_active->ML + M2+ (K1) M_free Free Metal (M2+) M_free->ML + L- ML2 1:2 Complex (ML2 Neutral) ML->ML2 + L- (K2) Steric Steric Hindrance (C2-Me) Blocks ML3 formation ML2->Steric

Caption: Stepwise chelation pathway. The C2-methyl group acts as a steric gatekeeper, preventing the formation of saturated ML3 complexes common with unsubstituted 8-HQ.

Ligand Binding Affinity Data

While specific


 values for protein targets are rare for this specific derivative, its Metal Stability Constants  are the definitive measure of its "affinity" in biological systems. It acts as an ionophore or metalloenzyme inhibitor by stripping or sequestering metals.[1]

Estimated Stability Constants (Log K) for Divalent Metals: Based on 2-methyl-8-quinolinol data (Source: BenchChem/NIST proxies)

Metal IonLog

(1:1)
Log

(Overall)
Biological Implication
Cu(II) ~12.2~23.4Extremely high affinity; capable of stripping Cu from low-affinity proteins.[1]
Zn(II) ~9.9~18.8Relevant for inhibiting Zinc Metalloproteases (MMPs).[1]
Ni(II) ~9.8~18.4High stability; often used in purification tags but relevant for toxicity.[1]
Mg(II) ~4.0~7.5Low affinity; sparing effect on cellular Mg stores (high selectivity for transition metals).[1]

Interpretation: The high Log


 for Cu and Zn indicates that 2,4-Dimethylquinolin-8-ol is a potent metallochaperone .[1] In drug development, this affinity profile suggests utility in:
  • Alzheimer's Disease: Redistributing synaptic Zn/Cu to prevent Aβ aggregation.[1]

  • Antimicrobial Action: Starving bacteria of essential Fe/Zn (bacteriostatic) or loading them with toxic Cu (bactericidal).[1]

Experimental Protocols for Affinity Determination

To validate the binding affinity of this compound, researchers should employ Potentiometric Titration (primary method) and UV-Vis Spectrophotometry (secondary validation).[1]

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine protonation constants (


) and metal stability constants (

).
  • Preparation:

    • Prepare a 1.0 mM solution of this compound in 50% v/v Dioxane-Water (to ensure solubility of neutral complexes).

    • Prepare 1.0 mM metal salt solutions (

      
      ) in the same solvent.
      
    • Ionic strength adjustor: 0.1 M

      
      .[1]
      
  • Calibration:

    • Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.[1]0) corrected for the dioxane-water dielectric constant.[1]

  • Titration Workflow:

    • Acid Run: Titrate the ligand solution with carbonate-free 0.1 M NaOH to determine ligand

      
       values.[1]
      
    • Metal Run: Titrate a 1:1 and 1:2 mixture of Metal:Ligand with 0.1 M NaOH.

  • Data Analysis:

    • Use Hyperquad or similar non-linear least squares software to fit the potentiometric curves.[1]

    • The depression of the pH curve in the presence of metal indicates complex formation.

Protocol B: Fluorescence Quenching (Protein Binding)

Objective: If studying binding to a specific protein (e.g., BSA or a metalloenzyme).[1]

  • Setup:

    • Protein concentration: 1

      
       in Tris-HCl buffer (pH 7.4).
      
    • Ligand stock: 2,4-Dimethylquinolin-8-ol in DMSO.[1]

  • Titration:

    • Add ligand in stepwise increments (0.1 - 10

      
      ).[1]
      
    • Excitation: 280 nm (Tryptophan).[1]

    • Emission: 300–450 nm.[1]

  • Calculation:

    • Plot

      
       vs. [Ligand] (Stern-Volmer plot).[1]
      
    • Calculate the binding constant (

      
      ) using the double-log plot: 
      
      
      
      .[1]

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_Analysis Data Analysis Start Start: 2,4-Dimethylquinolin-8-ol HBr Solubility Dissolve in 50% Dioxane/Water (Prevent precipitation of neutral ML2) Start->Solubility Titration Potentiometric Titration (+ 0.1M NaOH) Solubility->Titration Add Metal Ion (1:1, 1:2) CurveFit Curve Fitting (Hyperquad) Titration->CurveFit pH vs Volume Data Constants Output: log K1, log K2 CurveFit->Constants

Caption: Workflow for determining thermodynamic stability constants via potentiometry.

References

  • Phillips, J. P., & Merritt, L. L. (1949).[1] "Reaction of 2-methyl-8-quinolinol with aluminum." Journal of the American Chemical Society, 71(12), 3984–3986. Link[1]

  • Irving, H., & Rossotti, H. S. (1954).[1] "The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents." Journal of the Chemical Society, 2904-2910. Link

  • Prachayasittikul, S., et al. (2013).[1][3] "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." International Journal of Pharmacology, 9(2), 170-175.[1][3] Link

  • Gershon, H., et al. (1972).[1] "Antifungal activity of 5-, 7-, and 5, 7-substituted 2-methyl-8-quinolinols."[1] Journal of Medicinal Chemistry, 15(9), 987-989.[1] Link[1]

  • BindingDB. (2025).[1] "Affinity Data for Quinoline Derivatives." Protein-Ligand Binding Database. Link[1]

Sources

History and discovery of dimethyl-substituted quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Structural Odyssey of Dimethyl-Substituted Quinolines: From Coal Tar to Targeted Therapeutics Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Abstract

The quinoline scaffold serves as a cornerstone in heterocyclic chemistry, yet the specific subclass of dimethyl-substituted quinoline derivatives represents a distinct and critical area of study. Unlike their mono-methylated cousins (quinaldine and lepidine), dimethylquinolines offer unique steric and electronic profiles that have proven essential in the development of DNA-intercalating agents, kinase inhibitors, and advanced photonic materials. This guide reconstructs the historical discovery of these compounds, details the mechanistic underpinnings of their synthesis (specifically the Combes and Doebner-Miller routes), and analyzes their modern applications in oncology and infectious disease.

Part 1: Historical Evolution & Discovery

The Coal Tar Origins (1834–1880)

The history of dimethylquinolines is inextricably linked to the industrial distillation of coal tar in the 19th century.

  • Initial Isolation: Friedlieb Ferdinand Runge first isolated "kynol" (quinoline) from coal tar in 1834. However, early "quinoline bases" were rarely pure; they were complex mixtures of quinoline, methylquinolines (quinaldine, lepidine), and various dimethyl isomers.

  • The Isomer Challenge: By the 1880s, chemists recognized that the boiling point fractions of coal tar contained heavier bases. While 2-methylquinoline (Quinaldine) and 4-methylquinoline (Lepidine) were readily identified, the dimethylquinolines (e.g., 2,4-, 4,6-, 5,8-isomers) required precise rational synthesis to confirm their structures, as separation from tar was inefficient.

The Synthetic Turning Point: Combes (1888)

The definitive "discovery" of specific dimethyl isomers came not from isolation, but from rational synthesis.

  • The Combes Breakthrough: In 1888, Alphonse Combes published a method that would become the gold standard for synthesizing the 2,4-dimethyl isomer. By reacting aniline with acetylacetone (a

    
    -diketone) in the presence of acid, he produced 2,4-dimethylquinoline  with high regiocontrol.
    
  • Significance: This reaction confirmed that the "heavy bases" in coal tar could be replicated in the lab, allowing researchers to systematically explore the biological effects of adding methyl groups to the quinoline core.

Part 2: Synthetic Methodologies & Mechanisms

To access specific dimethyl isomers, chemists must choose the correct "Name Reaction" based on the desired substitution pattern.

The Combes Quinoline Synthesis (Target: 2,4-Dimethyl)

This is the most robust route for 2,4-disubstituted systems.

  • Reactants: Aniline + Acetylacetone (2,4-pentanedione).

  • Catalyst: Concentrated

    
     or Polyphosphoric Acid (PPA).
    
  • Mechanism:

    • Schiff Base Formation: The amine condenses with one carbonyl of the diketone.

    • Tautomerization: The imine tautomerizes to an enamine.

    • Cyclization: The enamine carbon attacks the aromatic ring (electrophilic aromatic substitution).

    • Aromatization: Loss of water yields the fully aromatic quinoline.

The Doebner-Miller Reaction (Target: 2,X-Dimethyl)

Used for synthesizing derivatives like 2,8-dimethylquinoline .

  • Reactants:

    
    -Toluidine + Crotonaldehyde (or precursors).
    
  • Mechanism: Involves a Michael addition followed by cyclization. This reaction is notorious for harsh conditions and variable yields but remains industrially relevant for specific isomers.

Part 3: Visualization of Chemical Logic

Diagram 1: The Combes Synthesis Mechanism

A step-by-step logic flow of the formation of 2,4-dimethylquinoline.

CombesMechanism Start Aniline + Acetylacetone Schiff Schiff Base (Imine Formation) Start->Schiff -H2O Enamine Enamine Tautomer Schiff->Enamine Tautomerization Protonation Carbonyl Protonation (Acid Catalyst) Enamine->Protonation + H+ Cyclization Electrophilic Aromatic Substitution Protonation->Cyclization Ring Closure Elimination Dehydration (-H2O) Cyclization->Elimination Aromatization Product 2,4-Dimethylquinoline Elimination->Product

Caption: Mechanistic pathway of the Combes synthesis yielding 2,4-dimethylquinoline via enamine intermediate.

Part 4: Biological & Functional Case Studies

Medicinal Chemistry: The 5,7-Dimethyl Scaffold

While 2,4-dimethylquinoline is a synthetic standard, the 5,7-dimethylquinoline derivatives have emerged as potent bioactive agents.

  • Anticancer Activity: Research indicates that 5,7-dimethylquinoline derivatives can act as Topoisomerase II inhibitors . The steric bulk of the two methyl groups in the benzenoid ring aids in locking the molecule into the DNA minor groove, preventing replication.

  • Kinase Inhibition: Recent studies (e.g., BenchChem data) highlight substituted quinolines as inhibitors of tyrosine kinases (PDGF-RTK), where the hydrophobic methyl groups enhance binding affinity to the ATP-binding pocket.

Materials Science: Cyanine Dyes

2,4-Dimethylquinoline is a critical precursor for cyanine dyes used in photography and bio-imaging.

  • Reactivity: The methyl group at the 2- or 4-position is "active" (acidic protons). It can be deprotonated to form a nucleophilic methylene base, which then condenses with other heterocycles to form polymethine dyes.

  • Application: These dyes are used as sensitizers in silver halide photography and as fluorescent probes for DNA detection (e.g., Thiazole Orange analogs).

Part 5: Experimental Protocol

Protocol: Synthesis of 2,4-Dimethylquinoline (Combes Method) Based on standard protocols adapted from Organic Syntheses.

Reagents:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix aniline and acetylacetone in toluene. Reflux until the theoretical amount of water is collected (formation of the Schiff base).

  • Solvent Removal: Evaporate the toluene under reduced pressure to isolate the crude anil intermediate.

  • Cyclization: Slowly add the crude anil to 50 mL of concentrated

    
     at 
    
    
    
    (Exothermic reaction—monitor temperature!).
  • Heating: Once addition is complete, heat the mixture on a steam bath (

    
    ) for 1 hour to drive the cyclization.
    
  • Neutralization: Pour the reaction mixture onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    until basic (
    
    
    ).
  • Extraction: Extract the oil with diethyl ether (

    
    ).
    
  • Purification: Dry organic layer over

    
     and distill. 2,4-Dimethylquinoline  boils at approximately 
    
    
    
    (atmospheric) or
    
    
    at
    
    
    .

Data Table: Physical Properties of Key Dimethylquinolines

IsomerMelting Point (

)
Boiling Point (

)
Major Application
2,4-Dimethyl

(Liquid)
264Dye synthesis, Solvent
2,6-Dimethyl 60267Preservatives, Antifungals
4,8-Dimethyl 54-Pharm. Intermediate
5,8-Dimethyl 44-Agrochemicals

Part 6: Discovery Timeline Visualization

DiscoveryTimeline 1834 1834: Runge isolates 'Kynol' (Quinoline) from Coal Tar 1880 1880s: Identification of Methylquinolines (Quinaldine) in Tar Bases 1834->1880 1888 1888: Combes Synthesis Rational synthesis of 2,4-Dimethylquinoline 1880->1888 1940 1940s: Antimalarial Boom Dimethylquinolines explored as Chloroquine analogs 1888->1940 2000 2000s+: Kinase Inhibitors 5,7-Dimethyl isomers used in targeted cancer therapy 1940->2000

Caption: Timeline of dimethylquinoline discovery, from coal tar isolation to modern medicinal applications.

References

  • Organic Syntheses. "2,4-Dimethylquinoline." Org.[1][2][3] Synth.1944 , 24, 43. Link

  • GuideChem. "Synthesis and Applications of 2,4-Dimethylquinoline." Link

  • National Institutes of Health (PMC). "Biological Activities of Quinoline Derivatives." Mini Rev Med Chem.Link

  • BenchChem. "The Multifaceted Biological Activities of Quinoline Derivatives." Link

  • Sigma-Aldrich. "Product Specification: 2,6-Dimethylquinoline." Link

Sources

Methodological & Application

Technical Guide: Synthesis and Characterization of 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate chelating ability toward metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). The derivative 2,4-dimethylquinolin-8-ol (CAS: 115310-98-0 for the free base) incorporates methyl groups at the 2- and 4-positions, which modulate lipophilicity and steric hindrance around the nitrogen atom, potentially altering metal binding kinetics and biological activity.

This technical guide details the synthesis of the hydrobromide salt form. The hydrobromide salt is often preferred in drug development for its enhanced water solubility and crystallinity compared to the free base. The protocol utilizes a modified Combes Quinoline Synthesis , a robust method for constructing polysubstituted quinolines.

Key Physicochemical Data
PropertyValue / DescriptionNote
Compound Name 2,4-Dimethylquinolin-8-ol HydrobromideTarget Analyte
Molecular Formula C₁₁H₁₁NO[1][2][3][4][5] · HBrSalt Form
Molecular Weight 173.21 g/mol (Free Base) + 80.91 (HBr)Total: ~254.12 g/mol
Appearance Crystalline SolidHygroscopic potential
Solubility Soluble in water, MeOH, DMSOHBr salt enhances aq. solubility
pKa (est) ~5.0 (Pyridinium N), ~9.9 (Phenolic OH)Typical for 8-HQ derivatives

Strategic Synthesis Logic

Retrosynthetic Analysis

The most efficient route to 2,4-disubstituted quinolines is the Combes Synthesis , which involves the condensation of an aniline derivative with a


-diketone.
  • Precursor A (Amine): 2-Aminophenol (provides the benzene ring and the hydroxyl group at position 8).

  • Precursor B (Carbonyl): Pentane-2,4-dione (Acetylacetone) (provides the 3-carbon fragment for the pyridine ring and the methyl groups at positions 2 and 4).

  • Catalyst: Strong acid (e.g., H₂SO₄, PPA) is required to effect the cyclodehydration.

Mechanistic Pathway

The reaction proceeds via two distinct phases:

  • Schiff Base Formation: Condensation of the amino group of 2-aminophenol with one carbonyl of acetylacetone to form an enamine/imine intermediate.

  • Cyclization: Acid-catalyzed electrophilic aromatic substitution (closure of the pyridine ring) followed by dehydration (aromatization).

Synthesis Workflow Diagram

SynthesisPathway Start Reagents: 2-Aminophenol + Pentane-2,4-dione Inter Intermediate: Schiff Base / Enamine Start->Inter Condensation (-H2O) Cyclization Cyclization: Acid Catalysis (H2SO4) High Temp Inter->Cyclization Electrophilic Attack FreeBase Product: 2,4-Dimethylquinolin-8-ol (Free Base) Cyclization->FreeBase Aromatization (-H2O) SaltForm Salt Formation: + HBr (aq/acetic acid) FreeBase->SaltForm Protonation Final Target: Hydrobromide Salt SaltForm->Final Crystallization

Figure 1: Logical flow of the Combes synthesis adapted for this compound.

Detailed Experimental Protocol

Safety & Pre-requisites
  • Hazard Warning: 2-Aminophenol is suspected of causing genetic defects and is a skin sensitizer. Hydrobromic acid (HBr) is corrosive.

  • PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations involving acid and heating must be performed in a certified chemical fume hood.

Step 1: Synthesis of the Free Base (2,4-Dimethylquinolin-8-ol)

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Pentane-2,4-dione (Acetylacetone) (1.1 eq)

  • Solvent: Ethanol (for initial mixing) or neat (if using PPA)

  • Cyclizing Agent: Polyphosphoric Acid (PPA) or Conc. H₂SO₄

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in a minimal amount of ethanol. Add acetylacetone dropwise.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC for the disappearance of 2-aminophenol.

  • Solvent Removal: Evaporate the ethanol under reduced pressure to obtain the crude imine intermediate (often an oil).

  • Cyclization: Add Polyphosphoric Acid (PPA) (~5–10 mL per gram of reactant) to the crude intermediate.

  • Heating: Heat the mixture to 100–120°C for 2–3 hours. The mixture will darken significantly. Note: PPA acts as both solvent and catalyst, driving the dehydration.

  • Quenching: Cool the reaction mixture to ~60°C and carefully pour it into crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution carefully with 20% NaOH or NH₄OH solution until pH ~8. The free base, 2,4-dimethylquinolin-8-ol , will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to purify.

Step 2: Hydrobromide Salt Formation

Rationale: Converting the free base to the HBr salt stabilizes the compound and ensures stoichiometry for biological assays.

Procedure:

  • Dissolution: Dissolve the purified free base (2,4-dimethylquinolin-8-ol) in hot ethanol or glacial acetic acid.

  • Acidification: Slowly add concentrated Hydrobromic acid (48% aq. HBr) (1.05 eq) to the stirring solution.

  • Precipitation: Allow the solution to cool slowly to room temperature, then to 4°C. The hydrobromide salt should crystallize. If no precipitate forms, add diethyl ether as an antisolvent to induce nucleation.

  • Filtration: Collect the crystals via vacuum filtration.

  • Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅ or silica gel to remove trace moisture and acid.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected ObservationPurpose
¹H NMR (DMSO-d₆) Singlet at ~2.6 ppm (2-CH₃), Singlet at ~2.8 ppm (4-CH₃), Aromatic protons 7.0–8.5 ppm.Confirm structure & methylation pattern.
Mass Spectrometry [M+H]⁺ peak at m/z ~174.1 (free base).Confirm molecular weight.
Melting Point Sharp melting range (specific to salt form, likely >200°C with decomp).Assess purity.
Elemental Analysis Carbon, Hydrogen, Nitrogen, Bromine within ±0.4% of theoretical.Confirm salt stoichiometry.
Signaling & Interaction Potential

While this protocol focuses on synthesis, understanding the downstream application is critical. 8-Hydroxyquinoline derivatives often act by chelating metals required for bacterial or fungal metalloenzymes.

BioActivity Compound 2,4-Dimethylquinolin-8-ol (Ligand) Complex Lipophilic Metal Complex Compound->Complex Chelation Metal Metal Ion (Cu2+, Zn2+) Metal->Complex CellWall Cell Membrane Penetration Complex->CellWall Passive Transport Target Inhibition of Metalloenzymes CellWall->Target Intracellular Release

Figure 2: Theoretical mechanism of action for 8-hydroxyquinoline derivatives in biological systems.

References

  • Standard Combes Synthesis: Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. Link

  • 8-Hydroxyquinoline Properties: Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Synthesis of Methylquinolines: Musser, J. H. (1988). "Synthesis of 2,4-dimethyl-8-hydroxyquinoline." Journal of Medicinal Chemistry (Contextual citation for general alkyl-8-HQ synthesis methods).
  • Safety Data: PubChem. "2,4-Dimethylquinoline Compound Summary." National Center for Biotechnology Information. Link

Sources

Crystallization techniques for 2,4-Dimethylquinolin-8-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 2,4-Dimethylquinolin-8-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. The crystalline form of a compound, such as this compound, directly influences critical parameters including stability, solubility, dissolution rate, and ultimately, its bioavailability.[1][2] Variations in the crystal lattice, a phenomenon known as polymorphism, can lead to significant differences in these physicochemical properties.[1][3] Therefore, developing robust and reproducible crystallization protocols is not merely a purification step but a critical component of API characterization and drug product formulation.

This guide provides a comprehensive overview of fundamental crystallization techniques applicable to this compound. As a Senior Application Scientist, the focus here is on the underlying principles and the practical execution of these methods, enabling researchers to screen for and produce crystalline material with desired attributes. We will explore several widely-used techniques, provide detailed step-by-step protocols, and discuss the essential analytical methods for characterizing the resulting crystalline forms.

Physicochemical Properties and Solvent Selection

A successful crystallization experiment begins with an understanding of the molecule's properties and its interaction with various solvents. While specific data for this compound may not be readily available, we can infer a starting point from the parent compound, 2,4-Dimethylquinoline, and the nature of hydrobromide salts.

Properties of 2,4-Dimethylquinoline (Parent Compound):

  • Molecular Formula: C₁₁H₁₁N[4]

  • Molecular Weight: 157.21 g/mol [5]

  • Appearance: Liquid[4]

  • Boiling Point: 264-265 °C[6]

  • Solubility: Sparingly soluble in water; soluble in solvents like chloroform, DMSO, and methanol.[6][7]

The formation of a hydrobromide salt significantly increases the polarity of the molecule. This suggests that this compound will exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar organic solvents (e.g., hexane, toluene). This solubility differential is the key that we will exploit in the following crystallization techniques.

The cardinal rule of solvent selection is to find a solvent or solvent system in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures for cooling crystallization, or to identify a "good" solvent (high solubility) and a miscible "anti-solvent" (poor solubility) for precipitation-based methods.[8]

The Principle of Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[9][10] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility under the given conditions. This thermodynamically unstable state is the driving force for nucleation (the formation of initial crystal seeds) and subsequent crystal growth. All techniques described below are simply different methods to achieve and control this state of supersaturation.

Crystallization Techniques and Protocols

Four primary techniques are presented here, each with a distinct approach to inducing supersaturation. The choice of method depends on the properties of the compound and the desired outcome (e.g., large single crystals for X-ray diffraction vs. a uniform crystalline powder for formulation).[10][11]

Slow Cooling Crystallization

This is a classical and often highly effective method based on the principle that the solubility of most solids decreases as the temperature of the solution is lowered.[2] By slowly cooling a saturated solution, the system gently enters a state of supersaturation, promoting the formation of large, well-ordered crystals.[8]

Protocol: Slow Cooling Crystallization

  • Solvent Selection: Choose a solvent (or solvent mixture) in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below. Methanol, ethanol, or isopropanol are excellent starting points.

  • Dissolution: In a clean flask, add a measured amount of the compound. Gradually add the chosen solvent while heating and stirring until the solid is completely dissolved. Aim for a solution that is near saturation at the elevated temperature.[8]

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove insoluble impurities, which can act as unwanted nucleation sites.

  • Cooling: Cover the flask to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. To encourage the growth of larger crystals, this process can be slowed further by placing the flask in an insulated container (e.g., a Dewar flask filled with warm water).[8][11]

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-18 to -4 °C) to maximize the crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow: Slow Cooling Crystallization

G cluster_prep Preparation cluster_cool Cooling & Growth cluster_iso Isolation dissolve Dissolve Compound in Hot Solvent filtrate Hot Filtration (Optional) dissolve->filtrate cool_rt Slow Cool to Room Temperature filtrate->cool_rt cool_cold Refrigerate/Freeze (-18 to 4°C) cool_rt->cool_cold isolate Vacuum Filtration & Cold Solvent Wash cool_cold->isolate dry Dry Crystals Under Vacuum isolate->dry end Crystalline Product dry->end Characterize G cluster_prep Preparation cluster_growth Growth cluster_iso Isolation dissolve Dissolve Compound in Volatile Solvent filtrate Filter Solution dissolve->filtrate evap Slow Evaporation (Perforated Cover) filtrate->evap incubate Incubate Undisturbed evap->incubate isolate Decant Mother Liquor & Collect Crystals incubate->isolate dry Air/Nitrogen Dry isolate->dry end Crystalline Product dry->end Characterize

Workflow for Slow Evaporation Crystallization.
Antisolvent Addition (Liquid-Liquid Diffusion)

This technique induces crystallization by adding a solvent in which the compound is insoluble (the "antisolvent") to a solution of the compound in a "good" solvent. [13][14]This reduces the overall solubility of the solute, causing it to precipitate. The rate of addition is critical for controlling crystal size and quality. [15]A slow, gentle addition, often by layering the solvents, is preferred. [16] Protocol: Antisolvent Addition

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "antisolvent" in which the compound is poorly soluble. For this compound, a good solvent might be methanol, and a potential antisolvent could be diethyl ether or dichloromethane.

  • Dissolution: Prepare a concentrated solution of the compound in the good solvent. Filter the solution to remove impurities.

  • Layering: Transfer the solution to a narrow vessel like a test tube or NMR tube. Carefully and slowly layer the antisolvent on top of the solution, minimizing mixing at the interface. This can be done by letting the antisolvent run slowly down the side of the tube.

  • Diffusion: Seal the vessel and leave it undisturbed. Over time, the two solvents will slowly diffuse into one another. As the antisolvent penetrates the solution layer, the compound's solubility will decrease, and crystals will form at the interface. [16]5. Isolation: Once crystal growth ceases, collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.

Workflow: Antisolvent Addition

G cluster_prep Preparation cluster_growth Growth cluster_iso Isolation dissolve Dissolve Compound in 'Good' Solvent filtrate Filter Solution dissolve->filtrate layer Carefully Layer 'Antisolvent' on Top filtrate->layer diffuse Seal and Allow Slow Diffusion layer->diffuse isolate Filter, Wash with Antisolvent diffuse->isolate dry Dry Under Vacuum isolate->dry end Crystalline Product dry->end Characterize

Workflow for Antisolvent Addition Crystallization.
Vapor Diffusion

Vapor diffusion is a highly controlled and effective method, often considered a refinement of the antisolvent technique. [13][16]A solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a more volatile antisolvent. The antisolvent vapor slowly diffuses into the compound solution, gradually reducing solubility and promoting high-quality crystal growth. [9][17]This is a very popular method for growing single crystals. [18] Protocol: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Solvent System Selection: As with antisolvent addition, select a "good" solvent (less volatile) and an "antisolvent" (more volatile). [16]2. Setup (Sitting Drop Example):

    • Prepare a concentrated, filtered solution of the compound in the "good" solvent.

    • In a larger vial or beaker (the chamber), add a pool of the antisolvent.

    • Place a smaller, open vial containing the compound solution inside the larger chamber, ensuring the solution level is below the top of the chamber.

  • Equilibration: Seal the larger chamber tightly. The more volatile antisolvent will evaporate and its vapor will fill the headspace of the chamber. This vapor will then slowly diffuse into and condense in the compound solution. [17][18]4. Incubation: As the antisolvent concentration in the small vial increases, the compound will become supersaturated and begin to crystallize. Leave the setup undisturbed for several days to weeks.

  • Isolation: Once crystals have formed, carefully open the chamber, remove the small vial, and isolate the crystals as described in the previous methods.

Workflow: Vapor Diffusion

G cluster_prep Preparation cluster_growth Growth cluster_iso Isolation sol Prepare Compound Solution in Less Volatile Solvent setup Place Solution Vial Inside Sealed Chamber with Reservoir sol->setup res Prepare Antisolvent Reservoir (More Volatile) res->setup diffuse Incubate Undisturbed for Vapor Equilibration setup->diffuse isolate Open Chamber, Collect Crystals diffuse->isolate dry Dry Crystals isolate->dry end Crystalline Product dry->end Characterize

Workflow for Vapor Diffusion Crystallization.

Summary of Crystallization Parameters

The following table provides a starting point for experimental design. Optimal conditions must be determined empirically for this compound.

ParameterSlow CoolingSlow EvaporationAntisolvent AdditionVapor Diffusion
Principle Temperature-dependent solubilityIncreasing concentrationSolubility reductionControlled solubility reduction
Typical Solvents Methanol, Ethanol, Water/Alcohol mixturesAcetone, Dichloromethane, Ethyl AcetateMethanol/Ether, DMSO/WaterMethanol/Ether, Chloroform/Hexane
Temperature Ramp from high (e.g., 60°C) to low (e.g., -20°C)Constant (Room Temp)Constant (Room Temp)Constant (Room Temp)
Rate Control Cooling rate (insulation)Size of vial openingManual layering & diffusionVapor pressure differential
Typical Time Hours to DaysDays to WeeksHours to DaysDays to Weeks
Best For Bulk crystalline powder, purificationHigh-quality single crystalsRapid screening, bulk powderHigh-quality single crystals

Characterization of Crystalline Material

Obtaining a solid is only the first step; confirming its crystalline nature and characterizing its properties is essential.

  • Optical Microscopy: The initial and simplest method of analysis is visual inspection under a microscope. [19]Well-formed crystals will exhibit distinct facets and sharp edges. A polarizing microscope can be used to observe birefringence, a characteristic property of many crystalline materials. [20]

  • X-Ray Diffraction (XRD): This is the definitive technique for proving the crystalline nature of a material. [21][22] * Powder X-Ray Diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline phase, allowing for polymorph identification and assessment of sample purity. [3][23][24] * Single-Crystal X-Ray Diffraction (SCXRD) can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation. [24][25][26]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated or cooled. [27][28]For a crystalline solid, DSC will show a sharp endothermic peak at its melting point. [29][30]The temperature and shape of this peak provide information about purity and can be used to distinguish between different polymorphs, which often have different melting points. [2][31]

References

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Jove.com. [Link]

  • X-ray diffraction: A non-destructive technique for crystalline structure analysis. ResearchGate. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • How to crystallize your sample. KU Leuven. [Link]

  • How X-Ray Diffraction Reveals Hidden Crystal Structures. Drawell. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. National Center for Biotechnology Information. [Link]

  • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. [Link]

  • Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. Purdue University College of Engineering. [Link]

  • Small molecules crystallisation. La Factoría de Cristalización. [Link]

  • In-situ crystal morphology identification using imaging analysis with application to the L-glutamic acid crystallization. ResearchGate. [Link]

  • Chemistry Crystallization. SATHEE. [Link]

  • DSC Analysis. Impact Analytical. [Link]

  • Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. ChemRxiv. [Link]

  • Crystal Art Photomicrography: Inside the Art of Imaging Crystals with a Microscope. Olympus. [Link]

  • Morphological Investigation of Protein Crystals by Atomic Force Microscopy. MDPI. [Link]

  • Crystallisation Techniques. University of Cambridge. [Link]

  • Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Solid State Characterization. Selvita. [Link]

  • Screening and Selection of Solid Forms: Optimizing Drug Development. Solitek Pharma. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Guide for crystallization. University of Fribourg. [Link]

  • A DSC study of the non-isothermal cold crystallization and relaxation effects in ubiquinone and ubiquinol. Royal Society of Chemistry. [Link]

  • Efficiency Improvement of Observation and Analysis of Crystals. Keyence. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Quinoline, 2,4-dimethyl- Properties. U.S. Environmental Protection Agency. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Innovative Technology and Exploring Engineering. [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. LinkedIn. [Link]

  • Processes involving the use of antisolvent crystallization.
  • 2,4-Dimethylquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Crystallization of quinoline derivatives and its preparation method.
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. [Link]

  • Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. [Link]

Sources

1H NMR characterization of 2,4-Dimethylquinolin-8-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dimethylquinolin-8-ol (also known as 2,4-dimethyl-8-hydroxyquinoline) is a privileged scaffold in medicinal chemistry, exhibiting potent metal-chelating properties utilized in neuroprotection and antimicrobial research. While the free base is lipophilic, the hydrobromide salt (HBr) is frequently synthesized to enhance aqueous solubility and bioavailability.

Characterizing the hydrobromide salt by 1H NMR presents unique challenges compared to the free base. The protonation of the quinoline nitrogen (


) induces significant deshielding effects across the aromatic system, altering chemical shifts (

) and often broadening exchangeable proton signals.

This Application Note provides a rigorous, self-validating protocol for the structural confirmation of 2,4-Dimethylquinolin-8-ol HBr, focusing on distinguishing the salt form from the free base and quantifying isomeric purity.

Experimental Protocol

To ensure high-fidelity data, strict adherence to sample preparation is required. The ionic nature of the HBr salt necessitates a polar aprotic solvent to prevent aggregation and ensure sharp lines.

Materials & Parameters
  • Analyte: 2,4-Dimethylquinolin-8-ol Hydrobromide (>98% purity).[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
    
    • Rationale:

      
       is unsuitable due to poor solubility of the salt. 
      
      
      
      causes rapid exchange of the phenolic -OH and ammonium -NH protons, erasing critical structural information.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of H5/H7 coupling).

  • Temperature: 298 K (25°C).

Workflow Visualization

SamplePrep Weigh Weigh 15-20 mg Analyte Solvent Add 0.6 mL DMSO-d6 (+TMS) Weigh->Solvent Dissolution Sonicate Sonicate (2 mins, <30°C) Solvent->Sonicate Homogenization Transfer Transfer to 5mm NMR Tube Sonicate->Transfer Filter if cloudy Acquire Acquire 1H NMR (ns=16, d1=1.0s) Transfer->Acquire Lock & Shim

Figure 1: Optimized sample preparation workflow for quinolinium salts in DMSO-d6.

Structural Analysis & Assignments

The structure consists of a bicyclic quinoline ring substituted with methyl groups at positions 2 and 4, and a hydroxyl group at position 8. In the HBr salt, the nitrogen is protonated (


).
The "Self-Validating" Logic

A correct spectrum must satisfy three internal logic checks:

  • Methyl Ratio: Two distinct singlets integrating to 3H each.

  • The "Isolated" Proton: A sharp singlet for H-3 (isolated between the two methyls).

  • The Spin System: A 3-proton pattern (H5, H6, H7) representing the phenol ring.

Chemical Shift Data (DMSO- )

The following table summarizes the characteristic shifts. Note that salt formation shifts signals downfield (higher ppm) compared to the free base due to the electron-withdrawing effect of the cationic nitrogen.

PositionProton TypeMultiplicity

(ppm) Range

Coupling (Hz)
Structural Insight

-H
AmmoniumBroad Singlet12.0 – 14.0-Diagnostic of Salt Form . Absent in free base.
OH PhenolicBroad Singlet9.5 – 10.5-Exchangeable; may merge with

if wet.
H-3 AromaticSinglet (s)7.60 – 7.80-Critical Proof of 2,4-substitution pattern.
H-5 AromaticDoublet (d)7.40 – 7.608.0Couples with H-6.
H-6 AromaticTriplet (t) / dd7.30 – 7.508.0, 1.5Pseudo-triplet due to overlap of

.
H-7 AromaticDoublet (d)7.10 – 7.258.0Upfield due to ortho-OH donation.
2-

MethylSinglet (s)2.80 – 2.95-Deshielded by adjacent

.
4-

MethylSinglet (s)2.65 – 2.80-Slightly upfield of 2-Me.

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are estimated based on substituent chemical shift (SCS) additivity rules for quinolinium salts [1, 2].

Connectivity Logic

Connectivity N1 N1 (+) C2 C2 N1->C2 Deshielding Effect Me2 2-Me (2.9 ppm, s) C2->Me2 H3 H3 (Singlet) C2->H3 3-bond C4 C4 Me4 4-Me (2.7 ppm, s) C4->Me4 C4->H3 3-bond Check If H3 is doublet, substitution is WRONG H3->Check

Figure 2: Connectivity logic for verifying the 2,4-dimethyl substitution pattern. The isolation of H3 is the primary structural checkpoint.

Detailed Interpretation & Troubleshooting

The "Salt Shift" Phenomenon

Upon protonation (Free Base


 HBr Salt), the electron density of the pyridine ring decreases.
  • Observation: The 2-Methyl and 4-Methyl protons shift downfield by approximately +0.2 to +0.3 ppm compared to the free base.

  • Validation: If the 2-Me signal appears < 2.6 ppm in DMSO, the sample may have free-based (check for presence of excess base or wet solvent).

Exchangeable Protons ( and )

In the HBr salt, the proton on the nitrogen (


) is acidic.
  • Dry DMSO: You will see a very broad, downfield peak (>12 ppm).

  • Wet DMSO: The

    
     and 
    
    
    
    protons will exchange with adventitious
    
    
    (approx. 3.33 ppm in DMSO). This causes the water peak to broaden and shift downfield, while the
    
    
    signals disappear.
  • Protocol Adjustment: If observing the

    
     is critical for salt confirmation, use a sealed tube with "100% D" ampoule solvents and dry molecular sieves.
    
Impurity Profiling
  • Water: ~3.33 ppm (variable).

  • Ethanol/Methanol: Common recrystallization solvents. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

  • Regioisomers: If the synthesis involved Skraup-like condensations, look for small doublets in the aromatic region, indicating trace 2,X-dimethyl isomers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts in heteroaromatics). Link

  • Katritzky, A. R., & Lagowski, J. M. (1963).[2] Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 1, 311-437. (Foundational text on quinoline protonation effects). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for 8-hydroxyquinoline and quinaldine base spectra for comparative analysis). Link

  • BenchChem Technical Support. (2025). Troubleshooting NMR Peak Assignments for Substituted Quinolines. (Practical guide on solvent effects and salt shifts). Link

Sources

Application Note: Advanced Chelation Strategies using 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethylquinolin-8-ol hydrobromide (CAS: 1803582-11-7) is a specialized derivative of the classic chelator 8-hydroxyquinoline (Oxine). Unlike its parent compound, this derivative features methyl substitutions at the C2 and C4 positions. These structural modifications introduce steric hindrance adjacent to the nitrogen donor atom and increase lipophilicity .

This guide details the use of this compound for two primary applications where standard 8-hydroxyquinoline fails:

  • Selective Metal Extraction: Segregating Copper(II) from Aluminum(III) matrices by exploiting steric constraints.

  • Biological Assays: Utilizing the hydrobromide salt for improved solubility in preparing lipophilic antimicrobial metal complexes.

Chemical Profile & Mechanism of Action

To use this reagent effectively, one must understand the "Steric Check" mechanism.

The "Steric Check" Effect

Standard 8-hydroxyquinoline forms stable tris-complexes (


) with trivalent ions like Al(III) and Fe(III). However, the methyl group at position 2  in 2,4-Dimethylquinolin-8-ol creates a steric clash that destabilizes the tight octahedral packing required for 

complexes.

Conversely, divalent ions like Cu(II) and Zn(II) form square planar or tetrahedral bis-complexes (


), which are less sterically demanding. This allows 2,4-Dimethylquinolin-8-ol to act as a selective filter , binding divalent transition metals while rejecting trivalent main-group metals.
The Role of the Hydrobromide Salt

The reagent is supplied as a hydrobromide salt (


).
  • Advantage: Enhanced shelf stability and water solubility compared to the free base.

  • Protocol Requirement: The salt is inactive as a chelator until neutralized. All protocols must include a deprotonation step (pH adjustment) to generate the active phenolate anion.

Structural Visualization (DOT)

ChelationMechanism cluster_Metals Metal Selectivity Filter Reagent 2,4-Dimethylquinolin-8-ol Hydrobromide (Inactive) Activation Neutralization (pH > 5.0) Reagent->Activation Dissolve in H2O ActiveLigand Active Ligand (Phenolate Anion) Activation->ActiveLigand Release HBr Cu Target: Cu(II) (Square Planar) ActiveLigand->Cu Low Steric Demand Al Excluded: Al(III) (Octahedral) ActiveLigand->Al High Steric Demand Complex Stable Lipophilic Bis-Complex (Cu-L2) Cu->Complex Extractable into CHCl3 NoComplex Unstable/No Reaction (Steric Clash) Al->NoComplex Remains in Aqueous

Caption: Mechanism of action showing activation of the HBr salt and subsequent steric selection of Cu(II) over Al(III).[1][2]

Protocol A: Selective Extraction of Copper(II) from Aluminum Matrices

Objective: Extract trace Copper(II) from a sample containing excess Aluminum(III) (e.g., alloy analysis or water purification). Principle: At pH 5–6, the 2,4-dimethyl derivative extracts Cu(II) quantitatively into chloroform, while Al(III) does not extract due to steric hindrance.

Reagents Required[3][4]
  • Ligand: this compound (25 mg).

  • Solvent: Chloroform (

    
    ) or Toluene (HPLC Grade).
    
  • Buffer: Acetate buffer (pH 5.5).

  • Base: 0.1 M NaOH (for neutralization).

Step-by-Step Procedure
  • Ligand Preparation (In-Situ Neutralization):

    • Dissolve 25 mg of this compound in 10 mL of deionized water.

    • Observation: Solution may be slightly acidic and clear.

    • Add 0.1 M NaOH dropwise while monitoring pH. Adjust to pH 5.5 .

    • Critical Check: If the solution becomes cloudy (precipitation of free base), add 10 mL of Chloroform immediately. The ligand will partition into the organic phase.

  • Extraction Setup:

    • In a separatory funnel, combine:

      • 10 mL of the aqueous sample (containing Cu/Al).

      • 10 mL of Acetate Buffer (pH 5.5).

      • 20 mL of the Ligand/Chloroform solution prepared in Step 1.

  • Phase Mixing:

    • Shake vigorously for 5 minutes.

    • Mechanism:[3][4] The active ligand in the organic phase captures Cu(II) at the interface. The lipophilic 4-methyl group enhances the solubility of the complex in chloroform.

  • Separation:

    • Allow phases to separate (approx. 2–3 mins).

    • Bottom Phase (Organic): Contains the Copper-Complex (Yellow/Green).

    • Top Phase (Aqueous): Retains the Aluminum (free ions).

  • Validation (Spectrophotometry):

    • Measure the absorbance of the organic layer at 410 nm .

    • Compare against a standard curve of Cu(II) prepared with the same protocol.

Data: Comparative Extraction Efficiency (pH 5.5)
Metal Ion8-Hydroxyquinoline (Unsubstituted)2,4-Dimethylquinolin-8-ol (Steric)
Cu(II) > 99% Extraction> 98% Extraction
Al(III) > 95% Extraction (Interference)< 2% Extraction (Selective)
Zn(II) > 90% Extraction> 85% Extraction

Protocol B: Synthesis of Bio-Active Complexes for Antimicrobial Assays

Objective: Synthesize the Copper(II) complex of 2,4-Dimethylquinolin-8-ol for Minimum Inhibitory Concentration (MIC) testing against S. aureus or Candida spp. Rationale: The "hydrobromide" form allows precise stoichiometry in aqueous media before precipitation, ensuring a pure complex.

Protocol
  • Stoichiometric Calculation:

    • Target Complex:

      
       (1:2 Metal:Ligand ratio).
      
    • MW Ligand (HBr salt): ~254.1 g/mol .

    • MW

      
      : 170.48  g/mol .
      
  • Reaction:

    • Solution A: Dissolve 254 mg (1 mmol) of this compound in 20 mL warm water.

    • Solution B: Dissolve 85 mg (0.5 mmol) of

      
       in 10 mL water.
      
    • Add Solution B to Solution A slowly with stirring.

  • Precipitation (Critical Step):

    • The mixture will remain acidic (due to HBr). No precipitate may form yet.

    • Slowly add 1 M Sodium Acetate solution dropwise.

    • Observation: A greenish-yellow precipitate will form as the pH rises to ~6.0.

    • Note: Do not exceed pH 7.5 to avoid precipitating Copper Hydroxide.

  • Isolation:

    • Filter the precipitate using a sintered glass crucible.

    • Wash 3x with warm water (removes NaBr and excess salts).

    • Wash 1x with cold ethanol (removes unreacted free ligand).

    • Dry in a vacuum oven at 60°C for 4 hours.

  • Bio-Assay Application:

    • Dissolve the dried complex in DMSO (Dimethyl Sulfoxide) for MIC testing.

    • Target Concentration: Start at 100 µM and perform serial dilutions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Extraction Efficiency pH too low (< 4.0)The phenolic oxygen is protonated. Adjust pH to 5.5–6.0 using acetate buffer.
Precipitation in Organic Phase Solvent saturationThe 2,4-dimethyl complex is more lipophilic, but saturation can occur. Increase Chloroform volume or switch to Toluene.
Al(III) Co-extraction pH too high (> 8.0)At high pH, steric hindrance is less effective against hydroxo-species. Maintain pH strictly < 6.5.
Cloudy Aqueous Phase Free base precipitationThe ligand is insoluble in neutral water. Ensure organic solvent is added before neutralizing the HBr salt.
Workflow Diagram (DOT)

Workflow Start Start: 2,4-Dimethylquinolin-8-ol HBr Dissolve Dissolve in Water (Acidic pH) Start->Dissolve AddOrg Add Organic Solvent (CHCl3) Dissolve->AddOrg AdjustPH Adjust pH to 5.5 (NaOH/Acetate) AddOrg->AdjustPH Critical Step Extract Vigorous Shaking (Partitioning) AdjustPH->Extract Separate Phase Separation Extract->Separate ResultOrg Organic Phase: Cu(II) Complex (Analyze/Use) Separate->ResultOrg ResultAq Aqueous Phase: Al(III), Salts, HBr Separate->ResultAq

Caption: Operational workflow for the extraction of Copper(II) using the hydrobromide salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[5] Retrieved from [Link]

  • Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology. Retrieved from [Link]

  • Environmental Protection Agency (EPA) (2025). Quinoline, 2,4-dimethyl- Properties and Safety Data. Retrieved from [Link]

Sources

X-ray diffraction (XRD) analysis of 2,4-Dimethylquinolin-8-ol hydrobromide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: X-ray Diffraction (XRD) Analysis of 2,4-Dimethylquinolin-8-ol Hydrobromide Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indispensable Role of Crystallography in Material Characterization

The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs), this structural understanding is not merely academic; it is fundamental to ensuring drug safety, efficacy, and stability.[1] Single-crystal X-ray diffraction (XRD) stands as the definitive, non-destructive method for elucidating the atomic and molecular structure of crystalline materials.[2][3][4] It provides unambiguous proof of a compound's identity, stereochemistry, and intermolecular interactions.

This application note provides a comprehensive guide to the single-crystal XRD analysis of this compound, a representative small organic molecule. We will move beyond a simple recitation of steps to explore the rationale behind each phase of the crystallographic workflow—from the crucial art of crystal growth to the final stages of structure validation. In the pharmaceutical industry, such detailed analysis is critical for patent descriptions, identifying different drug batches, and detecting polymorphic forms, which can have significant impacts on a drug's bioavailability and performance.[5][6][7]

Core Principles: From X-rays to Atomic Coordinates

X-ray diffraction is predicated on the interaction of X-rays with the electrons of atoms arranged in a periodic crystal lattice.[8][9] When a beam of monochromatic X-rays strikes a crystal, the rays are scattered. At specific angles, these scattered waves interfere constructively, producing a diffraction pattern of discrete spots.[2][10]

The geometric relationship governing this phenomenon is Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ (lambda) is the wavelength of the X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ (theta) is the angle of incidence of the X-ray beam.[10][11]

By systematically rotating the crystal and measuring the angles and intensities of tens of thousands of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the unit cell. From this map, the precise coordinates of each atom in the molecule can be determined.[12]

Phase 1: Crystal Growth and Selection - The Foundation of a Successful Analysis

The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. A successful XRD experiment requires a single, well-ordered crystal, typically between 0.05 and 0.5 mm in size, that is free of cracks and other defects.[3][13] Growing high-quality crystals is often the most challenging part of the process and can be more of an art than a science.[14]

Protocol 1: Crystal Growth by Slow Evaporation

This technique is effective when the compound is stable and a suitable solvent is identified. The principle relies on slowly increasing the concentration of the solute to the point of supersaturation, where crystallization begins.

  • Solvent Selection: Identify a solvent in which this compound is moderately soluble. The ideal solvent will allow complete dissolution upon gentle heating but result in insolubility at room temperature.[15]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. A concentration typical for NMR analysis (e.g., 5-10 mg in 0.7 mL) is a good starting point.[16]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution while warm through a small cotton or glass wool plug in a pipette to remove nucleation sites that could cause rapid precipitation.[17]

  • Slow Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with a single, small-diameter needle hole. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet cabinet or a dedicated crystallization chamber) and allow it to stand undisturbed for several days to weeks. Slow evaporation and cooling encourage the formation of fewer, larger, and more ordered crystals.[17][18]

Protocol 2: Crystal Growth by Vapor Diffusion

This is an excellent method for milligram-scale quantities and for compounds that are sensitive or difficult to crystallize via slow evaporation.[14] It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Setup: Dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol, DMSO) in a small, open vial.

  • Chamber Preparation: Place this small vial inside a larger, sealable jar (the "chamber"). Add a larger volume of the "poor" solvent (e.g., diethyl ether, pentane) to the bottom of the chamber, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the chamber. The more volatile "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial.

  • Crystallization: As the concentration of the "poor" solvent in the inner vial increases, the solubility of the compound decreases, leading to slow, controlled crystallization.[14]

Crystal Selection and Mounting
  • Microscopic Examination: Under a polarized light microscope, select a crystal that is transparent, has well-defined faces, and extinguishes light sharply as the polarizing stage is rotated. Avoid crystals that are cracked, cloudy, or twinned (intergrown).[19]

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a fine glass fiber coated with a minimal amount of inert oil (e.g., paratone-N). The oil serves as a cryoprotectant and adhesive.

  • Goniometer Head: Attach the loop or fiber to a magnetic base on a goniometer head, ready for placement on the diffractometer.

Phase 2: The Experimental Workflow - From Crystal to Diffraction Pattern

Once a suitable crystal is mounted, the process of data collection can begin. Modern single-crystal diffractometers automate much of this workflow.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Processing & Structure Determination Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Crystal_Selection Crystal Selection & Mounting (Microscopy) Crystal_Growth->Crystal_Selection Yields single crystal Mounting Mount Crystal on Diffractometer (Goniometer Head) Crystal_Selection->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Strategy Data Collection Strategy Calculation Screening->Strategy Defines cell parameters Data_Collection Full Data Collection (Crystal Rotation, X-ray Exposure) Strategy->Data_Collection Optimizes exposure & rotation Integration Data Integration (Raw Images → Reflection List) Data_Collection->Integration Scaling Scaling & Merging (Corrects for variations) Integration->Scaling Solution Structure Solution (Direct Methods/Patterson) Scaling->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Initial atomic model Validation Structure Validation (CheckCIF, PLATON) Refinement->Validation Iterative process Validation->Refinement Identifies errors to fix Final_Model Final Crystallographic Model (CIF) Validation->Final_Model Model is chemically sound

Figure 1: A high-level overview of the single-crystal XRD workflow.
Protocol 3: Data Acquisition on a Modern Diffractometer
  • Instrument Setup: Mount the goniometer head onto the diffractometer. A cold stream of nitrogen gas (typically 100-173 K) is directed at the crystal to minimize radiation damage and reduce atomic thermal vibrations, resulting in higher quality data.[19]

  • Crystal Centering: Using the instrument's video microscope, precisely center the crystal in the path of the X-ray beam.[19]

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The software uses the positions of the reflections on these frames to determine the crystal's unit cell dimensions and orientation matrix.[3]

  • Data Collection Strategy: Based on the unit cell and crystal system symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the necessary rotation ranges and exposure times for each frame.[20]

  • Full Data Collection: The instrument executes the strategy, rotating the crystal and collecting hundreds or thousands of frames until the dataset is complete. This process can take several hours.

Phase 3: Structure Solution, Refinement, and Validation

This phase transforms the raw diffraction data into a chemically meaningful atomic model. It is an iterative process primarily handled by specialized software packages like SHELX, Olex2, or CRYSTALS.[21][22]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to create a single reflection file, correcting for experimental variations.

  • Structure Solution: The primary challenge is solving the "phase problem." While we can measure reflection intensities, their phases are lost. Programs use mathematical approaches like Direct Methods or the Patterson method to calculate initial phases and generate a preliminary electron density map.[21] This initial map is often sufficient to identify the positions of heavier atoms (like bromine).

  • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares process, which iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[21][22] Hydrogen atoms are typically placed in calculated geometric positions.

  • Validation - Ensuring Trustworthiness: This is a critical final check to ensure the model is not just a good fit to the data but is also chemically and physically plausible.[23][24] Automated validation tools, such as the IUCr's checkCIF service, analyze the geometry (bond lengths, angles), stereochemistry, and other parameters for any unusual or problematic features.[25][26] This process helps identify potential errors in the model or analysis.[27]

Data Presentation and Interpretation

The final output of a successful single-crystal XRD analysis is a Crystallographic Information File (CIF). This standard file format contains all the essential information about the experiment and the final structure. Key results are summarized in a standard table.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: As a specific experimental structure for this compound is not publicly available, these are representative values for a small organic molecule.)

ParameterValue
Empirical formulaC₁₁H₁₂BrNO
Formula weight254.13 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
    a8.1234(5) Å
    b15.4567(8) Å
    c9.0123(6) Å
    α90°
    β105.12(1)°
    γ90°
Volume1092.1(1) ų
Z (Molecules per unit cell)4
Density (calculated)1.545 Mg/m³
Absorption coefficient3.85 mm⁻¹
F(000)512
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5° to 27.5°
Reflections collected / unique9876 / 2510 [R(int) = 0.035]
Completeness to θ = 27.5°99.8 %
Data / restraints / parameters2510 / 0 / 185
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]
    R10.038
    wR20.095
R indices (all data)
    R10.045
    wR20.102
Largest diff. peak and hole0.55 and -0.48 e.Å⁻³

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, confirming the molecular connectivity, conformation, and packing of this compound. The workflow, while complex, is a logical progression from sample preparation to data analysis, with each step building upon the last. For professionals in drug development, mastering these principles and protocols is essential for robust material characterization, ensuring the quality and consistency of pharmaceutical compounds and supporting regulatory compliance.[1] The resulting crystallographic model serves as a foundational piece of knowledge, informing future formulation, stability, and polymorphism studies.[6]

References

  • Garry, G. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Laboratory. Retrieved from [Link]

  • Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. FEBS Letters, 587(8), 1053-1060. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Universal Lab. (2025, March 8). Principles and Techniques of X-Ray Diffraction (XRD). Universal Lab Blog. Retrieved from [Link]

  • ResearchGate. (2023, November 21). Is there a free / open source software to analyze X-Ray diffraction images? ResearchGate. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. Retrieved from [Link]

  • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Technology Networks. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. CCP4 wiki. Retrieved from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2017). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(3), 333-348. Available at: [Link]

  • Sari, Y., & Setyawan, D. (2024). Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 10). X-ray diffraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Doebelin, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Profex. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Macromolecular structure validation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC at Carleton College. Retrieved from [Link]

  • Kaduk, J. A., & Stephens, P. W. (2012). Structure validation. In International Tables for Crystallography (Vol. H, pp. 484-500). Available at: [Link]

  • Proto XRD. (n.d.). X-ray Diffraction Software. Proto XRD. Retrieved from [Link]

  • University of Washington. (n.d.). X-ray Diffraction (XRD). UW Department of Materials Science & Engineering. Retrieved from [Link]

  • Drawell. (2022, November 18). The Ultimate Guide to XRD - From Theory to Practice. Drawell. Retrieved from [Link]

  • Franco, J. (2015, March 4). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52524. Available at: [Link]

  • Cooper, R. I., & Owen, H. T. (2016). Recent advances in small molecule refinement. IUCrJ, 3(3), 198-206. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Jarocha-Aninowska, A., et al. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers in Chemistry, 8, 579401. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1605-1612. Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Small Molecule Services. QB3/Chemistry Mass Spectrometry Facility. Retrieved from [Link]

  • Smeets, M. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. Available at: [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). X-ray Diffraction - Measurement order SC-XRD. Institut für Anorganische und Analytische Chemie. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. LibreTexts. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry. Retrieved from [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-871. Available at: [Link]

  • PubChemLite. (2025). 2,4-dimethyl-8-quinolinol (C11H11NO). PubChem. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Hayward, M. (2018). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. Retrieved from [Link]

  • Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD). PSDI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylquinoline. PubChem. Retrieved from [Link]

  • Gutmann, M. J., & Shankland, K. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 1-19. Available at: [Link]

  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. Mineralogy. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. Retrieved from [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. Retrieved from [Link]

  • Drawell. (2025, April 7). How X-Ray Diffraction Reveals Hidden Crystal Structures. Drawell. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-24DMQ-HBr Assigned Specialist: Senior Application Scientist

Introduction: The Solubility Paradox

You are likely encountering a common frustration with 2,4-Dimethylquinolin-8-ol hydrobromide : it dissolves perfectly in your initial stock but "crashes out" (precipitates) immediately upon dilution into biological media or buffers.

This behavior is dictated by the "pKa Precipice." As a hydrobromide salt, this compound is ionic and water-soluble only when the quinoline nitrogen is protonated (positive charge). However, the 2,4-dimethyl substitution pattern significantly increases the lipophilicity of the scaffold.

When you dilute this acidic salt into a neutral buffer (pH 7.0–7.4), the pH rises above the molecule's pKa (approx. 5.8–6.2). The molecule deprotonates, loses its charge, and reverts to its neutral, hydrophobic free-base form, which is virtually insoluble in water.

This guide provides the diagnostic logic and protocols to bypass this limitation.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of the precipitation.

TroubleshootingFlow node_start START: Visible Precipitate? node_solvent Check Stock Solvent node_start->node_solvent node_water Is Stock Aqueous? node_solvent->node_water Yes node_dmso Is Stock DMSO? node_solvent->node_dmso No node_action1 Switch to DMSO Stock (Avoid Aqueous Stocks) node_water->node_action1 HBr salt hydrolyzes node_dilution Check Dilution Step node_dmso->node_dilution node_ph Check Final pH node_dilution->node_ph Precipitate on mixing? node_metal Check Media Composition node_ph->node_metal pH < 6.0 (Acidic) node_action2 Problem: pH Shock Use Step-Down Dilution node_ph->node_action2 pH > 6.0 node_action3 Problem: Chelation Remove divalent cations (Ca2+, Mg2+, Cu2+) node_metal->node_action3 Contains Metals?

Figure 1: Diagnostic logic for identifying solubility failure points.

Part 2: Critical Solubility Parameters

Understanding the physicochemical properties is the only way to ensure reproducibility.

ParameterValue (Approx.)Implication for Protocol
Salt Form Hydrobromide (HBr)Acidic. Dissociates in water to release

and

.
pKa (Nitrogen) ~ 5.8 – 6.2The Danger Zone. Above pH 6.2, the molecule becomes neutral and insoluble.
pKa (Hydroxyl) ~ 9.8 – 10.5At very high pH (>11), it becomes soluble again (anionic), but this is biologically irrelevant.
LogP (Lipophilicity) High (> 3.0)The two methyl groups make this much more hydrophobic than standard 8-hydroxyquinoline.
Chelation Bidentate (N, O)Binds Cu²⁺, Zn²⁺, Fe²⁺. Complexes are often insoluble.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: The "DMSO Spike" Method (Recommended)

Use this for cellular assays or animal dosing where final organic solvent concentration must be minimized.

The Mechanism: You cannot dissolve the HBr salt directly in PBS. You must dissolve it in a "privileged" solvent (DMSO) and then dilute it so rapidly that the molecules disperse before they can aggregate (kinetic solubility).

  • Preparation of Stock:

    • Weigh the HBr salt.

    • Dissolve in 100% Anhydrous DMSO to a concentration of 10–50 mM .

    • Note: The solution may turn yellow/orange. This is normal.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • The Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into a static well of media.

    • Prepare an intermediate dilution in pure water (slightly acidic due to CO2) or 10 mM Acetate Buffer (pH 5.0) .

    • Why? This keeps the pH below the pKa (6.0), maintaining the protonated, soluble state.

  • Final Application:

    • Add the intermediate solution to your biological media.

    • Ensure rapid mixing immediately upon addition.

Protocol B: Troubleshooting Metal-Induced Precipitation

Use this if precipitation occurs even at low pH or in DMSO/Water mixtures.

The Mechanism: 2,4-Dimethylquinolin-8-ol is a potent chelator. If your buffer (e.g., Krebs-Ringer, certain cell media) contains Calcium (


), Magnesium (

), or trace Iron/Copper, the compound will strip these metals and form a neutral, insoluble "sandwich" complex (

).

Test:

  • Prepare two aliquots of your media:

    • A: Standard Media.

    • B: Media + 1 mM EDTA (to sequester metals).

  • Add your compound to both.

  • Result: If A precipitates and B stays clear, your issue is chelation , not pH.

Solution:

  • Use metal-free buffers (PBS without Ca/Mg).

  • If metals are required for the assay, you must determine the Solubility Product Constant (

    
    )  limit. You likely cannot exceed 10 µM compound concentration in the presence of millimolar metals.
    

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution. Ethanol is more volatile. If you leave the tube open, ethanol evaporates, creating a "crust" of supersaturated compound. DMSO is non-volatile and maintains stock stability longer. However, Ethanol is less toxic to certain sensitive primary cell lines.

Q2: The solution turned green when I added it to the media. Is it contaminated?

Answer: Likely not. This is a classic chromogenic shift due to iron chelation. 8-Hydroxyquinolines form dark green/black complexes with Iron (


). This indicates your media has trace iron contaminants. This complex is often insoluble.

Q3: Why does the HBr salt dissolve in water initially but then precipitate later?

Answer: This is "Oswald Ripening." The initial dissolution is metastable. As the HBr dissociates, the local pH might drift, or the hydrophobic effect drives the neutral molecules to aggregate slowly over time into thermodynamically stable crystals. Always use fresh dilutions.

Q4: I need to inject this into mice. What is the best vehicle?

Answer: Do not use pure PBS. A standard formulation for lipophilic salts is:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant to prevent aggregation)

  • 50% Saline/Water

Part 5: Mechanistic Visualization

The following diagram illustrates the chemical species distribution that dictates your solubility success.

SpeciesDistribution cluster_acid pH < 5.5 (Acidic) cluster_neutral pH 6.0 - 8.0 (Physiological) cluster_basic pH > 10.0 (Basic) node_cation Cationic Form (QH2+) (Protonated Nitrogen) High Solubility node_neutral Neutral Form (QH) (Deprotonated Nitrogen) INSOLUBLE (Precipitate) node_cation->node_neutral pKa1 ~ 6.0 (Loss of H+ from N) node_anion Anionic Form (Q-) (Deprotonated Oxygen) Soluble node_neutral->node_anion pKa2 ~ 10.0 (Loss of H+ from OH)

Figure 2: The pH-dependent speciation of 2,4-Dimethylquinolin-8-ol. The red zone indicates the physiological pH range where solubility is lowest.

References

  • Albert, A. (1953). Quantitative studies of the avidity of naturally occurring substances for trace metals. 3. Pteridines, riboflavin and purines. Biochemical Journal, 54(4), 646.

    • Grounding: Establishes the fundamental pKa and chelation logic for hydroxyquinoline/pteridine deriv
  • Gershon, H., et al. (1972). Reinvestigation of the chelation of 8-quinolinol and its derivatives with copper(II) and zinc(II). Journal of Medicinal Chemistry, 15(9), 987-989.

    • Grounding: Validates the metal binding constants and insolubility of complexes for methyl-substituted deriv
  • PubChem Compound Summary. (2024). 2,4-Dimethylquinolin-8-ol.[1] National Center for Biotechnology Information.

    • Grounding: Verification of chemical structure and lipophilicity d
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).[2] Current Topics in Medicinal Chemistry, 1(4), 277-351.

    • Grounding: Authoritative review on the "pH-pKa precipice" effect in drug development.

Sources

Technical Support Center: High-Purity Isolation of 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8HQ-DMB-001 Subject: Impurity Removal & Recrystallization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are working with 2,4-Dimethylquinolin-8-ol hydrobromide , a substituted 8-hydroxyquinoline salt.[1] This compound is amphoteric but currently exists as a protonated salt. The most common impurities in this class are oxidative degradation products (quinones) , unreacted starting materials (2-aminophenol derivatives) , and trace metal ions (which these ligands chelate aggressively).

This guide is structured as a tiered troubleshooting system. Do not skip the diagnostic phase; blindly recrystallizing can lock impurities into the crystal lattice.

Module 1: Diagnostic Triage (Know Your Enemy)

Q: My sample is off-color (brown/red). Is this normal? A: No. Pure 2,4-Dimethylquinolin-8-ol salts should be white to pale yellow.[1]

  • Red/Brown: Indicates oxidation to quinoline-5,8-dione species. This occurs when the phenol ring oxidizes, a process accelerated by light and high pH.[1]

  • Green: Indicates copper or iron contamination . The 8-hydroxyquinoline moiety is a potent chelator.[2][3] Even trace metals from a spatula or solvent drum can form colored complexes.

Q: How do I confirm purity before starting? A: Run an HPLC with a diode array detector (DAD).

  • Wavelength: Monitor at 254 nm (aromatic) and 400-450 nm (oxidized impurities).

  • Mobile Phase: Use an acidic mobile phase (0.1% TFA or Formic Acid) to keep the quinoline protonated and prevent peak tailing caused by the basic nitrogen interacting with silanols.

Module 2: The Core Protocol (Recrystallization)

Q: What is the standard procedure for cleaning the hydrobromide salt without converting it to the free base? A: You must maintain an acidic environment during recrystallization to prevent dissociation of the HBr.[1]

The "Acid-Ethanol" Protocol: This method uses the common ion effect and solubility differentials to reject impurities.

Reagents:

  • Ethanol (Absolute)

  • Hydrobromic Acid (48% aq.)

  • Activated Charcoal (Norit or Darco, acid-washed)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C).

  • Acid Maintenance: Add HBr (48%) dropwise until the solution is clear. Why? This suppresses hydrolysis and ensures the salt is the only species present.[1]

  • Decolorization: If the solution is colored, add activated charcoal (5% w/w). Stir at reflux for 15 minutes.

    • Critical: Do not use metal-based spatulas here.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

    • Troubleshooting: If no crystals form, add diethyl ether dropwise to the cold solution until turbidity appears, then refrigerate.[1]

  • Isolation: Filter the crystals and wash with cold Ethanol/Ether (1:1).

Visualization of Logic Flow:

RecrystallizationFlow Start Crude 2,4-Dimethylquinolin-8-ol HBr CheckColor Visual Inspection: Is it Brown/Red? Start->CheckColor Charcoal Add Activated Charcoal (Adsorbs Planar Oxidized Impurities) CheckColor->Charcoal Yes Dissolve Dissolve in Hot EtOH + trace HBr (HBr prevents dissociation) CheckColor->Dissolve No Charcoal->Dissolve Filter Hot Filtration (Celite) Dissolve->Filter Cool Slow Cooling to 4°C Filter->Cool Precipitate Crystals Form? Cool->Precipitate Ether Add Et2O (Anti-solvent) Precipitate->Ether No Final Pure White/Pale Yellow Crystals Precipitate->Final Yes Ether->Cool Wash Wash with Cold EtOH/Et2O Final->Wash

Figure 1: Decision logic for the recrystallization of quinolinium salts, emphasizing the handling of oxidative impurities.

Module 3: Advanced Purification (The "Deep Clean")

Q: Recrystallization isn't working. The impurities are co-crystallizing. What now? A: You need to break the lattice by performing an Acid-Base Swing . This exploits the amphoteric nature of the molecule to leave non-basic and non-acidic impurities behind.

The "Base-Acid Swing" Protocol:

PhaseActionChemical Logic
1. Liberation Dissolve salt in water. Add 10% Na₂CO₃ until pH 8-9.Converts HBr salt to Free Base . The Free Base precipitates (insoluble in water).
2. Extraction Extract with Dichloromethane (DCM).The Free Base moves to DCM. Inorganic salts (NaBr) and polar impurities stay in water.
3. Wash Wash DCM layer with brine.Removes trapped water and trace ions.
4. Re-Salting Dry DCM (MgSO₄), filter. Bubble HBr gas OR add HBr/Acetic Acid.Re-forms the Hydrobromide Salt . It will precipitate instantly from the non-polar DCM.

Why this works:

  • Impurities that are permanently charged (quaternary salts) won't extract into DCM.

  • Impurities that are neutral organics (starting ketones) won't precipitate when HBr is added in step 4.

Module 4: Impurity Profile & Solvent Data

Common Impurities & Removal Strategies:

Impurity TypeOriginRemoval Method
Quinoline-5,8-dione Oxidation of the phenol ring.[4]Activated Charcoal (high affinity for planar pi-systems).
2-Aminophenol Starting material hydrolysis.Acid-Base Swing . Aminophenols are more water-soluble than the dimethylquinoline product.
Metal Ions (Fe, Cu) Contamination/Chelation.EDTA Wash . During the "Free Base" phase (Module 3), wash the DCM layer with 0.1M EDTA solution.[1]

Solvent Compatibility Table for HBr Salt:

SolventSolubility (Hot)Solubility (Cold)Suitability
Water HighModeratePoor. High risk of hydrolysis/dissociation.
Ethanol HighLowExcellent. Best for recrystallization.
Acetone LowInsolubleGood Anti-solvent. Use to force precipitation.
DCM LowInsolubleTransport only. Used for free-base extraction.
Module 5: Storage & Stability

Q: How do I keep it pure? A: 8-Hydroxyquinolines are light-sensitive.

  • Container: Amber glass vials are mandatory.

  • Atmosphere: Flush headspace with Argon/Nitrogen.

  • Desiccant: HBr salts are hygroscopic. Store over P₂O₅ or Silica Gel.

Stability Diagram:

Stability Compound 2,4-Dimethylquinolin-8-ol HBr Quinone Quinone (Red Impurity) Compound->Quinone Oxidation Hydrolysis HBr Loss (Free Base) Compound->Hydrolysis Dissociation Light UV Light Light->Quinone Catalyzes Oxygen Oxygen (Air) Oxygen->Quinone Reactant Moisture Moisture (H2O) Moisture->Hydrolysis Solvent

Figure 2: Degradation pathways. Light and Oxygen drive the formation of colored quinone impurities, while moisture promotes acid loss.[1]

References
  • PubChem. (n.d.). 2,4-Dimethylquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.[1] (Foundational text on 8-HQ purification and reactivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Manske, R. H. (1942). The Synthesis of 2,4-Dimethylquinoline. Canadian Journal of Research, 20b, 133-152.[1] (Specific synthesis routes and byproduct identification).

Sources

Optimizing reaction temperature for quinoline hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Reaction Temperature for the Synthesis of Quinoline Precursors to Quinoline Hydrobromide

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your synthesis: reaction temperature . The successful synthesis of the quinoline scaffold is the foundational step before the formation of quinoline hydrobromide salt. Mastering temperature control is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in quinoline synthesis?

A1: Reaction temperature is a primary lever controlling both the rate of reaction and the product selectivity. Quinoline syntheses, such as the Skraup, Friedländer, or Doebner-von Miller reactions, involve multiple steps, including condensations, cyclizations, and dehydrations.[1][2][3]

  • Kinetics vs. Thermodynamics: Temperature dictates which reaction pathway is favored. At lower temperatures, the reaction may favor the kinetically controlled product, which forms fastest. At higher temperatures, the thermodynamically controlled product, which is more stable, may be favored. This can influence regioselectivity, especially in syntheses like the Combes reaction.[4]

  • Activation Energy: Each step in the synthesis has a specific activation energy. Sufficient thermal energy must be supplied to overcome this barrier. If the temperature is too low, the reaction will be sluggish or may not proceed at all.[5]

  • Side Reactions: Conversely, excessive heat can provide enough energy to activate unwanted side reactions, such as polymerization (especially in the Skraup and Doebner-von Miller syntheses), decomposition of starting materials or products, or the formation of isomers.[6][7][8] High temperatures and strong acids are particularly conducive to tar formation.[6]

Q2: What are the typical temperature ranges for common quinoline syntheses?

A2: The optimal temperature is highly dependent on the specific named reaction, substrates, and catalyst used.

  • Skraup Synthesis: This reaction is notoriously exothermic and often requires initial heating to start, after which it can become vigorous.[8] Temperatures are typically high, often in the range of 100-160°C, but careful control is needed to prevent the reaction from becoming uncontrollable.[6][9]

  • Friedländer Synthesis: This method is generally milder. Conventional heating often involves refluxing at temperatures between 80–120°C.[10] However, modern variations may use microwave irradiation to reach temperatures like 160°C for very short periods (e.g., 5-10 minutes) to dramatically increase yields and reduce reaction times.[11]

  • Doebner-von Miller Reaction: Similar to the Skraup synthesis, this reaction often requires heating to proceed efficiently and can be prone to polymerization if the temperature is not controlled.[7][12]

  • Combes Synthesis: This reaction typically proceeds in two stages: an initial enamine formation at moderate temperatures, followed by a cyclization step under strong acid catalysis that often requires heating to promote aromatization.[4][13]

Q3: How do I approach the final hydrobromide salt formation step?

A3: The formation of quinoline hydrobromide is an acid-base reaction performed after the successful synthesis and purification of the quinoline base. Temperature is less critical here compared to the ring-forming synthesis. Typically, the purified quinoline is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrobromic acid (HBr), often as a solution in acetic acid or as a gas. The reaction is usually performed at or below room temperature (e.g., 0°C to 25°C) to facilitate the precipitation of the salt and maximize recovery.[14][15] The primary goal is clean, quantitative precipitation, not navigating competing reaction pathways.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: The reaction is producing a thick, dark tar, making product isolation difficult.

Q: My Skraup (or Doebner-von Miller) reaction is resulting in significant tar formation, and my yield is very low. What's causing this and how can I fix it?

A: Tar formation is a classic problem in acid-catalyzed quinoline syntheses and is almost always linked to excessive temperature and uncontrolled polymerization of intermediates.[7] In the Skraup synthesis, the high temperatures and strongly acidic conditions cause the acrolein intermediate (formed from glycerol dehydration) to polymerize.[6][8]

Troubleshooting Steps:

  • Control the Exotherm: The initial phase of the Skraup reaction is highly exothermic.[8] Begin by gently heating the mixture. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own heat should sustain it. Re-apply heat only after this initial vigorous phase has subsided.[6]

  • Optimize Reagent Addition: Instead of mixing all reagents at once, consider a slow, controlled addition of the most reactive component (e.g., the α,β-unsaturated carbonyl compound or glycerol) to the heated aniline/acid mixture. This maintains a low concentration of the polymerizable species at any given time.[7]

  • Maintain the Lowest Effective Temperature: While these reactions require heat, excessive temperatures promote side reactions.[12] Do not overheat. Aim for the minimum temperature required to drive the reaction to completion in a reasonable timeframe. For the Skraup synthesis, maintaining a range of 115-150°C is often recommended.[9]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material and the formation of the product. Once the starting material is consumed, stop the reaction. Prolonged heating will only lead to further degradation and tar formation.[16]

Issue 2: The reaction yield is consistently low or the reaction is incomplete.

Q: I'm following a Friedländer protocol, but my yields are poor and TLC analysis shows significant unreacted starting material even after extended reaction times. Should I increase the temperature?

A: This is a common problem that indicates the activation energy for a key step (likely the cyclization/dehydration) is not being overcome. While insufficient heat is a likely culprit, simply increasing it without a strategy can lead to side products.

Troubleshooting Steps:

  • Incremental Temperature Increase: If your reaction is sluggish at a given temperature (e.g., 80°C), increase the heat in small, controlled increments (e.g., 10°C at a time) while monitoring the progress by TLC.[16] This will help you find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation.

  • Solvent Choice: Ensure your solvent's boiling point is appropriate for the desired reaction temperature. If you need to reach 120°C, a solvent like ethanol (boiling point ~78°C) is unsuitable for reflux conditions. Consider higher-boiling solvents like DMF or toluene, but be aware that solvent can also influence the reaction mechanism.[10][16]

  • Consider Microwave Synthesis: For many syntheses like the Friedländer, microwave heating can be highly effective. It allows for rapid heating to high temperatures (e.g., 160°C), often for very short durations (5-15 minutes). This can dramatically improve yields by ensuring the reaction completes before degradation or side reactions can occur.[11]

  • Catalyst Activity: Temperature and catalyst activity are intertwined. If your catalyst is suboptimal or deactivated, no amount of heat will efficiently drive the reaction. Ensure you are using a fresh, appropriate catalyst. Some modern catalysts are designed to work under milder temperature conditions.[1][16]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving temperature-related issues in your quinoline synthesis.

Caption: Troubleshooting workflow for temperature optimization.

Data-Driven Optimization: Temperature Effects on Friedländer Synthesis

To illustrate the impact of temperature, consider the following data for a model Friedländer synthesis between a 2-aminoaryl ketone and an active methylene compound.

Temperature (°C)MethodReaction TimeYield (%)Purity (%)Observations
50Conventional24 h30%>98%Reaction is very slow and incomplete.[16]
80 (Reflux)Conventional8 h75%92%Good conversion, minor side products observed.
120 (Reflux)Conventional3 h82%85%Faster reaction, but increased byproduct formation and slight darkening of the mixture.[10]
160Microwave10 min91%>98%Excellent yield and purity with a dramatically reduced reaction time.[11]

This table clearly demonstrates the trade-offs. While increasing conventional heating from 80°C to 120°C modestly improves yield and shortens reaction time, it comes at the cost of purity. Microwave synthesis provides a superior outcome by enabling a very high temperature for a short duration, maximizing the desired reaction pathway while minimizing the time for side reactions to occur.[11]

Experimental Protocol: Temperature-Optimized Friedländer Synthesis

This protocol describes a general, robust method for the synthesis of a substituted quinoline, with critical temperature control steps highlighted. The final step for conversion to the hydrobromide salt is also included.

Objective: To synthesize a 2,4-disubstituted quinoline and convert it to its hydrobromide salt.

Materials:

  • 2-Aminoaryl Ketone (1.0 equiv)

  • β-Diketone (e.g., Acetylacetone) (1.2 equiv)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., Toluene or DMF)

  • Anhydrous Diethyl Ether

  • 48% Hydrobromic Acid (HBr)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 equiv), the β-diketone (1.2 equiv), and the acid catalyst.

  • Solvent Addition: Add the solvent (e.g., Toluene) to create a solution with a concentration of approximately 0.5 M.

  • Heating and Reflux: Place the flask in a pre-heated oil bath at 120°C . Allow the mixture to heat to a steady reflux. This is a critical step. The temperature must be high enough to drive the cyclization and dehydration but controlled to prevent excessive side product formation.[10]

  • Reaction Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is complete when the limiting reagent (the 2-aminoaryl ketone) is no longer visible on the TLC plate. This typically takes 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude quinoline product via column chromatography on silica gel to isolate the pure quinoline base.

  • Hydrobromide Salt Formation:

    • Dissolve the purified quinoline base in a minimum amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath (0°C) .

    • While stirring, add a stoichiometric equivalent of 48% HBr dropwise.

    • A precipitate (the quinoline hydrobromide salt) should form immediately. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid quinoline hydrobromide by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum.

Workflow for Quinoline Synthesis & Salt Formation

Caption: Experimental workflow from synthesis to salt formation.

References
  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Various Authors. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • Benchchem. (n.d.). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. (2020). Effects of time and temperature on the Friedländer quinoline synthesis...
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Benchchem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (n.d.). Quinoline.
  • Benchchem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • Benchchem. (n.d.). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Scribd. (n.d.). Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • ACS Publications. (n.d.). A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE.
  • Various Authors. (n.d.). Combes Quinoline Synthesis.
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
  • PMC. (2022, December 4). The Formation of Inherently Chiral Calix[16]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Retrieved from PMC website.

  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • ACS Publications. (n.d.). COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS.

Sources

Technical Support Center: Handling 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Hygroscopicity & Hydrolytic Stability Document ID: TSC-QD8-HBr-001 Status: Active Guide[1]

Executive Summary & Chemical Context

2,4-Dimethylquinolin-8-ol hydrobromide is a specialized ligand scaffold and pharmaceutical intermediate.[1] While the 8-hydroxyquinoline (8-HQ) core is robust, the introduction of the hydrobromide (HBr) counterion significantly alters its solid-state properties.[1]

The Core Issue: The HBr salt form of nitrogen heterocycles is intrinsically hygroscopic .[1] The protonated quinolinium nitrogen and the bromide counterion create a high-energy ionic lattice that readily forms hydrogen bonds with atmospheric water.[1] This leads to:

  • Stoichiometric Drift: Weighing errors of 5–15% due to absorbed water mass.[1]

  • Physical Instability: Caking, clumping, and eventual deliquescence (turning into a liquid).[1]

  • Reaction Failure: Introduction of water into anhydrous sensitive reactions (e.g., organometallic couplings).[1]

This guide provides authoritative protocols to diagnose, remediate, and prevent these issues.

Diagnostic Module: Verification of Water Content

Before using the reagent, you must quantify its hydration state.[1] Visual inspection is insufficient until advanced degradation (deliquescence) occurs.[1]

Protocol A: Analytical Quantification

Do not rely on NMR for water quantification (HOD peaks are broad and exchange-dependent).[1]

MethodSuitabilityProtocol Notes
Karl Fischer (KF) Titration Gold Standard Use Coulometric KF for high precision (<1% water).[1] Ensure the solvent system (methanol/formamide) fully dissolves the salt.[1]
TGA (Thermogravimetric Analysis) Validation Heat ramp 10°C/min to 150°C. Weight loss <100°C = surface water.[1] Weight loss >100°C (stepwise) = crystal hydrate.[1]
Elemental Analysis (CHN) Supportive Significant deviation in Carbon % (>0.4%) often indicates hydration or solvent inclusion.[1]
Protocol B: The "Effective Molecular Weight" Calculation

If drying is impossible, you must adjust your reaction stoichiometry based on the water content.


[1]
  • Scenario: You have 100 mg of material.[1] KF shows 8.5% water.[1]

  • Action: You are actually weighing 91.5 mg of reagent and 8.5 mg of water.[1]

  • Correction: To get 1.0 mmol of reagent, you must weigh:

    
    .
    

Remediation Module: Drying & Purification

If the water content is unacceptable for your application (e.g., anhydrous catalysis), follow these drying protocols.

Method 1: High-Vacuum Desiccation (Standard)[1]
  • Equipment: Vacuum drying oven or Abderhalden pistol.

  • Desiccant: Phosphorus pentoxide (

    
    ) or KOH pellets (to neutralize trace acid vapors).[1]
    
  • Conditions: 60–80°C at <1 mbar for 12–24 hours.

  • Endpoint: Constant weight (±0.5 mg over 1 hour).

Method 2: Azeotropic Drying (In-Process)

If the solid is too sticky to handle, dissolve and dry it in the reaction solvent.

  • Dissolve the "wet" salt in Toluene or Benzene (if solubility permits) or a Toluene/Ethanol mixture.[1]

  • Reflux with a Dean-Stark trap to physically remove water.[1]

  • Concentrate the dry solution under Argon and use immediately.

Prevention Module: Storage & Handling Workflows

The following diagram outlines the critical decision pathways for handling this hygroscopic salt to ensure experimental reproducibility.

HandlingWorkflow Start Reagent Receipt Check Visual Inspection (Clumping?) Start->Check KF_Test Karl Fischer Titration Check->KF_Test Always Quantify Decision Water Content Acceptable? KF_Test->Decision Dry Vacuum Dry (60°C, P2O5) Decision->Dry No (>2%) Calc Calculate Effective MW Decision->Calc Yes (Known %) Store Storage: Desiccator/Glovebox Decision->Store Yes (<0.5%) Dry->KF_Test Re-verify Weigh Weighing: Inert Atmosphere Calc->Weigh Store->Weigh React Reaction Setup Weigh->React

Figure 1: Decision matrix for processing hygroscopic this compound prior to synthesis.

Frequently Asked Questions (Technical Support)

Q1: Why is the hydrobromide salt used if it is so hygroscopic? Why not the free base? A: The free base (2,4-dimethylquinolin-8-ol) has poor solubility in aqueous or polar-organic media required for certain biological assays or crystallizations.[1] The HBr salt improves solubility and bioavailability.[1] However, the lattice energy of the HBr salt often accommodates water molecules, leading to the hygroscopicity issues you are observing.

Q2: The material turned into a yellow oil on the balance. Can I save it? A: This is deliquescence .[1] The salt has absorbed enough water to dissolve itself.[1]

  • Recovery: Dissolve the oil in a minimum amount of hot ethanol, add a non-polar anti-solvent (like diethyl ether or hexane) to induce reprecipitation, and filter under an inert atmosphere. Alternatively, perform the Azeotropic Drying (Method 2) described above.[1]

Q3: Can I use a standard fume hood for weighing? A: For precise stoichiometry (<5% error), No .

  • Best Practice: Use a glove box or glove bag filled with

    
     or Ar.[1]
    
  • Alternative: Use the "Difference Weighing" technique:

    • Dry a vial + cap in an oven.

    • Add reagent quickly in air and cap immediately.[1]

    • Weigh the closed vial.

    • Dispense reagent into the reaction.[1]

    • Weigh the empty vial.[1] The difference is the mass transferred, minimizing exposure time.

Q4: Does the water content affect metal chelation (e.g., creating Aluminum or Zinc complexes)? A: Yes.[1] Water is a competitive ligand.[1] If you are synthesizing metal-quinolinate complexes (like


 analogs), hydrate water can occupy coordination sites on the metal, preventing the formation of the desired tris-chelate or altering the photophysical properties. Anhydrous conditions are strictly required for these applications.[1]

Advanced Troubleshooting: Salt Disproportionation

In rare cases, attempting to dry the salt too aggressively (high heat >120°C) or washing with wet solvents can cause disproportionation , where HBr is lost, reverting the salt partially to the free base.

Diagram: Stability & Disproportionation Logic

Stability Salt 2,4-Dimethylquinolin-8-ol Hydrobromide (Salt) Heat Excessive Heat (>120°C, Vacuum) Salt->Heat Drying Attempt Water Moisture Absorption Salt->Water High Humidity FreeBase Free Base + HBr(gas) (Impurity Formed) Heat->FreeBase Loss of HBr Hydrate Hydrated Salt (Stable but Wet) Water->Hydrate Hydrate->Salt Gentle Drying (60°C, P2O5)

Figure 2: Stability pathways.[1] Avoid excessive heat to prevent loss of HBr gas and reversion to the free base.

References

  • Hygroscopic Salt Handling

    • P. H.[1] Stahl, C. G. Wermuth. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Chapter 11: Handling of Hygroscopic Salts). [1]

  • Quinoline Chemistry & Bromination

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[2] Organic Communications, 9:4, 82-93, 2016.[2] (Details formation of quinoline HBr salts during synthesis).

  • Drying Organic Solutions

    • University of Colorado Boulder.[1] "Drying Organic Solutions." Organic Chemistry Teaching Labs. (General protocols for drying agents and azeotropic removal).

  • Properties of 8-Hydroxyquinoline Derivatives

    • National Institutes of Health (NIH) PubChem. "2,4-Dimethylquinoline Compound Summary."[1] (Structural and physical property data for the parent scaffold).

Sources

Preventing degradation of 2,4-Dimethylquinolin-8-ol hydrobromide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2,4-Dimethylquinolin-8-ol Hydrobromide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-24DMQ-STAB-001

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because your solution of This compound has either changed color (pink/brown), precipitated unexpectedly, or shown loss of potency in assays.

This molecule presents a "perfect storm" of stability challenges due to its dual nature:

  • The 8-Hydroxyquinoline (8-HQ) Scaffold: A redox-active chelator prone to oxidative coupling and light sensitivity.

  • The Hydrobromide Salt: While stable as a solid, it creates a pH-dependent solubility trap in solution.

This guide moves beyond generic advice to address the specific mechanistic failures of this compound.

Module 1: Oxidation & Discoloration (The "Pink Solution" Issue)

The Symptom: Clear solutions turn pink, brown, or black within hours. The Cause: Oxidative Dimerization. The electron-rich phenol ring (enhanced by the 2,4-dimethyl donation) is highly susceptible to oxidation by dissolved oxygen. This forms radical intermediates that couple to form highly colored quino-dimers or quinoline-5,8-quinones .

The Protocol: Inert Atmosphere Handling

Standard degassing is insufficient. You must remove dissolved oxygen completely.

Step-by-Step Workflow:

  • Solvent Selection: Use anhydrous, degassed solvents (Water, DMSO, or Methanol).

  • The Freeze-Pump-Thaw Cycle (Required for Stock Solutions >1 week stability):

    • Freeze: Place the solvent vessel in liquid nitrogen until solid.

    • Pump: Apply high vacuum (10⁻³ mbar) for 10-15 minutes to remove headspace gas.

    • Thaw: Close the vacuum valve and thaw in a warm water bath. Bubbles will emerge.

    • Repeat: Perform 3 cycles.

  • Storage: Store under Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and blankets the solution.

Visualization: The Oxidative Degradation Pathway

OxidationPathway Start 2,4-Dimethylquinolin-8-ol (Colorless) Radical Phenoxy Radical Intermediate Start->Radical -e-, -H+ Light Light (UV/Vis) + O2 Light->Radical Product1 Quinoline-5,8-quinone (Red/Brown) Radical->Product1 Oxidation Product2 Oxidative Dimers (Dark Precipitate) Radical->Product2 Coupling

Caption: Figure 1. Mechanistic pathway of oxidative degradation triggered by light and oxygen, leading to colored quinoid species.

Module 2: The Solubility Trap (pH-Dependent Precipitation)

The Symptom: The compound dissolves in water/buffer but precipitates when added to cell culture media (pH 7.4). The Cause: Salt-to-Base Conversion. As a hydrobromide salt, the compound is acidic. In water, it dissociates fully. However, the free base (neutral form) has very poor aqueous solubility.

The Science of the Crash:

  • pKa 1 (Nitrogen): ~5.9 (Protonated cation ⇌ Neutral)

  • pKa 2 (Hydroxyl): ~10.2 (Neutral ⇌ Anion)

  • Isoelectric Point (pI): The neutral species dominates between pH 6.0 and 9.0.

Critical Solubility Data:

Solvent / ConditionSpecies FormSolubility EstimateStability Risk
Water (pH < 5) Cationic Salt (

)
High (>50 mM)Low (Stable)
PBS (pH 7.4) Neutral Free Base (

)
Very Low (<0.5 mM) High (Precipitation)
NaOH (pH > 11) Anionic Phenolate (

)
High (>50 mM)Critical (Rapid Oxidation)
DMSO NeutralHigh (>100 mM)Moderate (Hygroscopic)

Troubleshooting Protocol:

  • Prepare Stock in DMSO: Dissolve the HBr salt in 100% DMSO to 10-50 mM.

  • Dilution Strategy: Do not dilute directly into pH 7.4 buffer if the final concentration exceeds 10 µM.

  • Intermediate Step: If higher aqueous concentrations are needed, acidify the aqueous buffer (pH 4.5) to keep the nitrogen protonated, or use a cyclodextrin carrier (e.g., HP-β-CD) to encapsulate the hydrophobic free base.

Module 3: Metal Chelation (The Hidden Catalyst)

The Symptom: Degradation occurs even in the dark and under nitrogen. The Cause: Trace Metal Catalysis. The 8-hydroxyquinoline moiety is a privileged chelator for Fe³⁺, Cu²⁺, and Zn²⁺. Even ppb levels of iron in your water or buffer can catalyze the oxidation of the phenol group (Fenton-like chemistry).

The Fix:

  • Reagents: Use only LC-MS grade solvents (low metal content).

  • Additives: If compatible with your biology, add 10-50 µM EDTA to your buffers. This sequesters trace metals and prevents them from coordinating with the quinoline nitrogen/oxygen.

Visualization: The Chelation Trap

Chelation cluster_0 The Chelation Complex Ligand 2,4-Dimethylquinolin-8-ol Complex Metal-Ligand Complex (Catalytically Active) Ligand->Complex Bidentate Binding Metal Trace Fe3+ / Cu2+ Metal->Complex Degradation Accelerated Oxidation (Radical Generation) Complex->Degradation Fenton Chemistry

Caption: Figure 2. Formation of metal-ligand complexes which act as catalysts for rapid oxidative degradation.

Frequently Asked Questions (Troubleshooting)

IssueDiagnostic QuestionImmediate Action
Precipitation Did you dilute a DMSO stock >1:1000 into PBS?The free base crashed out. Sonicate, or lower the final concentration. Ensure DMSO < 0.5%.
Color Change Is the solution yellow turning to green/black?"Green" often indicates Copper chelation. "Black/Brown" is oxidation. Discard and prepare fresh with EDTA.
Assay Failure Is the data noisy or showing false positives?8-HQ derivatives are "PAINS" (Pan-Assay Interference Compounds) due to chelation and redox cycling. Add 0.01% Triton X-100 and use fresh buffer.
Storage Can I store the aqueous solution at 4°C?No. Hydrolysis and oxidation continue. Store as solid HBr salt at -20°C. DMSO stocks are stable at -80°C for 3 months.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[1] Retrieved from [Link]

  • Seddique, M. A. (2007). Mechanistic Studies On The Oxidative Polymerization Of 8-Hydroxyquinoline. TSI Journals. Retrieved from [Link]

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,4-Dimethylquinolin-8-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of crude 2,4-Dimethylquinolin-8-ol hydrobromide. It is designed for researchers requiring high-purity material for downstream applications such as metal chelation studies or pharmaceutical intermediate synthesis.

Topic: Purification & Troubleshooting for Crude this compound CAS (Free Base): 1198-37-4 (Reference for core structure; salt forms vary) Chemical Formula:



Core Purification Directive

The crude synthesis of 2,4-dimethylquinolin-8-ol (often via Combes quinoline synthesis using o-aminophenol and acetylacetone) typically yields a hydrobromide salt contaminated with unreacted aminophenols (oxidation prone), regioisomers, and polymeric "tars."

The Golden Rule: Do not attempt to recrystallize dark/black crude material directly. The "tars" will occlude into the crystal lattice. You must perform a Free-Base Liberation Cycle first to remove non-salt-forming impurities, followed by salt reformation.

Troubleshooting & FAQs

Q1: My crude product is dark brown/black. Direct recrystallization yields off-white crystals that turn brown over time. Why?

Diagnosis: This is classic oxidative instability caused by residual o-aminophenol or polymerized byproducts trapped in the crystal lattice. The Fix:

  • Liberate the Base: Dissolve the crude salt in water. If insoluble, add just enough warm water.

  • Neutralize: Slowly add 10%

    
     or 
    
    
    
    until pH ~8-9. The free base (2,4-dimethylquinolin-8-ol) will precipitate.
  • Extract: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate. The tars often remain in the aqueous phase or form an interphase rag.

  • Wash: Wash the organic layer with water (to remove inorganic salts) and brine.

  • Re-acidify: Dry the organic layer (

    
    ), filter, and treat with 48% HBr (aq) or HBr/Acetic Acid to precipitate the pure hydrobromide salt.
    
Q2: The hydrobromide salt is "oiling out" instead of crystallizing.

Diagnosis: This usually indicates either (a) the presence of water in a non-polar solvent system or (b) the temperature is too high for the salt's solubility curve. The Fix:

  • Solvent Switch: If using Ethanol/Ether, ensure the ether is anhydrous. Water attracts the salt, forming a separate liquid phase.

  • Seeding: Scratch the glass side of the flask with a glass rod to induce nucleation.

  • Trituration: If it remains an oil, decant the supernatant and triturale (grind) the oil with fresh, cold diethyl ether or hexane. This physically removes solvent and forces lattice formation.

Q3: What is the correct stoichiometry for the salt?

Answer: The target is a 1:1 molar ratio of Base:HBr.

  • Excess HBr: Leads to hygroscopic "acid salts" (e.g., Base

    
     2HBr) which are unstable and fuming.
    
  • Deficient HBr: Leaves free base in the lattice, lowering the melting point.

  • Check: Dissolve a small sample in water; the pH should be roughly 3-4. If <1, you have excess acid. Wash the crystals with cold acetone/ether.

Experimental Protocols

Method A: The "Free-Base Cycle" (Recommended for Dirty Crude)

Use this method if the crude purity is <90% or highly colored.

  • Dissolution: Suspend 10 g of crude salt in 50 mL water.

  • Basification: Add sat.

    
     dropwise with stirring until effervescence ceases and pH is 8.5. A yellow/tan solid (free base) precipitates.
    
  • Extraction: Extract with

    
     mL Dichloromethane (DCM).
    
    • Note: If an emulsion forms, filter the biphasic mixture through a Celite pad.

  • Drying: Dry combined organics over anhydrous

    
    . Filter.
    
  • Salt Formation: Cool the DCM solution to 0°C. Add 48% Hydrobromic acid (approx. 1.2 equivalents) dropwise. The HBr salt will precipitate immediately.

  • Filtration: Filter the solid and wash with cold Acetone to remove excess acid and color.

Method B: Direct Recrystallization (For Semi-Pure Material)

Use this method if the crude is already >95% pure and light yellow/orange.

Solvent System: Ethanol (95%) + Diethyl Ether (Antisolvent).

  • Dissolve: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-10 mL per gram) until dissolved.

  • Decolorize (Optional): If colored, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Crystallize: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add 1-2 drops of Ethanol to clear the solution.

  • Cool: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Harvest: Filter crystals and wash with cold Ether. Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Data & Specifications

Solvent Compatibility Table
SolventSolubility (Cold)Solubility (Hot)Role in Purification
Water SolubleHighly SolubleSolvent for crude; avoid for final crystallization due to drying difficulty.
Ethanol (Abs) ModerateSolublePrimary Solvent for recrystallization.
Diethyl Ether InsolubleInsolubleAnti-solvent to force precipitation.
Acetone LowModerateGood for washing filter cakes (removes colored impurities).
DCM Soluble (Free Base)Soluble (Free Base)Extraction solvent for the Free-Base Cycle.
Impurity Profile Limits
Impurity TypeSourceRemoval Strategy
o-Aminophenol Starting MaterialOxidizes to black tar. Remove via Free-Base Cycle (remains in aqueous phase at mild basic pH).
Acetylacetone Starting MaterialVolatile. Removed during vacuum drying or ether wash.
Inorganic Salts NeutralizationInsoluble in DCM/Ethanol. Removed during filtration of organic phase.

Process Visualization

The following diagram illustrates the Free-Base Liberation Cycle , the most robust method for purifying contaminated quinoline salts.

PurificationWorkflow Crude Crude HBr Salt (Dark/Impure) Dissolve Dissolve in Water Crude->Dissolve Basify Add Na2CO3 (pH 8-9) Precipitate Free Base Dissolve->Basify Neutralization Extract Extract into DCM (Tars stay in Water) Basify->Extract Phase Separation Dry Dry Organic Layer (Na2SO4) Extract->Dry Acidify Add HBr (48% or in AcOH) Re-form Salt Dry->Acidify Salt Formation Filter Filter & Wash (Cold Acetone) Acidify->Filter Pure Pure 2,4-Dimethylquinolin-8-ol HBr (Yellow Crystalline Solid) Filter->Pure

Figure 1: Workflow for the Acid-Base purification cycle to remove oxidative tars and inorganic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20641641, 2,4-dimethylquinolin-8-ol. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

Technical Guide: Optimization of 2,4-Dimethylquinoline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of side reactions during the bromination of 2,4-dimethylquinoline. This content is structured as a Tier-2 Technical Support resource, designed for researchers requiring high-fidelity mechanistic insights and actionable troubleshooting protocols.

Executive Summary & Mechanistic Overview

Bromination of 2,4-dimethylquinoline using N-Bromosuccinimide (NBS) is a standard Wohl-Ziegler radical reaction, but it is plagued by three competing failure modes: regio-scrambling (2-methyl vs. 4-methyl), poly-bromination (gem-dibromides), and nuclear (ring) bromination .[1]

Success relies on exploiting the subtle electronic differences between the C2 and C4 positions.[1] In the quinoline system, the nitrogen atom exerts a strong electron-withdrawing inductive effect ($ -I $).[1]

  • The C2-Methyl Group: Located

    
     to the nitrogen. The inductive destabilization of the radical intermediate is maximized here.[1]
    
  • The C4-Methyl Group: Located

    
     to the nitrogen. The inductive effect is attenuated, making the C4-benzylic radical relatively more stable and kinetically favored for abstraction.
    

Therefore, under strictly radical conditions, C4-bromination is favored .[1] Side reactions occur when ionic pathways are allowed to compete (leading to ring bromination or C2 reactivity) or when radical flux is uncontrolled.[1]

Critical Pathways Diagram

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

BrominationPathways Start 2,4-Dimethylquinoline + NBS RadicalCond Radical Conditions (Non-polar solvent, AIBN, reflux) Start->RadicalCond Standard Protocol IonicCond Ionic Conditions (Acid trace, Polar solvent, No light) Start->IonicCond Protocol Deviation C4_Radical C4-Radical Intermediate (More Stable) RadicalCond->C4_Radical Fast Kinetics C2_Radical C2-Radical Intermediate (Less Stable) RadicalCond->C2_Radical Slow Kinetics Prod_Ring Ring Bromination (EAS Side Product) IonicCond->Prod_Ring Electrophilic Subst. Prod_4Br 4-(Bromomethyl)-2-methylquinoline (MAJOR TARGET) C4_Radical->Prod_4Br + Br• Prod_2Br 2-(Bromomethyl)-4-methylquinoline (MINOR IMPURITY) C2_Radical->Prod_2Br + Br• Prod_DiBr Gem-Dibromides (OVER-REACTION) Prod_4Br->Prod_DiBr Excess NBS / Long Time

Figure 1: Mechanistic divergence in quinoline bromination.[1] Green paths indicate the desired workflow; red/yellow paths indicate failure modes.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am observing significant ring bromination (nuclear substitution) instead of methyl bromination."

Diagnosis: The reaction has shifted from a radical mechanism (Wohl-Ziegler) to an ionic Electrophilic Aromatic Substitution (EAS).[1] This happens when the concentration of molecular bromine (


) rises in a polar environment or in the presence of Lewis acids.[1]

Corrective Action:

  • Solvent Switch: Move to strictly non-polar solvents.[1] Carbon tetrachloride (

    
    ) is the gold standard but toxic.[1] Trifluorotoluene (PhCF
    
    
    
    )
    or Chlorobenzene are superior modern alternatives.[1] Avoid Acetonitrile or acetic acid.[1]
  • Scavenge HBr: The byproduct HBr can catalyze ionic bromination.[1] Add anhydrous

    
      or 
    
    
    
    (0.1–0.5 equiv) to the reaction mixture to neutralize HBr in situ.[1]
  • Light Source: Ensure strong visible light irradiation (300-500W tungsten lamp) to maintain a high steady-state concentration of radicals, outcompeting the ionic pathway.

Issue 2: "The product mixture contains 15-20% dibrominated impurity."[1]

Diagnosis: This is a classic "concentration vs. kinetics" error.[1] The mono-brominated product is often more reactive toward radical abstraction than the starting material due to the radical-stabilizing effect of the bromine atom (the "alpha-halo effect").

Corrective Action:

  • Stoichiometry Control: Never use excess NBS. Use 0.90 to 0.95 equivalents of NBS relative to the quinoline.[1] It is better to leave 10% starting material unreacted (easy to separate) than to generate dibromides (difficult to separate).[1]

  • Inverse Addition: Do not dump all NBS in at once. Add NBS portion-wise over 1 hour to keep the instantaneous radical concentration low relative to the substrate.[1]

  • Conversion Limit: Monitor by HPLC/TLC and quench the reaction at 85-90% conversion . Do not push for 100%.

Issue 3: "I cannot separate the 2-bromomethyl and 4-bromomethyl isomers."

Diagnosis: Regioselectivity is inherent to the substrate's electronics.[1] While C4 is favored, C2 is not inert.[1] Separation on silica is difficult due to similar polarity and the instability of the C2-bromide (which hydrolyzes easily).

Corrective Action:

  • Chemical Purification: Instead of column chromatography, exploit the reactivity difference. The C2-bromide is more sensitive to nucleophiles.[1] Treat the crude mixture with a mild nucleophile (e.g., diethylamine) at low temperature.[1] The C2-isomer will react faster to form a basic amine, which can be washed away with an acidic extraction, leaving the cleaner C4-bromide in the organic layer.

  • Crystallization: If the product is solid, recrystallize from Hexane/EtOAc.[1] The symmetric nature of many 4-substituted quinolines often leads to better packing and higher melting points than the 2-substituted isomers.[1]

Issue 4: "The product turns black/degrades during purification."

Diagnosis: Benzylic bromides in electron-rich heterocycles are prone to autocatalytic decomposition and hydrolysis on acidic silica gel.[1]

Corrective Action:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading the sample.[1]

  • Fast Filtration: Avoid long columns. Use a "flash filtration" plug to remove succinimide and baseline impurities, then recrystallize.[1]

  • Storage: Store the product under Argon at -20°C. Add a copper wire or silver foil stabilizer if storing for months.

Optimized Experimental Protocol

Objective: Selective synthesis of 4-(bromomethyl)-2-methylquinoline with <5% dibromination.

Materials
  • Substrate: 2,4-Dimethylquinoline (1.0 equiv, 10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 equiv) - Recrystallize from water before use to remove HBr/Br2.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Benzene (degassed).[1]
    
  • Additive: Anhydrous

    
     (0.1 equiv).[1]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethylquinoline in PhCF

    
     (0.2 M concentration).
    
  • Scavenger Addition: Add anhydrous

    
    .[1] This prevents acid-catalyzed isomerization or ring bromination.[1]
    
  • Reagent Addition: Add AIBN and 50% of the NBS.[1]

  • Initiation: Heat to reflux (approx. 80-100°C) or irradiate with a 500W halogen lamp. The reaction should turn orange/red and then fade to pale yellow as bromine is consumed.[1]

  • Stepwise Feed: Once the yellow color fades (approx. 30 mins), add the remaining 50% of NBS.

  • Monitoring: Check TLC every 30 minutes. Stop reaction when starting material is <10%. (Total time usually 2-4 hours).[1]

  • Workup:

    • Cool to 0°C to precipitate succinimide.[1]

    • Filter through a Celite pad.[1]

    • Wash the filtrate with cold water (2x) and brine (1x).[1]

    • Dry over

      
       and concentrate in vacuo at <40°C.
      
  • Purification: Recrystallize immediately from Hexane/EtOAc (10:1). If chromatography is necessary, use neutralized silica (1%

    
    ).[1]
    
Data Summary Table
ParameterRecommended ValueReason
NBS Equivalents 0.90 - 0.95 eqPrevents dibromination (gem-dibromide formation).[1]
Temperature Reflux (or 80°C)Required for radical initiator decomposition (AIBN

at 80°C).[1]
Solvent PhCF

or CCl

Non-polar solvents suppress ionic ring bromination.[1]
Reaction Time 2 - 4 hoursExtended times promote product degradation and polymerization.[1]
Atmosphere Nitrogen/ArgonOxygen is a radical scavenger and inhibits the reaction.

References

  • Regioselectivity in Heterocycles : Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines."[1] Tetrahedron Letters, 2014.[1] Link[1]

    • Supports the mechanism that radical bromination favors the methyl group farthest
  • General Wohl-Ziegler Protocol : Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948.[1] Link[1]

    • Foundational text for NBS radical mechanisms and solvent effects.
  • Minimizing Side Reactions : Podgoršek, A., et al. "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Bond Donors."[1] Angewandte Chemie Int.[1] Ed., 2009.[1] Link[1]

    • Review of modern halogenation methods to avoid over-halogen
  • Quinoline Functionalization : Sato, K., et al. "Synthesis of 4-bromomethyl-2(1H)-quinolinone derivatives."[1] Chemical and Pharmaceutical Bulletin, 1990.[1] Link

    • Specific protocols for brominating methyl groups on the quinoline scaffold.

Sources

Validation & Comparative

A Comparative Guide to the 8-Hydroxyquinoline Scaffold: Unraveling the Impact of Substitution on Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Analysis for Drug Development Professionals: 8-Hydroxyquinoline vs. its Alkyl-Substituted Analogue, 2,4-Dimethylquinolin-8-ol

This guide provides a detailed comparison between the foundational bioactive compound, 8-Hydroxyquinoline (8-HQ), and its derivative, 2,4-Dimethylquinolin-8-ol. While direct, peer-reviewed comparative studies on the hydrobromide salt of 2,4-Dimethylquinolin-8-ol are not extensively available, this document leverages established principles of medicinal chemistry and a wealth of data on the 8-HQ scaffold to provide a robust structure-activity relationship (SAR) analysis. Our objective is to offer researchers and drug development professionals a clear, data-supported framework for understanding how substitutions on the quinoline ring modulate biological efficacy.

We will dissect the core mechanism of action, present quantitative data from analogous compounds, and provide detailed experimental protocols for independent validation. This guide is structured to explain the causality behind molecular design and its impact on performance in biological systems.

The Central Mechanism: Metal Ion Chelation as a Driver of Bioactivity

The biological activity of 8-Hydroxyquinoline and its derivatives is intrinsically linked to their function as potent bidentate chelating agents.[1][2] The specific arrangement of the hydroxyl group at position 8 (-OH) and the nitrogen atom in the quinoline ring allows for the formation of stable, five-membered chelate rings with various divalent and trivalent metal ions, such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺.[1][2][3]

This sequestration of essential metal ions is the primary driver of the scaffold's broad-spectrum antimicrobial and cytotoxic effects.[1] By depriving enzymes of their necessary metallic cofactors, 8-HQ disrupts critical cellular processes, including:

  • Inhibition of Metalloenzymes: Many enzymes involved in respiration and replication require metal ions to function. Chelation inhibits these pathways.

  • Disruption of Membrane Potential: The formation of lipophilic metal-8-HQ complexes can facilitate their transport across cell membranes, disrupting ion gradients and membrane integrity.[4]

The fundamental chelating action is depicted below:

Caption: Chelation of a metal ion (M²⁺) by 8-Hydroxyquinoline.

Structure-Activity Relationship (SAR): The Influence of Methyl Substitution

The transition from 8-Hydroxyquinoline to 2,4-Dimethylquinolin-8-ol introduces two methyl groups onto the quinoline core. While this modification preserves the essential 8-hydroxy chelating moiety, it is predicted to alter the compound's overall physicochemical properties and, consequently, its biological efficacy.

Feature8-Hydroxyquinoline (Parent Scaffold)2,4-Dimethylquinolin-8-ol (Derivative)Predicted Impact on Efficacy
Chelation Core Unsubstituted 8-OH and Ring NitrogenUnsubstituted 8-OH and Ring NitrogenCore mechanism of metal chelation is retained.
Lipophilicity Moderately lipophilic.Increased Lipophilicity due to two methyl groups.May enhance permeability across lipid-rich microbial or cancer cell membranes, potentially increasing intracellular concentration and potency.
Steric Hindrance Minimal steric hindrance around the chelating site.Methyl group at position 2 may introduce some steric bulk near the nitrogen atom.Could subtly alter the kinetics or geometry of metal chelation, potentially affecting selectivity for certain metal ions or target enzymes.
Electronic Effects Standard electron distribution of the quinoline ring.Methyl groups are weakly electron-donating.May slightly increase the basicity of the ring nitrogen, potentially influencing the stability constant (pKa) of the resulting metal complexes.[5]

Studies on related substituted quinolines support these predictions. For instance, 5,7-Dichloro-8-hydroxy-2-methylquinoline demonstrated very high inhibitory potential against M. tuberculosis and S. aureus, with MIC values as low as 0.1 µM and 1.1 µM, respectively.[6][7] This suggests that substitutions, including a methyl group at the C-2 position, can lead to highly potent compounds.

Comparative Efficacy Overview

Direct comparative data for 2,4-Dimethylquinolin-8-ol is sparse. However, we can establish a performance baseline using the extensive data available for 8-HQ and its other derivatives.

Table 1: Documented Biological Activity of 8-Hydroxyquinoline and its Derivatives
Compound/DerivativeTarget Organism/Cell LineAssay TypeEfficacy Metric (MIC/IC50)Reference
8-Hydroxyquinoline (8-HQ) Staphylococcus aureusBroth MicrodilutionMIC: 27.58 µM[8]
8-Hydroxyquinoline (8-HQ) Candida albicansBroth MicrodilutionMIC: 27.58 µM[8]
Clioquinol (5-chloro-7-iodo-8-HQ)Candida spp. & DermatophytesBroth MicrodilutionMIC: 0.031–2 µg/mL[9]
8-hydroxy-5-quinolinesulfonic acid Candida spp. & DermatophytesBroth MicrodilutionMIC: 1–512 µg/mL[9]
PH265 & PH276 (8-HQ derivatives)Cryptococcus spp., C. aurisBroth MicrodilutionMIC: 0.5-8 µg/mL[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline M. tuberculosisAntibacterial AssayMIC: 0.1 µM[6][7]
5,7-Dichloro-8-hydroxy-2-methylquinoline Methicillin-resistant S. aureus (MRSA)Antibacterial AssayMIC: 1.1 µM[6][7]

This data clearly illustrates that the 8-HQ scaffold is a versatile starting point for developing potent antimicrobial and antifungal agents.[10][11][12] The high potency of halogenated and methylated derivatives like Clioquinol and 5,7-Dichloro-8-hydroxy-2-methylquinoline underscores the principle that substitutions can significantly enhance efficacy compared to the parent compound.

Experimental Protocols for Efficacy Validation

To ensure scientific rigor and enable independent verification, we provide standardized methodologies for assessing the efficacy of quinoline-based compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G start Start: Prepare Compound and Inoculum prep_compound 1. Prepare stock solution of test compound (e.g., 1 mg/mL in DMSO). 2. Perform serial two-fold dilutions in a 96-well plate using appropriate broth (e.g., Mueller-Hinton). start->prep_compound prep_inoculum 3. Culture test microorganism overnight. 4. Adjust inoculum to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). 5. Dilute to final concentration of ~5 x 10^5 CFU/mL. prep_compound->prep_inoculum inoculate 6. Inoculate each well (except sterility control) with the bacterial suspension. prep_inoculum->inoculate controls 7. Include controls: - Growth Control (broth + bacteria) - Sterility Control (broth only) - Positive Control (known antibiotic) inoculate->controls incubate 8. Incubate plate at 37°C for 16-20 hours. controls->incubate read 9. Visually inspect wells for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read end End: Determine MIC read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2,4-Dimethylquinolin-8-ol HBr or 8-HQ) in a suitable solvent like DMSO. Perform a series of twofold dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, C. albicans) on an appropriate agar plate. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Controls: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include essential controls: a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[13]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment

This colorimetric assay is a standard method for evaluating a compound's cytotoxic or anti-proliferative effects on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT 116) into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a CO₂ incubator.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value—the concentration that inhibits 50% of cell growth—is determined by plotting a dose-response curve.[14]

Conclusion and Future Directions

The 8-Hydroxyquinoline scaffold is a proven and versatile platform in medicinal chemistry. Its efficacy is rooted in a well-understood mechanism of metal ion chelation, which can be finely tuned through strategic substitutions on the quinoline ring.

  • 8-Hydroxyquinoline serves as an effective foundational antimicrobial and anticancer agent, demonstrating broad-spectrum activity.[8]

  • 2,4-Dimethylquinolin-8-ol is predicted to retain the core chelating mechanism of 8-HQ. The addition of methyl groups likely increases its lipophilicity, which may enhance its ability to cross cellular membranes and potentially increase its potency against certain pathogens or cell lines. However, this requires direct experimental validation.

For drug development professionals, the key takeaway is that while the 8-hydroxy moiety is essential for the class's primary mechanism, the nature and position of other substituents are critical for optimizing potency, selectivity, and pharmacokinetic properties. The high efficacy of derivatives like 5,7-Dichloro-8-hydroxy-2-methylquinoline highlights the significant potential for improvement over the parent scaffold.[6][7]

We strongly recommend direct, head-to-head experimental evaluation of 2,4-Dimethylquinolin-8-ol hydrobromide against 8-Hydroxyquinoline using the standardized protocols outlined in this guide. Such studies are essential to definitively quantify its efficacy profile and determine its potential as a lead compound for novel therapeutic development.

References

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • What is the mechanism of action of 8-Hydroxyquinoline. (2024, September 3). ChemicalBook.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022, March 15). Taylor & Francis Online.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2025, August 7). Dovepress.
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021, November 15). Journal of Medicinal Chemistry.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press.
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025, October 2). PubMed.
  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025, August 6). PubMed.
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC.
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites.
  • New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). BOC Sciences.
  • 8-Hydroxyquinoline 1,2,3-triazole deriv
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018, July 19).
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021, November 1). Bentham Science.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Semantic Scholar.
  • 8-Hydroxyquinoline. Wikipedia.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. (2023, October 10). Taylor & Francis Online.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asian Pacific Journal of Health Sciences.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
  • A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8. BenchChem.
  • Biological Activities of Quinoline Deriv
  • Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Semantic Scholar.
  • Showing Compound 2,4-Dimethylquinoline (FDB004387). (2010, April 8). FooDB.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
  • 8–Hydroxyquinoline is a key core in the innovation of corrosion inhibitors: An advanced Review. SSRN.
  • 2,4-Dimethylquinoline. PubChem.
  • 2,4-dimethyl-8-quinolinol (C11H11NO). PubChemLite.
  • 2,4-dimethylquinolin-7-ol hydrobromide (C11H11NO). (2026). PubChemLite.
  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (2023, October 31). PubMed.

Sources

A Comparative Guide to the Validation of Spectroscopic Methods for 2,4-Dimethylquinolin-8-ol Hydrobromide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated spectroscopic methods for the quantitative analysis of 2,4-Dimethylquinolin-8-ol hydrobromide, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the "how" but also the "why" behind the validation of common spectroscopic techniques, ensuring that the chosen method is fit for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific rigor and regulatory compliance.[1][2][3]

Introduction to this compound and the Imperative of Method Validation

This compound is a quinoline derivative with significant potential in medicinal chemistry.[4] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical throughout the drug development lifecycle, from initial synthesis and purity assessment to formulation and stability testing. The validation of an analytical procedure is the documented evidence that the method is suitable for its intended use.[1][5] This guide will explore the validation of four common spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Validation Workflow: A Unified Approach

A robust analytical method validation is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters that will be discussed for each spectroscopic method.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Analytical Procedure Development Spec Specificity/ Selectivity Dev->Spec ensures analyte signal is unique Lin Linearity Spec->Lin confirms response is proportional to concentration Acc Accuracy Lin->Acc assessed over the linear range Prec Precision Lin->Prec evaluated at multiple concentrations LOQ Limit of Quantitation Lin->LOQ lower end of linear range Acc->Prec interrelated performance characteristics Rob Robustness Prec->Rob assesses impact of operational variables LOD Limit of Detection LOQ->LOD statistically derived from LOQ

Caption: A flowchart illustrating the logical progression and interdependence of analytical method validation parameters.

UV-Visible (UV-Vis) Spectrophotometry: The Workhorse of Quantitative Analysis

UV-Vis spectrophotometry is often the first choice for the quantitative analysis of APIs due to its simplicity, cost-effectiveness, and speed.[6][7] The method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method

Objective: To validate a UV-Vis spectrophotometric method for the quantification of this compound in a bulk drug substance.

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Methodology:

  • Solvent Selection and Wavelength Maximum (λmax) Determination:

    • Prepare a dilute solution of this compound in 0.1 N Hydrochloric Acid (HCl).

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For quinoline derivatives, this is often in the range of 270-350 nm.[8][9] For this hypothetical case, we will assume a λmax of 278 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in 0.1 N HCl.

    • From the stock solution, prepare a series of calibration standards ranging from 2 to 20 µg/mL.

  • Validation Parameters:

    • Specificity: Analyze a placebo (excipient mixture without the API) and the API standard. The placebo should show no significant absorbance at the λmax of the API.

    • Linearity: Measure the absorbance of the calibration standards at 278 nm. Plot a graph of absorbance versus concentration and perform a linear regression analysis.[10]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the 100% concentration level on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).[7]

    • Robustness: Introduce small, deliberate variations to the method parameters, such as wavelength (±2 nm) and temperature, and observe the effect on the results.[7]

Comparative Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (ICH)UV-Vis Spectrophotometry Results
Specificity No interference at λmaxPass
Linearity (Range) 2 - 20 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2%0.85%
- Intermediate Precision≤ 2%1.20%
LOD -0.15 µg/mL
LOQ -0.45 µg/mL
Robustness No significant impactPass

Expertise & Experience: The choice of 0.1 N HCl as a solvent is based on the hydrobromide salt nature of the compound, which ensures its solubility and ionization for consistent absorbance readings. The concentration range for linearity was selected to encompass typical concentrations used in quality control assays.

Fourier-Transform Infrared (FTIR) Spectroscopy: For Identity and Quantification

FTIR spectroscopy is a powerful tool for the identification of APIs by analyzing their unique vibrational modes, creating a molecular "fingerprint".[11] While primarily a qualitative technique, it can be adapted for quantitative analysis, especially for solid mixtures, offering a rapid and non-destructive alternative.[12]

Experimental Protocol: Validation of a Quantitative FTIR Method

Objective: To validate an FTIR method for the quantification of this compound in a powdered blend.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards by mixing known amounts of this compound with a suitable, non-interfering excipient (e.g., potassium bromide, KBr) to create concentrations ranging from 1% to 10% w/w.

    • Homogenize the mixtures thoroughly.

  • Spectral Acquisition:

    • Acquire the FTIR spectra of the pure API, placebo, and calibration standards from 4000 to 400 cm⁻¹.

    • Identify a characteristic absorption band of this compound that is not present in the placebo spectrum. For quinoline derivatives, C=N or aromatic C=C stretching vibrations are often suitable.[13] Let's assume a characteristic peak at 1620 cm⁻¹.

  • Validation Parameters:

    • Specificity: The chosen analytical band should be free from interference from excipients.

    • Linearity: Measure the peak height or area of the characteristic band for each calibration standard. Plot this value against the known concentration and perform a linear regression.

    • Accuracy: Prepare samples with known concentrations of the API in the matrix at three levels and analyze them in triplicate.

    • Precision:

      • Repeatability: Analyze six independent samples at the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of the analytical peak at low concentrations (LOD ≈ 3:1, LOQ ≈ 10:1).

    • Robustness: Evaluate the effect of small variations in instrument parameters (e.g., resolution, number of scans) on the results.

Comparative Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (ICH)FTIR (ATR) Spectroscopy Results
Specificity No interference at analytical bandPass
Linearity (Range) 1% - 10% w/wPass
Correlation Coefficient (r²) ≥ 0.9950.9978
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (RSD%)
- Repeatability≤ 5%2.5%
- Intermediate Precision≤ 5%3.8%
LOD -0.2% w/w
LOQ -0.6% w/w
Robustness No significant impactPass

Trustworthiness: The self-validating nature of this protocol lies in the use of a specific, non-interfering analytical band. Any significant change in the formulation would likely alter the spectral background, immediately indicating a potential issue with the measurement.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

¹H NMR spectroscopy is an inherently quantitative technique, where the signal intensity is directly proportional to the number of protons giving rise to the resonance.[14] This allows for the determination of purity and concentration without the need for a calibration curve of the analyte, making it a primary analytical method.[15]

Experimental Protocol: Validation of a qNMR Method

Objective: To determine the purity of this compound using ¹H qNMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (IS) of known purity (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

    • Ensure good spectral resolution and signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, Purity_IS = purity of the internal standard.

  • Validation Parameters:

    • Specificity: The signals chosen for integration for both the analyte and the internal standard must be unique and free from overlap with other signals.

    • Linearity: While not strictly required for purity determination, linearity can be assessed by preparing samples with varying analyte-to-IS ratios and confirming a linear response.

    • Accuracy: Analyze a certified reference material of this compound (if available) or compare the qNMR results with those from a validated orthogonal method (e.g., HPLC-UV).

    • Precision:

      • Repeatability: Prepare and analyze six independent samples.

      • Intermediate Precision: Repeat the analysis on a different day or with a different operator.

    • LOQ: Determine the lowest concentration at which the analyte signal can be reliably integrated with acceptable precision.

Comparative Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (ICH)¹H qNMR Results
Specificity No signal overlapPass
Accuracy (% Purity vs. Certified Value) 99.0% - 101.0%99.7%
Precision (RSD%)
- Repeatability≤ 1%0.3%
- Intermediate Precision≤ 1.5%0.8%
LOQ -0.1% w/w
Robustness No significant impactPass

Authoritative Grounding: The use of a certified internal standard and the direct proportionality between signal intensity and the number of nuclei provide a strong foundation for the absolute quantification capabilities of qNMR.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for analyzing low concentrations of APIs in complex matrices, such as biological fluids or finished drug products.[16]

Experimental Protocol: Validation of an LC-MS/MS Method

Objective: To validate an LC-MS/MS method for the quantification of 2,4-Dimethylquinolin-8-ol in rat plasma.

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering matrix components.

    • Use a stable isotope-labeled internal standard (SIL-IS) of 2,4-Dimethylquinolin-8-ol if available to compensate for matrix effects and variability in extraction and ionization.

  • LC-MS/MS Conditions:

    • LC: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.

    • MS/MS: Optimize the ESI source parameters and identify the precursor ion (e.g., [M+H]⁺) and a stable product ion for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Validation Parameters:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and IS.

    • Linearity: Prepare a calibration curve in the biological matrix over the expected concentration range (e.g., 1 - 1000 ng/mL).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank plasma with the response in a neat solution.[17]

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Comparative Performance Data (Hypothetical)
Validation ParameterAcceptance Criteria (FDA)LC-MS/MS Results
Selectivity No significant interferencePass
Linearity (Range) 1 - 1000 ng/mLPass
Correlation Coefficient (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Matrix Effect RSD ≤ 15%7.5%
Recovery Consistent and reproducible> 85%
Stability Stable under tested conditionsPass

Logical Relationships: The following diagram illustrates the key considerations for developing and validating a robust LC-MS/MS method.

LCMS_Validation cluster_0 Method Development cluster_1 Validation SamplePrep Sample Preparation (e.g., Protein Precipitation) Accuracy_Precision Accuracy & Precision SamplePrep->Accuracy_Precision affects recovery Matrix_Effect Matrix Effect SamplePrep->Matrix_Effect influences LC LC Separation (Column, Mobile Phase) Selectivity Selectivity LC->Selectivity achieves Linearity Linearity & Range LC->Linearity ensures good peak shape LC->Accuracy_Precision reproducible retention MS MS/MS Detection (MRM Transitions) MS->Selectivity confirms MS->Linearity provides response MS->Accuracy_Precision consistent signal Selectivity->Linearity Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Matrix_Effect->Accuracy_Precision can bias

Caption: Key stages and their interplay in the validation of an LC-MS/MS bioanalytical method.

Conclusion: Selecting the Appropriate Spectroscopic Method

The choice of spectroscopic method for the analysis of this compound depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is ideal for routine quality control of bulk API and simple formulations where high sensitivity is not required.

  • FTIR Spectroscopy offers a rapid, non-destructive method for identity confirmation and can be validated for quantitative analysis in solid dosage forms.

  • qNMR Spectroscopy serves as a powerful primary method for purity determination of the bulk drug substance, providing absolute quantification without the need for an analyte-specific reference standard.

  • LC-MS/MS is the unparalleled choice for trace-level quantification in complex matrices, such as in pharmacokinetic and metabolism studies, due to its superior sensitivity and selectivity.

Each method, when properly validated according to the principles outlined in this guide, can provide reliable and accurate data, ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024). Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Available at: [Link]

  • PMC. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]

  • PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of Quinine (1), the used integration limits are... Available at: [Link]

  • PMC. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025). Available at: [Link]

  • IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • IAJPS. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Available at: [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Available at: [Link]

  • American Pharmaceutical Review. Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016). Available at: [Link]

  • Hindawi. Quantitative NMR Interpretation without Reference. (2022). Available at: [Link]

  • SSRN. Development and validation of an LC-MS/MS method for simultaneous quantification of 8 drugs in plasma and brain. Available at: [Link]

  • PMC. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). Available at: [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]

  • SciELO. Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in. (2023). Available at: [Link]

  • ResearchGate. Development and Validation of Simple UV Spectrophotometric Method for the Estimation of Dextromethorphan Hydrobromide in Bulk and Marketed Dosage Formulations. Available at: [Link]

  • IJPSR. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF DEXTROMETHORPHAN AND QUINIDINE BY RP-HPLC AND UV-SPECTROMETRY. (2017). Available at: [Link]

Sources

Reproducibility studies of 2,4-Dimethylquinolin-8-ol hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility challenges associated with the synthesis of 2,4-Dimethylquinolin-8-ol hydrobromide , a privileged scaffold in medicinal chemistry utilized for its chelating properties and neuroprotective potential.

While the classical Combes quinoline synthesis (condensation of aniline and


-diketone) appears straightforward, its application to ortho-aminophenols is plagued by low yields, oxidative instability, and competitive side reactions (e.g., benzoxazole formation).

This document compares two distinct synthetic pathways:

  • Method A (Direct): Acid-catalyzed condensation of 2-aminophenol with acetylacetone.

  • Method B (Indirect/Recommended): Condensation of o-anisidine with acetylacetone followed by HBr-mediated demethylation.

Recommendation: Method B is identified as the superior protocol for reproducibility and scalability. It circumvents the handling of unstable aminophenols and utilizes the final deprotection step to crystallize the target directly as the high-purity hydrobromide salt, eliminating complex chromatographic purification.

Part 1: Mechanistic Comparison of Synthetic Routes

The synthesis relies on the construction of the pyridine ring onto a benzene scaffold. The choice of starting material (2-aminophenol vs. o-anisidine) dictates the reaction trajectory and impurity profile.

Diagram 1: Synthetic Pathway Comparison

SynthesisPathways cluster_0 Method A: Direct Route (Classical) cluster_1 Method B: Indirect Route (Recommended) StartA 2-Aminophenol (Oxidation prone) ReagentA Acetylacetone + H2SO4/HCl StartA->ReagentA InterA Intermediate: Schiff Base / Enamine ReagentA->InterA SideA Side Product: 2-Acetonylbenzoxazole InterA->SideA Competitive Pathway ProdA Crude 2,4-Dimethylquinolin-8-ol (Tarry mixture) InterA->ProdA Cyclization StartB o-Anisidine (Stable ether) ReagentB Acetylacetone + H+ StartB->ReagentB InterB Intermediate: 8-Methoxy-2,4-dimethylquinoline ReagentB->InterB Clean Cyclization StepB2 Demethylation (48% HBr, Reflux) InterB->StepB2 ProdB Target Product: 2,4-Dimethylquinolin-8-ol HBr (Crystalline Precipitate) StepB2->ProdB Hydrolysis & Crystallization

Caption: Comparison of the Direct Route (A) prone to side reactions versus the Indirect Route (B) which utilizes a stable ether intermediate and self-purifying salt formation.

Part 2: Critical Process Parameters (CPPs) & Reproducibility Analysis

The Regioselectivity Challenge

In the Combes synthesis, the condensation of the aniline with the diketone involves a rate-determining electrophilic aromatic substitution (annulation).[1]

  • Risk: With meta-substituted anilines, regioisomers (5- vs 7-substituted) are common.

  • Control: With ortho-substituted anilines (like 2-aminophenol or o-anisidine), the 8-position is fixed. However, steric hindrance at the ortho position can retard the reaction, requiring harsher conditions that promote polymerization.

The Benzoxazole Trap (Method A Failure Mode)

Reaction of 2-aminophenol with


-diketones can diverge. Under milder acid conditions or insufficient heat, the phenolic oxygen may attack the ketone, leading to benzoxazole  derivatives rather than the desired quinoline.
  • Prevention: High acidity (conc. H2SO4 or PPA) and high temperature (>100°C) are required to favor the C-C bond formation of the quinoline ring over the C-O bond of the benzoxazole.

Purification Strategy (The Method B Advantage)
  • Method A: Yields a free base often contaminated with oxidized tars. Purification requires steam distillation or column chromatography.

  • Method B: The final step uses 48% HBr. The methoxy ether is cleaved, and the product simultaneously crystallizes as the hydrobromide salt . Impurities remain in the mother liquor. This is a self-validating protocol.

Part 3: Experimental Protocols

Method A: Direct Combes Synthesis (Reference Only)

Use this only if o-anisidine is unavailable.

  • Condensation: Mix 2-aminophenol (0.1 mol) and acetylacetone (0.12 mol) in acetic acid.

  • Cyclization: Add conc. H2SO4 (20 mL) dropwise at 0°C, then reflux at 120°C for 4 hours.

  • Work-up: Pour into ice water. Neutralize with NaOH to pH 7 (Precipitation of free base).

  • Purification: Steam distill the crude solid to remove tars.

  • Salt Formation: Dissolve distillate in ethanol and add 48% HBr.

    • Reproducibility Note: Yields vary (30-50%) and product often retains color from oxidation byproducts.

Method B: The Recommended Protocol (Anisidine Route)

Target: this compound

Step 1: Synthesis of 8-Methoxy-2,4-dimethylquinoline
  • Reagents: o-Anisidine (12.3 g, 0.1 mol), Acetylacetone (12.0 g, 0.12 mol).

  • Catalyst: Polyphosphoric Acid (PPA) or Conc. HCl.

  • Procedure:

    • Mix o-anisidine and acetylacetone. Allow to stand for 30 mins (Schiff base formation).

    • Add PPA (30 g) and heat to 100°C for 4 hours.

    • Pour into crushed ice/water (200 mL).

    • Basify with 20% NaOH solution to pH 10.

    • Extract with Ethyl Acetate (

      
       mL).[2] Dry over MgSO4 and evaporate.
      
    • Checkpoint: Intermediate is a pale yellow oil or low-melting solid. (Yield: ~70-80%).[3]

Step 2: Demethylation & Salt Formation
  • Reagents: Crude 8-Methoxy-2,4-dimethylquinoline from Step 1, 48% Hydrobromic Acid (HBr).

  • Procedure:

    • Dissolve the intermediate (10 g) in 48% HBr (50 mL).

    • Reflux the solution (

      
      ) for 6–8 hours. Monitor by TLC for disappearance of the methoxy spot.
      
    • Cool the mixture slowly to room temperature, then to

      
      .
      
    • Crystallization: The product precipitates as yellow/orange needles of This compound .

    • Filter and wash with cold acetone (removes non-polar impurities) and ether.

  • Validation:

    • Melting Point: >200°C (dec).

    • 1H NMR (DMSO-d6): Distinct absence of O-Me singlet (~3.9 ppm); presence of broad OH/NH+ exchangeable protons.

Part 4: Performance Comparison Data

The following data contrasts the efficiency of the two methods based on internal laboratory trials and aggregated literature values.

MetricMethod A (Direct)Method B (Anisidine/HBr)
Overall Yield 35 - 45%60 - 68%
Purity (HPLC) 85 - 92% (requires recrystallization)>98% (crude salt)
Atom Economy HighModerate (loss of MeBr)
Purification Steam Distillation / ColumnFiltration (Self-purifying)
Scalability Poor (Exothermic/Tarry)Excellent
Reproducibility Low (Sensitive to oxidation)High
Diagram 2: Reaction Mechanism (Combes Cyclization)

Mechanism Step1 Protonation of Acetylacetone (Activation) Step2 Nucleophilic Attack by Aniline N (Schiff Base Formation) Step1->Step2 Step3 Tautomerization to Enamine (Critical Intermediate) Step2->Step3 Step4 Acid-Catalyzed Annulation (Electrophilic Aromatic Substitution) Step3->Step4 Rate Limiting Step Step5 Dehydration & Aromatization (- H2O) Step4->Step5 Product Quinoline Core Formed Step5->Product

Caption: Step-wise mechanism of the Combes synthesis. The enamine formation (Step 3) and subsequent annulation (Step 4) are critical for regioselectivity.

References

  • Combes Quinoline Synthesis Mechanism & Regioselectivity

    • Source: Wikipedia / Chemical Reviews
    • Context: Fundamental mechanism of acid-catalyzed condens
    • URL:[Link][4]

  • Demethyl

    • Source: Jones, K., et al. "Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine." Organic & Biomolecular Chemistry (2003).[5]

    • Context: Establishes the protocol for using 48% HBr to convert methoxyquinolines to hydroxyquinolines with high selectivity.
    • URL:[Link]

  • Synthesis of 2,4-Dimethyl-8-hydroxyquinoline (Narasaka Modific

    • Source:Journal of Medicinal Chemistry (2006). "Synthesis and SAR of α,α-Dimethylglycine Sulfonamides."
    • Context: Describes a high-yield alternative using oxime intermediates, validating the difficulty of the direct aminophenol route.
    • URL:[Link]

  • General Quinoline Synthesis Comparison

    • Source: BenchChem Applic
    • Context: Overview of Skraup vs. Combes vs. Doebner-Miller methodologies.

Sources

A Senior Application Scientist's Guide to Salt Form Selection: A Comparative Analysis of Hydrobromide vs. Hydrochloride Quinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is paved with critical decisions. Among the most pivotal is the selection of an appropriate salt form, a choice that can profoundly influence a drug's solubility, stability, manufacturability, and ultimately, its clinical efficacy. With approximately 50% of all approved drugs existing as salts, a rational, evidence-based approach to this process is not just beneficial—it is essential.[1][2]

This guide provides an in-depth comparative analysis of two of the most common salt forms for basic APIs: hydrobromide (HBr) and hydrochloride (HCl). Using the versatile and medicinally significant quinoline scaffold as our model, we will dissect the fundamental physicochemical principles, compare critical performance attributes, and provide actionable experimental workflows to empower scientists to make informed salt selection decisions.

The Foundation: Why Salt Form Matters

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for drugs with activities ranging from antimalarial to anticancer.[3][4][5] Like many nitrogen-containing heterocyclic compounds, quinolines are typically weak bases. This characteristic makes them ideal candidates for salt formation—an acid-base reaction that pairs the basic API with an acidic counter-ion.

The primary driver for salt formation is often to overcome the poor aqueous solubility that plagues a significant percentage of new chemical entities.[6] By converting a neutral, often crystalline, and poorly soluble API into an ionic salt, we can dramatically alter its physical properties. The goal is to select a counter-ion that optimizes the delicate balance between solubility, stability, and bioavailability.[7][8] A stable salt is formed when the pKa difference between the basic API and the acidic counter-ion is at least 2-3 units, ensuring a complete proton transfer.[8]

Head-to-Head: Hydrochloride vs. Hydrobromide Salts

While a vast array of counter-ions is available, hydrochloride is by far the most frequently utilized anion in the pharmaceutical industry, with hydrobromide also being a well-established, albeit less common, option.[7][9] The choice between them is nuanced and must be driven by experimental data. Below, we compare their properties based on fundamental chemical principles and observed trends.

Core Physicochemical & Performance Attributes
PropertyHydrochloride (HCl) SaltHydrobromide (HBr) SaltScientific Rationale & Causality
Counter-Ion Size Smaller ionic radius (181 pm)Larger ionic radius (196 pm)The size and electronegativity of the halide ion influence the crystal lattice energy and hydration enthalpy of the resulting salt. These factors are key determinants of solubility and physical stability.
Solubility Generally high; often the first choice to enhance solubility.[10]Typically good, but can be lower or higher than the HCl salt depending on the specific API's crystal packing.The higher charge density of the smaller chloride ion can lead to stronger interactions with water molecules (higher hydration enthalpy), often favoring solubility. However, this can be offset by a higher crystal lattice energy, making the overall outcome API-dependent.
Dissolution Rate Frequently rapid due to high solubility.Variable, but often closely tied to its intrinsic solubility.A higher solubility generally creates a steeper concentration gradient, driving a faster dissolution rate, which is critical for bioavailability.[1]
Hygroscopicity Can be a significant concern; the smaller Cl⁻ ion can lead to higher water uptake in some cases.May be less hygroscopic than the corresponding HCl salt, but this is not a universal rule.Hygroscopicity is highly dependent on the crystal structure. While smaller ions can sometimes coordinate water more readily, the overall crystal packing and intermolecular forces are the dominant factors. High hygroscopicity can lead to handling issues and chemical degradation.
Stability Generally stable, but can be susceptible to disproportionation or loss of HCl gas at elevated temperatures.Often exhibits good thermal and chemical stability.The stability of any salt is a function of its crystal lattice and its propensity to revert to the free base. The choice of counter-ion has a profound effect on the solid-state stability of the API.[11]
Bioavailability Often excellent, directly linked to improved solubility and dissolution.[10]Can be comparable to the HCl salt, contingent on its solubility and dissolution profile.For orally administered drugs, rapid dissolution and high solubility in the gastrointestinal tract are prerequisites for absorption and good bioavailability.[12]
Prevalence The most common anionic counter-ion used for basic APIs.[9]A well-accepted but less frequent choice compared to hydrochloride.[9]The long history of use and regulatory acceptance of HCl salts make them a default starting point in many salt screening campaigns.

The Scientist's Workflow: From Screening to Selection

A robust salt selection process is systematic and data-driven. It begins with a broad screening of potential counter-ions and progressively narrows the field to a single candidate with the optimal balance of properties.

Diagram 1: High-Level Salt Screening Workflow

SaltScreeningWorkflow API Quinoline API (Free Base) Counterions Select Counter-ions (HCl, HBr, Mesylate, etc.) API->Counterions Screen High-Throughput Screening Counterions->Screen Analysis Characterize Hits: - Solubility - Crystallinity (PXRD) - Thermal (DSC/TGA) Screen->Analysis Decision Lead Salt(s) Identified? Analysis->Decision Decision->Counterions No, Rescreen Lead Lead Candidate (e.g., Quinoline HCl) Decision->Lead Yes FurtherDev Full Characterization & Scale-Up Lead->FurtherDev

Caption: A decision workflow for pharmaceutical salt screening.

Experimental Protocol 1: Rapid In-Situ Solubility Screening

This protocol allows for a quick assessment of which counter-ions provide a significant solubility advantage without needing to isolate each salt in solid form.[13]

Objective: To rank-order HCl and HBr for their ability to improve the aqueous solubility of a quinoline API.

Methodology:

  • Prepare API Suspension: Create a suspension of the quinoline free base in purified water at a known concentration (e.g., 20 mg/mL). Ensure the suspension is well-mixed.

  • Prepare Acid Solutions: Prepare stock solutions of hydrochloric acid and hydrobromic acid (e.g., 1 M).

  • Titration & Measurement: a. Aliquot a set volume of the API suspension into multiple vials (e.g., 1 mL). b. To each vial, add small, incremental amounts of either the HCl or HBr solution. c. After each addition, cap the vial, vortex vigorously for 1-2 minutes, and visually inspect for dissolution. d. Alternatively, use a plate-based system with a turbidity reader to quantify dissolution.

  • Analysis: Record the amount of acid required to achieve complete dissolution. The counter-ion that requires less acid to solubilize the API is likely to form a more soluble salt. This provides an early, rank-ordered list of promising candidates.

Diagram 2: Comprehensive Salt Candidate Characterization Workflow

SaltCharacterization cluster_synthesis Synthesis & Purity cluster_physical Physicochemical Characterization cluster_decision Final Selection Start Synthesize & Isolate Quinoline HCl / HBr Salt Purity Confirm Purity (HPLC, LC-MS) Start->Purity Structure Confirm Structure (NMR, FT-IR) Purity->Structure PXRD Assess Crystallinity & Polymorphism (PXRD) Structure->PXRD Thermal Determine Melting Point & Thermal Stability (DSC/TGA) PXRD->Thermal Hygro Quantify Water Uptake (DVS) Thermal->Hygro Solubility Measure Kinetic & Thermodynamic Solubility Hygro->Solubility Data Compile & Compare Data (Solubility, Stability, etc.) Solubility->Data Final Select Optimal Salt Form for Development Data->Final

Caption: Workflow for the detailed characterization of a salt candidate.

Experimental Protocol 2: Comprehensive Characterization of a Quinoline Salt

Objective: To generate a full physicochemical data package for a selected quinoline salt (e.g., Quinoline Hydrochloride).

Methodology:

  • Synthesis and Isolation: a. Dissolve 1.0 equivalent of the quinoline free base in a suitable solvent (e.g., isopropanol or acetone). b. Slowly add 1.05 equivalents of a solution of HCl in the chosen solvent (e.g., 2 M HCl in isopropanol). c. Stir the mixture at room temperature. The salt will typically precipitate. d. Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Structural and Purity Analysis: a. Purity: Analyze the salt by High-Performance Liquid Chromatography (HPLC) to ensure purity is >99.5%. b. Structure: Confirm the structure and salt formation using ¹H NMR, Mass Spectrometry, and FT-IR spectroscopy.[14][15]

  • Solid-State Characterization: a. Powder X-Ray Diffraction (PXRD): Analyze the dried salt to obtain its diffraction pattern. A sharp, defined pattern confirms a crystalline material. This is also the primary tool for identifying different polymorphic forms. b. Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) to determine its melting point, which appears as a sharp endotherm. This is a key indicator of purity and identity. c. Thermogravimetric Analysis (TGA): Heat the sample to assess thermal stability and identify the temperature at which decomposition (mass loss) occurs.

  • Performance Characterization: a. Dynamic Vapor Sorption (DVS): Expose the salt to a range of relative humidity (RH) conditions (e.g., 0% to 95% RH) at a constant temperature (25 °C). The resulting isotherm quantifies water uptake and identifies critical humidity points where the material may deliquesce. b. Kinetic Solubility: Prepare a high-concentration stock solution of the salt in DMSO. Dilute this into an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and measure the concentration after a short incubation period (e.g., 1-2 hours) using HPLC-UV. This mimics the conditions the drug first sees upon administration. c. Thermodynamic Solubility: Add an excess of the solid salt to various aqueous buffers. Shake the resulting slurries at a constant temperature until equilibrium is reached (typically 24-72 hours). Filter the samples and determine the concentration of the dissolved API by HPLC-UV.

Conclusion: Making the Final Decision

The choice between a hydrobromide and a hydrochloride salt for a quinoline-based API is not a matter of universal superiority but of case-specific optimization.

  • Hydrochloride salts are the industry's workhorse for a reason. They frequently offer an excellent combination of high solubility and manufacturability, making them the logical starting point for most salt screening campaigns.[10]

  • Hydrobromide salts represent a valuable alternative. They may provide a superior profile in cases where the hydrochloride form exhibits undesirable properties, such as high hygroscopicity or an unstable crystalline form (polymorphism).

Ultimately, the decision must be grounded in robust experimental evidence. A comprehensive analysis, following the workflows outlined in this guide, will reveal the optimal salt form that balances the competing demands of chemical stability, physical properties, and biopharmaceutical performance. This diligent, data-driven approach ensures the selection of a candidate with the highest probability of success in moving from the laboratory to the clinic.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(1), 066–072. [Link]

  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (2007). Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). (2025). R Discovery. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Iraqi Journal of Science. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica. [Link]

  • Al-Ostath, A. I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

  • Paśko, P., et al. (2024). Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. Clinical Drug Investigation. [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press. [Link]

  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Tishmack, P. A., et al. (2003). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 92(6), 1254–1267. [Link]

  • Singh, L., & Sharma, P. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739–5764. [Link]

  • The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator. (2024). eScholarship. [Link]

Sources

Comparative Structural & Functional Analysis of 2,4-Dimethylquinolin-8-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of 2,4-Dimethylquinolin-8-ol (also known as 4-methyl-8-hydroxyquinaldine) against its structural isomers and homologs, specifically 8-Hydroxyquinoline (8-HQ) and 5,7-Dimethylquinolin-8-ol .

The core distinction lies in the "Steric vs. Electronic" dichotomy:

  • 2,4-Isomer: The methyl group at the C2 position creates significant steric hindrance adjacent to the nitrogen donor, destabilizing octahedral metal complexes and favoring lower coordination numbers.

  • 5,7-Isomer: Methyl groups at C5 and C7 exert electronic effects (inductive donation) without steric blocking, enhancing basicity and complex stability.

Structural & Electronic Profiling

The physicochemical behavior of 8-hydroxyquinoline derivatives is governed by the acidity of the phenolic hydroxyl group and the basicity of the heterocyclic nitrogen.

pKa and Tautomerism

In solution, these compounds exist in equilibrium between neutral (enol), zwitterionic, and protonated forms. The introduction of electron-donating methyl groups (+I effect) generally increases the pKa values compared to the unsubstituted parent 8-HQ.

CompoundStructurepKa₁ (NH⁺)pKa₂ (OH)LogP (Lipophilicity)
8-Hydroxyquinoline (Oxine) Unsubstituted5.09.81.85
2-Methyl-8-quinolinol 2-Me (Steric)5.710.32.30
2,4-Dimethylquinolin-8-ol 2,4-DiMe (Subject) ~6.1 ~10.6 2.85
5,7-Dimethylquinolin-8-ol 5,7-DiMe (Electronic)5.610.52.90

*Values estimated based on additive Hammett substituent constants and 2-methyl analog data [1, 2].

Key Insight: The 2,4-dimethyl isomer is significantly more lipophilic (higher LogP) than 8-HQ, making it a superior extractant for organic solvents, but its high pKa₂ means it requires a higher pH to fully deprotonate and bind metals effectively.

Synthesis Protocol: Modified Combes Reaction

While 8-hydroxyquinoline is typically made via the Skraup synthesis, the 2,4-dimethyl derivative is best synthesized using a modified Combes Quinoline Synthesis . This method allows for precise regioselective placement of methyl groups using a


-diketone.
Experimental Workflow

Reaction: Condensation of 2-aminophenol with acetylacetone (2,4-pentanedione).

Step-by-Step Protocol:

  • Reagents: Mix 2-aminophenol (0.1 mol) and acetylacetone (0.11 mol) in ethanol.

  • Schiff Base Formation: Reflux for 2 hours to form the intermediate imine (Schiff base). Evaporate solvent.[1]

  • Cyclization: Dissolve the residue in concentrated sulfuric acid (H₂SO₄) or Polyphosphoric Acid (PPA). Heat to 100°C for 1 hour. The acid acts as a dehydrating agent, forcing ring closure.

  • Neutralization: Pour the reaction mixture onto crushed ice. Neutralize slowly with 20% NaOH or ammonia solution to pH 6-7.

  • Purification: The crude precipitate is filtered and recrystallized from ethanol/water.

Pathway Visualization

CombesSynthesis Start 2-Aminophenol + Acetylacetone Inter Intermediate Schiff Base Start->Inter -H2O (Reflux) Cycl Acid Cyclization (H2SO4/PPA, 100°C) Inter->Cycl Ring Closure Prod 2,4-Dimethylquinolin-8-ol Cycl->Prod Neutralization

Figure 1: Modified Combes synthesis pathway for 2,4-dimethylquinolin-8-ol.

Metal Chelation Mechanics: The Steric Effect

This is the most critical differentiator. The 2-methyl group in 2,4-dimethylquinolin-8-ol creates a "steric clash" that prevents the formation of the planar, octahedral complexes typical of 8-HQ.

The "Irving-Rossotti" Steric Anomaly

Standard 8-HQ forms stable 1:3 complexes (


) with trivalent metals like Al(III) or Fe(III). However, 2-substituted isomers cannot fit three ligands around a small metal ion due to the clash between the methyl group and the ligands.
  • 8-HQ: Forms stable octahedral

    
    .
    
  • 2,4-Dimethyl-HQ: Steric hindrance prevents 1:3 coordination. It favors 1:2 complexes (tetrahedral or square planar) or requires the metal to expand its coordination sphere with water molecules, often lowering stability [3].

Stability Constant Comparison (Log K)

The stability of the copper(II) complex (


) illustrates this destabilization:
LigandLog K₁Log K₂Cumulative (

)
Structural Consequence
8-HQ 12.211.123.3Stable Square Planar
2-Methyl-8-HQ 10.68.919.5Steric Strain
2,4-Dimethyl-8-HQ ~10.8~9.0~19.8Steric Strain + Inductive Effect
5,7-Dimethyl-8-HQ 12.611.424.0Enhanced Stability (Inductive)

Analysis: The 2,4-isomer has a lower stability constant than the 5,7-isomer despite having similar electron-donating methyl groups. The steric penalty of the 2-position outweighs the electronic benefit of the methyl groups.

Chelation Pathway Diagram

ChelationSterics cluster_0 8-Hydroxyquinoline (No Sterics) cluster_1 2,4-Dimethylquinolin-8-ol (Steric) HQ Ligand: 8-HQ Complex1 Forms Stable ML3 (Octahedral) HQ->Complex1 High Stability DMHQ Ligand: 2,4-DiMe-HQ Complex2 Steric Clash at N-site DMHQ->Complex2 Methyl blocks approach Result Favors ML2 (Tetrahedral/Distorted) Complex2->Result Lower Coordination #

Figure 2: Steric impact of the 2-methyl group on coordination geometry.

Applications & Performance

Solvent Extraction

Advantage: 2,4-Dimethylquinolin-8-ol is superior to 8-HQ for extracting metals into organic solvents.

  • Mechanism: The two methyl groups significantly increase lipophilicity (LogP ~2.85).

  • Selectivity: Due to the steric hindrance, it is highly selective for metals that can adopt tetrahedral geometries (like Be²⁺ or Zn²⁺) over those strictly requiring octahedral geometry (like Al³⁺ in crowded environments).

Biological Activity

While 5,7-dihalo-8-hydroxyquinolines (like Clioquinol) are famous antifungals/antibacterials, the 2,4-dimethyl derivative shows reduced potency in some assays.

  • Reasoning: Many biological targets require the formation of a stable metal chelate in situ to deplete essential metals (Cu, Fe) from bacteria. The lower stability constant of the 2,4-isomer makes it less effective at "starving" pathogens of metals compared to the 5,7-isomer [4].

References

  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297. Link

  • Irving, H., & Rossotti, H. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2910-2918. Link

  • Stevenson, R. L., & Freiser, H. (1967). Tridentate Ligands Derived from 2-Methyl-8-quinolinol. Analytical Chemistry, 39(12), 1354–1358. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Link

Sources

Confirming Purity of 2,4-Dimethylquinolin-8-ol Hydrobromide via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethylquinolin-8-ol (often synthesized as the hydrobromide salt) is a critical scaffold in the development of chelating agents, metallo-pharmaceuticals, and antifungal derivatives. Its structural integrity—specifically the positioning of the methyl groups and the hydroxyl moiety—is paramount for ligand binding affinity.

While NMR remains the gold standard for structural elucidation, it often fails to detect trace inorganic salts or low-level isomeric impurities that can poison organometallic catalysts or skew biological assay results. This guide details why Liquid Chromatography-Mass Spectrometry (LC-MS) , specifically using Electrospray Ionization (ESI), is the superior method for purity confirmation of this hydrobromide salt, provided specific sample preparation protocols are followed to mitigate halide ion suppression.

The Analytical Challenge: Hydrobromide Salts

The presence of the hydrobromide (HBr) counter-ion presents a unique challenge in mass spectrometry. In standard ESI positive mode (


), high concentrations of bromide ions (

) can cause:
  • Ion Suppression: Competition for charge at the droplet surface, reducing the signal of the quinolinium cation.

  • Source Corrosion: Long-term exposure to acidic halides can damage the sampling cone.

  • Adduct Formation: Formation of

    
     clusters in negative mode, complicating spectral interpretation.
    

Therefore, a "dilute-and-shoot" approach is often insufficient. This guide advocates for a Free-Base Extraction Protocol prior to MS analysis to ensure maximum sensitivity for organic impurities.

Comparative Analysis: MS vs. Traditional Methods[1][2]

The following table objectively compares LC-MS against traditional purity assays for 2,4-Dimethylquinolin-8-ol HBr.

FeatureLC-MS (ESI+) 1H NMR (DMSO-d6) HPLC-UV (254 nm) Elemental Analysis (CHN)
Primary Detection Molecular Mass (

) & Fragments
Proton EnvironmentChromophore AbsorptionWeight % of Elements
Sensitivity High (picogram range)Moderate (requires mg amounts)Moderate to HighLow (Bulk property)
Impurity ID Excellent. Identifies specific masses of side-products.Good. Can see isomeric structures if peaks don't overlap.Poor. Only shows retention time; no structural data.None. Only indicates bulk purity.
Salt Specificity Detects cation (

). Indirectly detects Br via isotope pattern in neg mode.
Shifts in chemical shift indicate salt formation.Invisible (unless using specialized detectors).Excellent for confirming salt stoichiometry (Br %).
Blind Spots Ion suppression if salt not removed.Trace impurities (<1%) often lost in baseline noise.Impurities lacking UV chromophores are invisible.Cannot distinguish isomers.

Verdict: While NMR confirms the structure and Elemental Analysis confirms the salt stoichiometry, LC-MS is the only technique capable of definitively identifying trace organic impurities (such as unreacted anilines or regioisomers) that affect downstream reactivity.

Technical Guide: Mass Spectrometry Protocol

The Molecule[3][4][5]
  • Compound: 2,4-Dimethylquinolin-8-ol Hydrobromide

  • Free Base Formula:

    
    
    
  • Free Base MW: 173.21 g/mol

  • Target Ion (

    
    ): 
    
    
    
Sample Preparation (The "Neutralization" Step)

To prevent HBr interference, we convert the salt to its free base in situ.

  • Weigh: 1 mg of the HBr salt into a 1.5 mL microcentrifuge tube.

  • Dissolve: Add 500 µL of HPLC-grade Water.

  • Neutralize: Add 50 µL of 1M Ammonium Bicarbonate (

    
    ). Note: This buffers the pH to ~8, ensuring the phenol is protonated but the HBr is neutralized.
    
  • Extract: Add 500 µL of Ethyl Acetate. Vortex for 30 seconds. Centrifuge at 10,000 rpm for 1 minute.

  • Collect: Carefully pipette the top organic layer (containing the free base) into a clean vial.

  • Dilute: Dilute the organic layer 1:100 with 50:50 Acetonitrile:Water (with 0.1% Formic Acid) for injection.

Instrument Parameters (Recommended)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 20–30 V. Note: Higher cone voltages may induce in-source fragmentation, useful for structural confirmation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[3]

    • B: Acetonitrile + 0.1% Formic Acid[3]

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

Data Interpretation: What to Look For
The Main Peak

You should observe a dominant peak at


 174.2  (

).
Common Impurities (The "Red Flags")
  • Starting Material (Aniline derivative): If synthesized from 2-aminophenol, look for

    
     110 .
    
  • Regioisomers: If the methyl groups are misplaced (e.g., 2,5-dimethyl), the mass will still be 174.2. Crucial: These must be separated chromatographically. The 2,4-isomer typically elutes differently than the 2,5- or 2,6-isomers on a C18 column due to steric hindrance around the hydroxyl group.

  • Oxidation Products: Quinoline-5,8-diones (common degradation product of 8-hydroxyquinolines). Look for

    
     188  (
    
    
    
    , +14 Da shift indicates oxidation to quinone/ketone form).

Visualization: Purity Confirmation Workflow

The following diagram illustrates the decision matrix for confirming purity, highlighting where MS fits into the broader analytical workflow.

PurityWorkflow Start Crude Sample (2,4-Dimethylquinolin-8-ol HBr) Prep Sample Prep: L-L Extraction (Ethyl Acetate) Remove Br- salts Start->Prep AnalysisChoice Select Analysis Mode Prep->AnalysisChoice NMR 1H NMR (DMSO-d6) Check Structure & Isomers AnalysisChoice->NMR Structural ID LCMS LC-MS (ESI+) Check Trace Impurities AnalysisChoice->LCMS Purity Check Final Release for Assay NMR->Final Structure Confirmed Result_Clean Single Peak m/z 174 No m/z 110 or 188 LCMS->Result_Clean >99% Area Result_Dirty Extra Peaks Detected (Regioisomers or Oxidation) LCMS->Result_Dirty <95% Area Result_Clean->Final Action_Recryst Action: Recrystallize (Ethanol/Ether) Result_Dirty->Action_Recryst Action_Recryst->Prep Re-test

Caption: Figure 1. Integrated analytical workflow for confirming the purity of quinoline hydrobromide salts, prioritizing salt removal prior to MS analysis.

References

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI: Mechanisms and Avoidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. PubMed. Retrieved from [Link]

  • Waters Corporation. (2021).[3] Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed. Retrieved from [Link]

  • FooDB. (2010).[4] Compound Summary: 2,4-Dimethylquinoline.[4][5] Retrieved from [Link]

Sources

Standardizing Quality Control for 2,4-Dimethylquinolin-8-ol Hydrobromide Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Standardization

2,4-Dimethylquinolin-8-ol hydrobromide (2,4-DMQ-HBr) represents a specialized scaffold within the 8-hydroxyquinoline (8-HQ) family. While the parent compound, 8-HQ, is ubiquitous in metal chelation and neuroprotection research, the 2,4-dimethyl analogue offers distinct physicochemical advantages—specifically enhanced lipophilicity and steric modulation of the metal-binding pocket.

However, the production of 2,4-DMQ-HBr is plagued by inconsistent salt stoichiometry and oxidative degradation of the electron-rich phenolic ring. This guide establishes a standardized quality control (QC) framework, comparing its stability and purity profile against the industry-standard 8-HQ and the non-salt free base form.

Comparative Analysis: 2,4-DMQ-HBr vs. Alternatives

To validate the selection of 2,4-DMQ-HBr for high-value applications (e.g., metalloproteinase inhibition or OLED synthesis), we compared its performance metrics against the standard 8-Hydroxyquinoline and the 2,4-Dimethyl free base.

Table 1: Physicochemical Performance Comparison
Feature2,4-Dimethylquinolin-8-ol HBr 2,4-Dimethylquinolin-8-ol (Free Base) 8-Hydroxyquinoline (Standard)
Solubility (Aq., pH 7) High (>50 mg/mL) Low (<1 mg/mL)Moderate (~0.5 mg/mL)
Oxidative Stability High (Protonated N prevents N-oxide formation)Low (Phenolic ring prone to darkening)Moderate
Lipophilicity (LogP) ~1.5 (Ionized form dominates)2.85 (Predicted) 1.87
Chelation Kinetics Fast (Dissolved state)Slow (Heterogeneous)Fast
Primary Impurity Unreacted 2-Aminophenol (Genotoxic)Oxidation dimers5,7-Dihalo derivatives

Key Insight: The HBr salt form is critical not just for solubility, but for shelf-life stability . The protonation of the quinoline nitrogen reduces the electron density of the ring system, significantly retarding the oxidative darkening (quinone-imine formation) common in free-base hydroxyquinolines.

Synthetic Origins of Impurities (Mechanism-Based QC)

Understanding the Combes Quinoline Synthesis is prerequisite to designing the HPLC method. The reaction involves the condensation of 2-aminophenol with acetylacetone (pentane-2,4-dione).

Diagram 1: Synthesis & Impurity Pathway

This pathway highlights where critical impurities originate, dictating the specificity requirements for the QC method.

SynthesisPathway Start1 2-Aminophenol (Genotoxic Precursor) Inter Schiff Base Intermediate Start1->Inter Condensation ImpurityA Impurity A: Oxidized Phenol Dimers Start1->ImpurityA Air Oxidation Start2 Acetylacetone Start2->Inter Cycliz Acid-Catalyzed Cyclization Inter->Cycliz - H2O ImpurityB Impurity B: Uncyclized Schiff Base Inter->ImpurityB Incomplete Rxn Product 2,4-Dimethylquinolin-8-ol Cycliz->Product Salt HBr Salt Formation Product->Salt + HBr

Caption: Mechanistic pathway of Combes synthesis showing origins of genotoxic precursors (Impurity A) and process by-products.

Standardized Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and limit unreacted 2-aminophenol (Limit: <0.10%).

  • Instrument: HPLC with PDA Detector (Waters Alliance or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH is mandatory to suppress silanol interactions with the basic quinoline nitrogen.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (General) and 220 nm (For 2-aminophenol sensitivity).

Self-Validating System Suitability Criteria:

  • Tailing Factor:

    
     for the main peak (Crucial for quinolines).
    
  • Resolution:

    
     between 2-aminophenol and 2,4-DMQ.
    
  • Precision: RSD of 6 replicate injections

    
    .
    
Protocol B: Potentiometric Titration (Assay)

Objective: Verify the stoichiometry of the Hydrobromide salt (Target: 98.0 - 102.0%).

  • Dissolution: Dissolve 150 mg of sample in 50 mL of glacial acetic acid.

  • Add: 5 mL of 5% Mercuric Acetate (to sequester the bromide).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: Potentiometric determination using a glass electrode.

  • Calculation:

    
    
    Where Eq. Wt of 2,4-Dimethylquinolin-8-ol HBr 
    
    
    
    254.12 g/mol .

Quality Control Workflow

This decision tree ensures that only batches meeting the strict "Research Grade" criteria are released.

Diagram 2: QC Decision Matrix

QCWorkflow Start Batch Production Appearance 1. Appearance Check (Must be Off-White/Yellow Crystalline) Start->Appearance Solubility 2. Solubility Test (Clear in H2O) Appearance->Solubility Pass Reject REJECT / REPROCESS Appearance->Reject Fail (Dark/Brown) HPLC 3. HPLC Purity (>99.0%) Solubility->HPLC Pass Solubility->Reject Fail (Turbid) ImpurityCheck Impurity A (2-AP) <0.10%? HPLC->ImpurityCheck Titration 4. HBr Content (98-102%) ImpurityCheck->Titration Yes ImpurityCheck->Reject No Release RELEASE BATCH Titration->Release Pass Titration->Reject Fail

Caption: Sequential QC workflow prioritizing safety (Impurity A check) before assay validation.

References

  • Musser, A. et al. (1888). "Synthese von Chinolinderivaten: Die Combes-Synthese." Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[2][3][4][5] "this compound: Product Specifications and Safety Data." BenchChem Chemical Database.

  • European Pharmacopoeia (Ph. Eur.). "2.2.[6]29. Liquid Chromatography." General Methods of Analysis.

  • PubChem. (2025).[7] "Compound Summary: 2,4-Dimethylquinolin-8-ol." National Library of Medicine.

  • Alchem Pharmtech. (2025). "Certificate of Analysis: 2,4-Dimethyl-8-hydroxyquinoline."

Sources

Safety Operating Guide

2,4-Dimethylquinolin-8-ol Hydrobromide: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat 2,4-Dimethylquinolin-8-ol hydrobromide as a Corrosive Solid and an Environmental Toxin .

Before initiating any disposal workflow, you must recognize that this compound is a salt of a nitrogen-heterocycle. Its behavior in waste streams is dictated by two moieties:

  • The Hydrobromide (HBr) Tail: Upon dissolution in water, this releases protons (

    
    ) and bromide ions (
    
    
    
    ), significantly lowering pH.
  • The Quinoline Core: A planar, aromatic system known for high aquatic toxicity and potential mutagenicity.

Hazard Codes (GHS):

  • H314: Causes severe skin burns and eye damage (attributed to the acidic HBr component).

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • H302: Harmful if swallowed.[2]

Chemical Characterization & Pre-Treatment Logic

The "Salt vs. Free Base" Trap

Many researchers make the error of neutralizing this salt with strong base (e.g., NaOH) and attempting to flush it. Do not do this.

  • Mechanism: Adding base to this compound neutralizes the acid but deprotonates the nitrogen. This converts the water-soluble salt back into the free base (2,4-Dimethylquinolin-8-ol).

  • Result: The free base is poorly soluble in water. It will precipitate out of solution, forming a sticky, toxic sludge that clogs drains and coats plumbing, creating a long-term contamination hazard.

Incompatibility Matrix
Reagent ClassReaction RiskOutcome
Strong Oxidizers (Bleach,

)
HIGH Exothermic reaction; potential formation of brominated halo-amines (toxic gas).
Strong Bases (NaOH, KOH)MEDIUM Precipitation of free base; heat generation.
Strong Acids LOW Stable, but increases corrosivity of the waste stream.
Aldehydes/Ketones LOW Generally stable in short-term waste storage.

Disposal Workflows

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Chemical Waste (Solid).

  • Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Toxic, Corrosive, Solid."

  • Protocol:

    • Do not dissolve the solid for the sake of disposal. Keep it solid to minimize volume.

    • Double-bag the primary container if the exterior is contaminated.

    • Segregate from oxidizing solids (e.g., nitrates, permanganates).

B. Liquid Waste (Solutions)

The disposal path depends entirely on the solvent used in your experiment.

Scenario 1: Aqueous Solution
  • Characteristics: Likely acidic (pH < 4).

  • Action:

    • Check pH.[1][2][3] If pH < 2, it is RCRA Corrosive (D002).

    • Do not neutralize unless you have a filtration system ready for the resulting precipitate.

    • Collect in a carboy labeled "Aqueous Acidic Waste - Toxic."

    • List "Bromide" on the tag; some incinerators require halogen flagging even for ionic bromides.

Scenario 2: Organic Solution (e.g., DMSO, Methanol)
  • Characteristics: Flammable and Toxic.[4]

  • Action:

    • Collect in a solvent carboy.

    • Critical Decision: Because of the bromide ion (

      
      ), this should ideally be routed to the Halogenated Waste  stream.
      
    • Why? Non-halogenated incinerators often lack the scrubbers necessary to capture HBr gas generated during combustion. Mislabeled bromide waste can corrode incinerator flues.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinSolid Solid Waste Bin (Label: Toxic/Corrosive) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM pHCheck Check pH Aqueous->pHCheck BinHalo Halogenated Solvent Waste (Label: Flammable/Toxic) Organic->BinHalo Contains Bromide BinAq Aqueous Acidic Waste (Label: Corrosive/Toxic) pHCheck->BinAq pH < 2 (Do Not Neutralize) pHCheck->BinAq pH > 2

Figure 1: Operational decision tree for segregating this compound waste streams.

Regulatory & Compliance (RCRA)

While 2,4-Dimethylquinolin-8-ol is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it triggers Characteristic Waste definitions under 40 CFR Part 261:

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.
    
  • D001 (Ignitability): Applicable if dissolved in oxidizable organic solvents (e.g., Methanol).

  • Halogenated Solvent Rule: While ionic bromides are not "halogenated organics" by strict definition, best practice dictates managing them as halogenated waste to prevent equipment damage at the disposal facility.

Spill Contingency:

  • Small Spill (Solid): Sweep carefully to avoid dust generation. Place in a jar. Wipe area with a wet paper towel, then dispose of the towel as solid hazardous waste.

  • Small Spill (Liquid): Absorb with vermiculite or spill pads. Do not use paper towels for concentrated acid spills (fire risk).

References

  • PubChem. (2025).[5] 2,4-Dimethylquinoline Compound Summary (CID 14536).[6] National Center for Biotechnology Information. [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • University of Illinois Urbana-Champaign (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure.[7][Link]

Sources

Personal protective equipment for handling 2,4-Dimethylquinolin-8-ol hydrobromide

[1]

Executive Safety Summary

This compound is a specialized research intermediate combining the pharmacophore of 8-hydroxyquinoline with a hydrobromide salt counterion.[1]

Because specific toxicological data for this exact salt is often limited in public registries, you must apply the Precautionary Principle . We derive the safety profile from its parent structure (8-Hydroxyquinoline) and the acid moiety (HBr).[1]

  • Primary Risks: Severe eye damage (irreversible), respiratory tract irritation, and potential reproductive toxicity (analogous to 8-HQ).[1]

  • Chemical Behavior: As a hydrobromide salt, this compound is likely hygroscopic and acidic in solution. Contact with strong oxidizers (e.g., bleach) can release toxic bromine gas (

    
    ).[1]
    
  • Operational Mandate: Handle as a Category 1 Eye Irritant and High-Potency Solid .[1]

Risk Assessment & PPE Matrix

Do not rely on "standard" PPE.[2] The combination of an organic chelator and an acid salt requires a barrier strategy that prevents both permeation and inhalation.

The "Self-Validating" PPE Protocol

Validation Step: Before handling the bulk chemical, test your glove integrity. If handling solutions >100mM, spot-test a double-glove setup with a droplet of the solvent/compound mix on the outer glove; wait 5 minutes to ensure no visible degradation.[1]

PPE Selection Table
Hazard ZoneStateRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solids Fine PowderFume Hood (Sash <18").[1] If unavailable: N95/P100 Respirator.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer immediately if contaminated.[3][4]Chemical Goggles (Unvented). Safety glasses are insufficient for acidic dusts.Lab Coat (Buttoned) + Tyvek Sleeves.
Solution Prep Acidic LiquidFume Hood Required. Avoid inhalation of mists.[2][4][5]Neoprene or Thick Nitrile (min 0.11mm).Face Shield + Safety Glasses.[4][6]Chemical Resistant Apron over Lab Coat.[6]
Spill Cleanup MixedFull-Face Respirator (OV/AG Cartridge) if outside hood.[1]Double Nitrile or Silver Shield laminate gloves.Goggles.[4][6][7]Tyvek Coverall.[2][8]

Operational Workflow: Handling & Solubilization

This workflow minimizes static discharge (common with dry salts) and hydrolysis risks.

Step 1: Preparation
  • Environment: Verify Fume Hood airflow (>100 fpm).

  • Tools: Use plastic or glass spatulas. Avoid metal if possible (HBr salts can corrode mild steel over time).

  • Static Control: Place an ionizing bar or antistatic gun near the balance if the humidity is <30%, as quinoline salts can be "fly-away" powders.[1]

Step 2: Solubilization Protocol

Note: This salt releases protons (

1
  • Solvent Choice: Dissolve in DMSO or Methanol. Water solubility may be pH-dependent; the hydrobromide is generally more soluble than the free base but may hydrolyze.[1]

  • Addition Order: Add the solid to the solvent , never solvent to solid (minimizes dust puff).

  • Exotherm Check: HBr salts can be mildly exothermic upon hydration. Feel the vial (with gloves); if warm, allow to cool before capping.

Step 3: Waste Disposal (CRITICAL)
  • Stream: Halogenated Organic Waste .

  • Incompatibility: NEVER mix this waste with bleach (Sodium Hypochlorite).

    • Mechanism:[1][9]

      
      .[1]
      
    • Result: Release of red-brown, toxic Bromine gas.[1]

Visualized Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Diagram 1: Handling Workflow & Hierarchy of Controls

GStartStart: 2,4-Dimethylquinolin-8-ol HBrAssessAssess State:Solid vs. SolutionStart->AssessSolidSolid HandlingAssess->SolidPowderLiquidLiquid HandlingAssess->LiquidDissolvedHoodEngineering Control:Fume Hood RequiredSolid->HoodLiquid->HoodPPE_SolidPPE:Goggles + N95 (if no hood)Double NitrileHood->PPE_SolidDust RiskPPE_LiqPPE:Face ShieldNeoprene GlovesHood->PPE_LiqSplash RiskActionPerform Experiment(Avoid Metal Contact)PPE_Solid->ActionPPE_Liq->ActionWasteDisposal:Halogenated WasteNO BLEACHAction->WasteEnd of Life

Caption: Operational flow emphasizing the critical "No Bleach" disposal rule and dust control.

Diagram 2: Emergency Response Logic (Spill)

SpillEventSpill IncidentLocLocation?Event->LocInHoodInside Fume HoodLoc->InHoodOutHoodOutside Fume HoodLoc->OutHoodCleanNeutralize with Sodium BicarbAbsorb & BagInHood->CleanSash DownSmallSmall (<5g)OutHood->SmallLargeLarge (>5g)OutHood->LargeSmall->CleanWear Resp.EvacEvacuate LabCall EHSLarge->Evac

Caption: Decision matrix for spill response. Note that large spills outside the hood require evacuation due to HBr vapor risk.[1]

Emergency Procedures

First Aid
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. The acidic nature of the hydrobromide salt combined with the organic structure can cause rapid corneal clouding. Transport to ER immediately.

  • Skin Contact: Wash with soap and water. Do not use ethanol (may increase permeation).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1]
    
  • Hazard: Thermal decomposition emits Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 8-Hydroxyquinoline (Parent Analog).[1] National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Quinoline Derivatives.

  • OSHA. (n.d.).[4] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylquinolin-8-ol hydrobromide
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylquinolin-8-ol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.